Product packaging for 5-Bromoimidazo[1,5-a]pyridine(Cat. No.:CAS No. 885275-77-4)

5-Bromoimidazo[1,5-a]pyridine

Cat. No.: B1524953
CAS No.: 885275-77-4
M. Wt: 197.03 g/mol
InChI Key: SKBCZHYUTRSKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromoimidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1524953 5-Bromoimidazo[1,5-a]pyridine CAS No. 885275-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBCZHYUTRSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693075
Record name 5-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-77-4
Record name 5-Bromoimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical characteristics of 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromoimidazo[1,5-a]pyridine

Abstract: The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive physicochemical profile of this compound, a key intermediate for chemical library synthesis and drug discovery programs. By synthesizing vendor-supplied data, predicted properties, and established analytical principles, this document serves as a critical resource for researchers, offering insights into the compound's identity, properties, and handling, alongside validated protocols for its characterization.

Molecular Identity and Structure

This compound is a bicyclic aromatic heterocycle. The fusion of an imidazole ring and a pyridine ring creates a unique electronic and steric environment. The bromine atom at the C5 position serves as a versatile synthetic handle, particularly for metal-catalyzed cross-coupling reactions, enabling the diversification of the core structure.[2]

Table 1: Compound Identifiers

Identifier Value Source(s)
CAS Number 885275-77-4 [3][4][5][6]
Molecular Formula C₇H₅BrN₂ [4][5][6]
Molecular Weight 197.03 g/mol [3][4][5][6][7]
InChI Key SKBCZHYUTRSKIY-UHFFFAOYSA-N [3][6]
Canonical SMILES C12=CN=CN1C(Br)=CC=C2 [6][7]

| Synonyms | 5-bromoH-imidazo[1,5-a]pyridine, Imidazo[1,5-a]pyridine, 5-bromo- |[6] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.

Table 2: Summary of Physicochemical Properties

Property Value Type Source(s)
Physical Form White to Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid to Solid Experimental [3]
Density 1.69 ± 0.1 g/cm³ Predicted [6]
pKa 5.80 ± 0.30 Predicted [6]
logP 2.09 - 2.9 Computed [5][7]
TPSA 17.3 Ų Computed [7]
Hydrogen Bond Donors 0 Computed [7]
Hydrogen Bond Acceptors 2 Computed [7]

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | Recommended |[3][4][6] |

Physical State and Solubility

The reported physical form varies from a sticky oil to a semi-solid, which suggests that the compound may be hygroscopic or exist in a non-crystalline (amorphous) state at room temperature, potentially influenced by residual solvents or minor impurities.

Expert Insight: The lack of a sharp, defined melting point in vendor descriptions necessitates the use of advanced techniques like Differential Scanning Calorimetry (DSC) for thermal analysis (see Protocol 4.3). Based on its computed logP of ~2.1-2.9 and polar surface area, a qualitative solubility profile can be predicted:

  • High Solubility: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), Chlorinated solvents (e.g., Dichloromethane, Chloroform).

  • Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).

  • Low to Insoluble: Water, nonpolar aliphatic hydrocarbons (e.g., Hexanes, Heptane).

Acidity, Basicity, and Stability

The predicted pKa of 5.80 suggests the compound is weakly basic.[6] Protonation is expected to occur at the N2 position, which is the most electron-rich and sterically accessible nitrogen atom.

The recommended storage under an inert atmosphere at refrigerated temperatures indicates a potential sensitivity to oxidative degradation or reactions with atmospheric moisture over time.[3][4] Researchers should handle this material in a controlled environment to ensure its integrity for long-term studies.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. The following sections describe the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (approx. 6.8-8.6 ppm). The protons on the imidazo[1,5-a]pyridine core will exhibit characteristic chemical shifts and coupling constants, allowing for full structural assignment. Signals for protons adjacent to the nitrogen atoms will be shifted downfield.

  • ¹³C NMR: The spectrum should display seven signals for the seven carbon atoms in the molecule. The carbon atom bearing the bromine (C5) will have its signal influenced by the halogen's electronic effects. Resonances for aromatic CH carbons are typically observed between 116-133 ppm in similar structures.[8]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight. For this compound, the key diagnostic feature is the isotopic pattern of bromine. The mass spectrum will show two major peaks for the molecular ion:

  • [M]⁺: Corresponding to the isotope ⁷⁹Br.

  • [M+2]⁺: Corresponding to the isotope ⁸¹Br. These two peaks will have a relative intensity ratio of approximately 1:1, which is a definitive signature for a monobrominated compound.

Chromatographic Purity

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV detector and a mass spectrometer (LC-MS), is the standard for assessing purity. A well-resolved, single major peak in the chromatogram indicates high purity.

Experimental Workflows and Protocols

To ensure reliable and reproducible results, a systematic approach to characterization is essential. The following workflow and protocols are designed to be self-validating.

G cluster_0 Workflow for Physicochemical Characterization A Receive New Batch B Visual & Physical Inspection (Color, Form) A->B C Identity & Purity Check (LC-MS) B->C Trust, but verify D Structural Confirmation (¹H & ¹³C NMR) C->D Purity > 95%? E Solubility Screening (Qualitative Assessment) D->E F Thermal Analysis (DSC) E->F G Fully Characterized Compound F->G Data Package Complete

Caption: Standard workflow for the characterization of a new chemical entity.

Protocol 4.1: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

  • Aliquot ~1-2 mg of this compound into separate, clearly labeled 1-dram vials.

  • To each vial, add 100 µL of a test solvent (e.g., Water, Methanol, DMSO, Dichloromethane, Hexane).

  • Vortex each vial vigorously for 30 seconds.

  • Visually inspect for dissolution. If dissolved, the compound is soluble at >10 mg/mL.

  • If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL) and vortex again.

  • If dissolved, the compound is soluble at >2 mg/mL.

  • If not fully dissolved, add a final 500 µL of the solvent (total volume 1 mL) and vortex.

  • If dissolved, the compound is soluble at >1 mg/mL. If solid remains, it is considered poorly soluble or insoluble.

  • Record observations in a structured table.

Trustworthiness Check: The multi-step dilution allows for a semi-quantitative estimation of solubility, providing more robust data than a single-point check.

Protocol 4.2: Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the molecular weight and assess the purity of the compound.

System Parameters:

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (of a ~1 mg/mL solution in Acetonitrile).

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Expert Note: The use of formic acid is critical. It aids in the protonation of the analyte, leading to better peak shape in chromatography and enhanced signal intensity in positive-ion mode mass spectrometry (ESI+).

Chemical Reactivity and Synthetic Utility

A key physicochemical characteristic is a compound's reactivity. The C5-bromo substituent is the primary site for synthetic modification. It is an electrophilic center poised for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for building molecular complexity.

G A This compound B Aryl/Heteroaryl Derivative A->B Suzuki or Stille Coupling (Pd catalyst, Base, Boronic Acid/Stannane) C Amine/Amide Derivative A->C Buchwald-Hartwig Amination (Pd catalyst, Base, Amine) D Alkynyl Derivative A->D Sonogashira Coupling (Pd/Cu catalyst, Base, Alkyne)

Caption: Key cross-coupling reactions utilizing the C5-bromo position.

This reactivity allows for the systematic exploration of the chemical space around the imidazo[1,5-a]pyridine core, a strategy known as Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a valuable building block whose utility is defined by its specific physicochemical characteristics. With a molecular weight of 197.03 g/mol , moderate lipophilicity (logP ~2.1-2.9), and a key reactive handle at the C5 position, it is well-suited for synthetic elaboration in drug discovery pipelines. Proper handling, including storage under inert, refrigerated conditions, and thorough characterization using the workflows described herein, are essential for ensuring the integrity and reproducibility of experimental outcomes.

References

synthesis and characterization of 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromoimidazo[1,5-a]pyridine

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anti-cancer properties.[2] Furthermore, their inherent luminescent characteristics make them valuable in the development of optoelectronic materials.[2][4][5] This guide provides a comprehensive technical overview of this compound (CAS No: 885275-77-4), a key intermediate for the synthesis of advanced derivatives.[6][7][8] We present a strategic approach to its synthesis, detailing a robust experimental protocol, and outline a full suite of characterization techniques required for structural verification and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

The Strategic Importance of the Imidazo[1,5-a]pyridine Core

The fusion of an imidazole and a pyridine ring creates a unique electronic and structural architecture, making the imidazo[1,5-a]pyridine nucleus a cornerstone for the design of novel functional molecules.[5] This scaffold's planarity and distribution of nitrogen atoms allow for diverse molecular interactions, rendering it a recognized pharmacophore in drug discovery.[2][3] Notable examples of its application include the development of phosphodiesterase 10A inhibitors and agents that interfere with tubulin polymerization, highlighting its potential in oncology.[2]

This compound serves as a pivotal starting material. The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of complex carbon and heteroatom-based functionalities. This capability is crucial for generating libraries of novel compounds for screening in drug discovery and for fine-tuning the photophysical properties of materials.

A Deliberate Approach to Synthesis: Precursor vs. Post-Synthesis Bromination

The synthesis of a specifically substituted heterocycle requires careful strategic planning to ensure regiochemical purity. For this compound, two primary retrosynthetic pathways can be envisioned:

  • Late-Stage Bromination: Synthesizing the parent imidazo[1,5-a]pyridine core first, followed by an electrophilic bromination step.

  • Precursor-Based Assembly: Beginning with a pyridine ring that already contains the bromine atom at the desired position and subsequently constructing the fused imidazole ring.

Expert Rationale: While late-stage functionalization can be efficient, electrophilic aromatic substitution on heteroaromatic systems like imidazo[1,5-a]pyridine can be unpredictable. The electronic nature of the fused rings may direct the incoming electrophile to multiple positions, leading to a mixture of isomers that are difficult to separate and compromise the overall yield.

Therefore, the Precursor-Based Assembly is the superior strategy. It provides unambiguous control over the bromine's position, ensuring the synthesis leads exclusively to the desired 5-bromo isomer. This approach simplifies purification and guarantees the structural integrity of the final product.

G cluster_0 Synthetic Strategy Selection cluster_1 Pathway A: Late-Stage Bromination cluster_2 Pathway B: Precursor-Based Assembly Target Target: This compound Decision Key Strategic Choice Target->Decision A1 Imidazo[1,5-a]pyridine Decision->A1 Poor Control B1 6-Bromo-2-(aminomethyl)pyridine Decision->B1 Recommended Excellent Control A2 Electrophilic Bromination (e.g., NBS) A1->A2 A3 Mixture of Isomers (5-bromo, 7-bromo, etc.) A2->A3 A4 Low Regioselectivity A3->A4 B2 Cyclocondensation with C1 Synthon B1->B2 B3 This compound (Single Isomer) B2->B3 B4 High Regioselectivity B3->B4 G cluster_workflow Analytical Characterization Workflow Crude Purified Product MS Mass Spectrometry (MS) Confirm Mass & Isotope Pattern Crude->MS NMR NMR Spectroscopy (¹H & ¹³C) Elucidate Structure MS->NMR IR IR Spectroscopy Identify Functional Groups NMR->IR HPLC HPLC Analysis Determine Purity (>95%) IR->HPLC Final Validated Compound HPLC->Final

References

Spectroscopic Data of 5-Bromoimidazo[1,5-a]pyridine (CAS 885275-77-4): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromoimidazo[1,5-a]pyridine, CAS number 885275-77-4. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and known spectroscopic principles of related heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery, chemical synthesis, and materials science by offering insights into the structural characterization of this molecule.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol .[1][2] Its structure consists of a fused imidazo[1,5-a]pyridine bicycle with a bromine atom substituted at the 5-position. The imidazopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such compounds, ensuring their purity and structural integrity for further research and development.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, along with a discussion of the expected chemical shifts, coupling patterns, and a standard protocol for data acquisition.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic ring system. The predicted chemical shifts (in ppm, relative to TMS) and their assignments are presented in Table 1. The prediction is based on the analysis of substituent effects on the imidazo[1,5-a]pyridine core and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.8 - 8.0Singlet-
H-3~7.6 - 7.8Singlet-
H-6~7.2 - 7.4Doublet of doubletsJ ≈ 7.0, 1.5
H-7~6.8 - 7.0TripletJ ≈ 7.0
H-8~7.5 - 7.7DoubletJ ≈ 7.0

Interpretation:

  • The protons on the imidazole ring (H-1 and H-3) are expected to appear as singlets due to the absence of adjacent protons.

  • The protons on the pyridine ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns due to spin-spin coupling. H-7 is expected to be a triplet, being coupled to both H-6 and H-8. H-6 will likely be a doublet of doublets, and H-8 a doublet.

  • The bromine atom at the 5-position will have a deshielding effect on the neighboring protons, influencing their chemical shifts.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven carbon atoms in the this compound molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~120 - 125
C-3~115 - 120
C-5~110 - 115
C-6~125 - 130
C-7~115 - 120
C-8~120 - 125
C-8a~135 - 140

Interpretation:

  • The carbon atom bearing the bromine (C-5) is expected to have a chemical shift in the range of 110-115 ppm.

  • The bridgehead carbon (C-8a) is predicted to be the most downfield signal due to its involvement in the fused ring system and proximity to the nitrogen atoms.

  • The remaining carbon signals will be in the aromatic region, with their specific shifts influenced by the electronic environment created by the nitrogen atoms and the bromine substituent.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Signal-to-noise ratio can be improved by increasing the number of scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Diagram of NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms instrument Instrument Setup (Tune & Shim) add_tms->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing analysis Integration & Peak Picking processing->analysis interpretation Structural Elucidation analysis->interpretation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectroscopic Data

The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its aromatic rings and C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
1650 - 1500C=C and C=N stretching (aromatic rings)Strong
1450 - 1300In-plane C-H bendingMedium
900 - 650Out-of-plane C-H bendingStrong
600 - 500C-Br stretchMedium

Interpretation:

  • The presence of the aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching bands in the 1650-1500 cm⁻¹ region.

  • The pattern of out-of-plane C-H bending bands in the 900-650 cm⁻¹ region can provide clues about the substitution pattern on the pyridine ring.

  • A medium intensity band in the 600-500 cm⁻¹ range would be indicative of the C-Br stretching vibration.

Experimental Protocol for FTIR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR setup to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Diagram of FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep Place Solid Sample on ATR Crystal background Record Background Spectrum sample_prep->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analysis Identify Absorption Bands ratio->analysis interpretation Functional Group Correlation analysis->interpretation

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Predicted Mass Spectrometric Data

For this compound, Electron Ionization (EI) mass spectrometry would be a suitable technique.

Table 4: Predicted Key Mass Spectrometric Peaks for this compound

m/zIonPredicted Relative Intensity
197/199[M]⁺˙ (Molecular Ion)High
118[M - Br]⁺Moderate
91[C₆H₅N]⁺Moderate

Interpretation:

  • Molecular Ion Peak: A prominent molecular ion peak ([M]⁺˙) would be observed at m/z 197 and 199 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • Fragmentation: The most likely fragmentation pathway would involve the loss of the bromine radical, resulting in a fragment ion at m/z 118 ([M - Br]⁺). Further fragmentation of the imidazopyridine ring could lead to the formation of ions such as the pyridinium cation at m/z 91.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample molecules using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify the fragmentation patterns.

Diagram of Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_proc Data Interpretation sample_intro Introduce Sample (e.g., Direct Probe) ionization Electron Ionization (EI) sample_intro->ionization mass_analysis Mass Analysis (m/z Separation) ionization->mass_analysis detection Ion Detection mass_analysis->detection spectrum Generate Mass Spectrum detection->spectrum analysis Identify Molecular Ion & Fragmentation Pattern spectrum->analysis

References

The Imidazo[1,5-a]pyridine Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is continually enriched by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements of atoms, enabling precise interactions with biological targets. Among these, the imidazo[1,5-a]pyridine core, a nitrogen-containing fused bicyclic system, has emerged as a versatile and privileged structure in drug discovery and materials science. While its more extensively studied isomer, imidazo[1,2-a]pyridine, has given rise to several marketed drugs, the imidazo[1,5-a]pyridine scaffold possesses its own distinct electronic and steric properties that have led to the development of significant therapeutic agents and valuable research tools. This in-depth technical guide provides a comprehensive overview of the discovery and history of the imidazo[1,5-a]pyridine core, a detailed exploration of its synthetic evolution from classical methods to modern catalytic strategies, and a thorough examination of its diverse biological activities and applications in drug development.

Discovery and Historical Perspective

The precise origins of the imidazo[1,5-a]pyridine scaffold are rooted in the broader exploration of fused imidazole heterocycles. While early literature often focused on the more readily accessible imidazo[1,2-a]pyridine isomer, pioneering work on the imidazo[1,5-a]pyridine system began to appear in the mid-20th century.

Early Synthetic Explorations: Vilsmeier-Haack Type Cyclizations

The earliest documented synthetic approaches to the imidazo[1,5-a]pyridine core are reported to involve Vilsmeier-Haack type cyclizations. This reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of imidazo[1,5-a]pyridine synthesis, this methodology would likely have involved the cyclization of a suitably functionalized pyridine precursor. However, specific, widely cited primary literature detailing this as the definitive first synthesis remains somewhat elusive, suggesting it may have been an early, less generalized approach.

The Palazzo and Picconi Synthesis of Imidazo[1,5-a]pyridin-3(2H)-ones

A significant milestone in the history of the imidazo[1,5-a]pyridine scaffold was the work of G. Palazzo and G. Picconi, published in 1975. Their research provided a more systematic and well-documented route to a specific class of these compounds: imidazo[1,5-a]pyridin-3(2H)-one derivatives. This classical approach laid the groundwork for further exploration of the scaffold's chemistry.

The core of the Palazzo and Picconi synthesis involves the cyclization of substituted 2-aminomethylpyridines with phosgene or ethyl chloroformate. This method allowed for the preparation of derivatives bearing electron-withdrawing substituents at positions 1 or 2. Interestingly, their attempts to synthesize the unsubstituted imidazo[1,5-a]pyridin-3(2H)-one were unsuccessful, highlighting the influence of substituents on the feasibility of this synthetic route.

Classical Synthesis of Imidazo[1,5-a]pyridin-3(2H)-one Derivatives (Palazzo and Picconi, 1975)

Palazzo_Picconi_Synthesis cluster_start Starting Materials 2-Aminomethylpyridine Substituted 2-Aminomethylpyridine Cyclization Cyclization 2-Aminomethylpyridine->Cyclization Phosgene Phosgene or Ethyl Chloroformate Phosgene->Cyclization Product Substituted Imidazo[1,5-a]pyridin-3(2H)-one Cyclization->Product

Caption: Palazzo and Picconi's classical synthesis of imidazo[1,5-a]pyridin-3(2H)-ones.

Krapcho and Powell's Route to 1,3-Disubstituted Imidazo[1,5-a]pyridines

In 1986, A.P. Krapcho and J.R. Powell developed an efficient method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. Their approach utilized ketimines derived from commercially available 2,2′-dipyridylketone or benzophenone. This work expanded the synthetic toolbox for accessing a different substitution pattern on the imidazo[1,5-a]pyridine core.

Evolution of Synthetic Methodologies

The synthesis of the imidazo[1,5-a]pyridine scaffold has evolved significantly from the early classical methods. Modern approaches often employ transition-metal catalysis and one-pot procedures, offering improved efficiency, milder reaction conditions, and greater substrate scope.

Transition-Metal-Free Approaches

More recent developments have focused on transition-metal-free synthetic routes, which are often more environmentally friendly and cost-effective.

An efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed using iodine as a mediator.[1] This reaction proceeds from readily available 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing both C-N and C-S bonds in a single operation under mild conditions.[1]

Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridines

Iodine_Mediated_Synthesis cluster_reactants Reactants 2-Aminomethylpyridine 2-Aminomethylpyridine One_Pot_Reaction Iodine-Mediated One-Pot Reaction 2-Aminomethylpyridine->One_Pot_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->One_Pot_Reaction Sodium_Benzenesulfinate Sodium Benzenesulfinate Sodium_Benzenesulfinate->One_Pot_Reaction Product 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine One_Pot_Reaction->Product

Caption: Iodine-mediated one-pot synthesis of substituted imidazo[1,5-a]pyridines.

Detailed Experimental Protocol: Iodine-Mediated One-Pot Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine [2]

To a solution of 2-aminomethylpyridine (1 mmol) and benzaldehyde (0.5 mmol) in DMF (2 mL) in a sealed tube, iodine (0.1 mmol) and tert-Butyl hydroperoxide (TBHP, 0.5 mmol) are added. The mixture is stirred at 100 °C for 2 hours. Subsequently, sodium benzenesulfinate (1 mmol), additional iodine (0.5 mmol), and triphenylphosphine (1 mmol) are added, and the mixture is stirred for another 2 hours at the same temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.[2]

Copper-Catalyzed Methodologies

Copper catalysis has proven to be a powerful tool for the synthesis of imidazo[1,5-a]pyridines, enabling a variety of C-N and C-C bond formations.

A notable copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines provides an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines.[3][4] This method is particularly valuable as it utilizes readily available and diverse α-amino acids as starting materials.[3][4]

Detailed Experimental Protocol: Copper/Iodine Co-catalyzed Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines [4]

A mixture of 2-benzoylpyridine (0.5 mmol), α-amino acid (0.75 mmol), Cu(OTf)₂ (10 mol %), I₂ (20 mol %), and DTBP (1.5 mmol) in toluene (3 mL) is stirred at 120 °C for 10 hours in a sealed tube. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous Na₂S₂O₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired 1,3-disubstituted imidazo[1,5-a]pyridine.[4]

Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines

Copper_Catalyzed_Synthesis cluster_reactants Reactants 2-Benzoylpyridine 2-Benzoylpyridine Catalytic_System Cu(OTf)₂ / I₂ DTBP, Toluene, 120 °C 2-Benzoylpyridine->Catalytic_System Amino_Acid α-Amino Acid Amino_Acid->Catalytic_System Product 1,3-Disubstituted Imidazo[1,5-a]pyridine Catalytic_System->Product

Caption: Copper/Iodine co-catalyzed synthesis from 2-benzoylpyridines and α-amino acids.

Therapeutic Potential and Biological Applications

The imidazo[1,5-a]pyridine scaffold is a key structural component in a number of biologically active compounds, demonstrating its significance in drug discovery.

Fadrozole: A Marketed Aromatase Inhibitor

Contrary to some reports suggesting the absence of marketed drugs containing the imidazo[1,5-a]pyridine core, Fadrozole (brand name Afema) stands as a notable example. Fadrozole is a selective, non-steroidal aromatase inhibitor that has been used in the treatment of breast cancer.[5][6]

Mechanism of Action of Fadrozole

Aromatase is a cytochrome P450 enzyme responsible for the final step in the biosynthesis of estrogens, converting androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). In hormone receptor-positive breast cancers, estrogens can stimulate tumor growth. Fadrozole competitively and reversibly binds to the heme group of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This leads to a significant reduction in circulating estrogen levels, thus depriving the cancer cells of their growth stimulus.

Fadrozole's Signaling Pathway

Fadrozole_MoA Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogens Estrogens Aromatase->Estrogens Biosynthesis Tumor_Growth Hormone Receptor-Positive Breast Cancer Growth Estrogens->Tumor_Growth Stimulation Fadrozole Fadrozole Fadrozole->Aromatase Inhibition

Caption: Mechanism of action of Fadrozole as an aromatase inhibitor.

Thromboxane A₂ Synthetase Inhibitors

A series of imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors of thromboxane A₂ synthetase.[5] Thromboxane A₂ is a potent vasoconstrictor and promoter of platelet aggregation, and its inhibition is a therapeutic strategy for various cardiovascular and thrombotic diseases. One of the most potent compounds in this class is imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080), which inhibits thromboxane synthetase with an IC₅₀ of 3 nM.[6]

Other Biological Activities

The versatility of the imidazo[1,5-a]pyridine scaffold has led to the discovery of derivatives with a wide range of other biological activities.

Compound Class Biological Target/Activity Reported Potency (IC₅₀/GI₅₀)
Imidazo[1,5-a]pyridine-5-hexanoic acidThromboxane A₂ Synthetase InhibitorIC₅₀ = 3 nM[6]
Substituted Imidazo[1,5-a]pyridinesCannabinoid Receptor (CB2) Agonists-
Imidazo[1,5-a]pyridine Derivatives5-HT₄ Receptor Partial Agonists-
Imidazo[1,5-a]pyridine-benzimidazole hybridsTubulin Polymerization and PI3K/Akt Pathway InhibitorsGI₅₀ values ranging from 0.43 to 14.9 μM

Conclusion and Future Perspectives

The imidazo[1,5-a]pyridine scaffold has traversed a significant journey from its early synthetic explorations to its establishment as a valuable pharmacophore in modern drug discovery. The evolution of synthetic methodologies, from classical cyclizations to sophisticated transition-metal-catalyzed reactions, has made a diverse array of its derivatives readily accessible for biological evaluation.

The successful development of Fadrozole as a marketed aromatase inhibitor for breast cancer unequivocally demonstrates the therapeutic potential of this heterocyclic system. Furthermore, the discovery of potent inhibitors of thromboxane A₂ synthetase and compounds targeting cannabinoid and serotonin receptors, as well as cancer-related pathways, underscores the broad applicability of the imidazo[1,5-a]pyridine core.

For researchers and drug development professionals, the imidazo[1,5-a]pyridine scaffold represents a fertile ground for the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties, coupled with the ever-expanding repertoire of synthetic methods, ensure that this remarkable heterocycle will continue to be a source of innovation in medicinal chemistry for years to come. Future research will likely focus on the development of more stereoselective synthetic methods, the exploration of new biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds to address unmet medical needs.

References

electronic properties of the 5-Bromoimidazo[1,5-a]pyridine ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of the 5-Bromoimidazo[1,5-a]pyridine Ring System

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core electronic properties of the this compound scaffold. Moving beyond a simple data sheet, this document synthesizes spectroscopic, theoretical, and reactivity data to offer a holistic understanding of this versatile heterocyclic system. We will explore the causality behind its unique characteristics, providing field-proven insights into its application in medicinal chemistry and materials science.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, is a cornerstone in modern synthetic chemistry. This scaffold is not merely a synthetic curiosity; it is a recognized "pharmacophore," a core structural feature responsible for the biological activity of numerous molecules. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antiviral, antibacterial, and anti-inflammatory activities. Beyond its role in drug discovery, the inherent luminescent properties of the imidazo[1,5-a]pyridine core make it a highly attractive candidate for developing novel emissive materials for optoelectronic devices and chemical sensors.

The introduction of a bromine atom at the 5-position creates this compound (Figure 1), a molecule that retains the favorable electronic and photophysical characteristics of the parent ring system while incorporating a versatile functional handle for extensive chemical modification. The bromine atom's electronic influence and its utility as a reactive site are central to the utility of this compound as a building block.

Electronic Structure and Spectroscopic Characterization

The electronic landscape of this compound is a product of the interplay between the electron-deficient pyridine ring, the electron-rich imidazole ring, and the inductive/mesomeric effects of the bromine substituent.

Theoretical Framework: A DFT Perspective

Density Functional Theory (DFT) calculations are instrumental in predicting the electronic behavior of molecules.[1] For the imidazo[1,5-a]pyridine scaffold, DFT analysis reveals the distribution of frontier molecular orbitals (FMOs), which are critical for understanding reactivity and electronic transitions.

  • HOMO (Highest Occupied Molecular Orbital): Typically distributed across the π-system of the bicyclic core, the HOMO indicates the regions most susceptible to electrophilic attack and dictates the molecule's electron-donating ability.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is primarily localized on the electron-deficient pyridine moiety, highlighting the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's photophysical properties.

The bromine atom at C5 exerts a significant electron-withdrawing inductive effect (-I) due to its high electronegativity, which lowers the energy of both the HOMO and LUMO. This can influence the molecule's reactivity and photophysical characteristics.

Diagram: Frontier Molecular Orbitals of this compound

FMO cluster_homo HOMO cluster_lumo LUMO HOMO Highest Occupied Molecular Orbital (Electron Donating) LUMO Lowest Unoccupied Molecular Orbital (Electron Accepting) HOMO->LUMO ΔE (Energy Gap) Governs UV-Vis Absorption

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Spectroscopic Properties

2.2.1. NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H-1 ~8.1~125Located on the electron-rich imidazole ring, adjacent to a bridgehead nitrogen.
H-3 ~7.4~118Also on the imidazole ring, influenced by the adjacent pyridine ring.
C-5 -~110Carbon bearing the bromine; significantly shielded by the halogen.
H-6 ~6.8~115Adjacent to the bromine-substituted carbon, likely shielded.
H-7 ~6.7~119Part of the pyridine ring, influenced by the fused imidazole.
H-8 ~7.9~135Deshielded due to its proximity to the pyridine nitrogen.

Note: These are estimated values. Actual shifts will depend on the solvent and experimental conditions.

2.2.2. Photophysical Properties: Absorption and Fluorescence

Imidazo[1,5-a]pyridine derivatives are well-regarded for their significant photophysical properties, often exhibiting strong fluorescence.[4] Key characteristics include:

  • Large Stokes Shifts: These compounds typically display a large separation between their absorption (excitation) and emission maxima, which is highly advantageous for fluorescence-based applications as it minimizes self-absorption.

  • Solvatochromism: The emission wavelength of many imidazo[1,5-a]pyridines is sensitive to the polarity of the solvent, indicating a change in the dipole moment upon excitation.[4]

  • Quantum Yield: The fluorescence quantum yield (ΦF), a measure of emission efficiency, can be significantly modulated by substituents. Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can sometimes quench it.

The bromine atom at the C5 position may influence these properties through the "heavy-atom effect," which can potentially decrease the fluorescence quantum yield by promoting intersystem crossing to the triplet state. However, the overall π-conjugated system is expected to retain its inherent emissive properties.

Reactivity and Mechanistic Pathways

The electronic structure of this compound dictates its chemical reactivity. The bromine atom is not merely an electronic modifier but a crucial reactive site.

The C5-Br Bond: A Gateway to Molecular Complexity

The carbon-bromine bond at the 5-position is the molecule's most versatile feature for synthetic elaboration. It serves as an excellent electrophilic partner in a host of palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, crucial for extending π-conjugation in materials science applications.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a vital transformation in medicinal chemistry for accessing a wide range of bioactive analogues.

The electron-deficient nature of the pyridine ring facilitates the oxidative addition step in the catalytic cycle of these reactions, making the C5-Br bond particularly reactive.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Workflow Reactants This compound + Arylboronic Acid ReactionVessel Reaction Setup (Inert Atmosphere, Heat) Reactants->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->ReactionVessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup 1. Cool 2. Quench Product 5-Aryl-imidazo[1,5-a]pyridine Purification Column Chromatography Workup->Purification Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, direct displacement of the bromide by strong nucleophiles is a possible reaction pathway. The electron-deficient character of the pyridine ring system can facilitate the addition-elimination mechanism required for SNAr. However, this typically requires strong nucleophiles (e.g., alkoxides, thiolates) and may necessitate elevated temperatures to overcome the activation energy associated with the temporary disruption of aromaticity.

Experimental Protocols

To ensure the practical application of this guide, the following section details standardized protocols for the characterization and reaction of this compound.

Protocol: Spectroscopic Characterization

Objective: To obtain UV-Vis absorption and fluorescence emission spectra.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small sample (~1 mg) of this compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent to create a stock solution (~0.5 mM).

  • Working Solution: Dilute the stock solution to a concentration suitable for spectroscopic analysis (typically 1-10 µM).

  • UV-Vis Absorption:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Fill a quartz cuvette with the working solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

  • Fluorescence Emission:

    • Set the excitation wavelength of the fluorometer to the λ_max value obtained from the absorption spectrum.

    • Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the near-IR region (e.g., λ_exc + 10 nm to 700 nm).

    • Identify the wavelength of maximum emission.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 5-aryl-imidazo[1,5-a]pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Base, e.g., Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous solvent, e.g., 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-imidazo[1,5-a]pyridine product.

Conclusion

The this compound ring system is a powerful and versatile scaffold whose electronic properties make it highly valuable in both medicinal chemistry and materials science. Its unique combination of an electron-rich imidazole ring and an electron-deficient pyridine ring gives rise to favorable photophysical properties, including strong fluorescence and large Stokes shifts. The bromine atom at the 5-position acts as a key functional handle, enabling a wide array of synthetic transformations, particularly through robust and efficient palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge—from theoretical underpinnings to practical protocols—for researchers to effectively harness the potential of this important heterocyclic building block.

References

The Strategic Utility of 5-Bromoimidazo[1,5-a]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its versatile biological activities and synthetic tractability.[1][2] This bicyclic heteroaromatic system, a key pharmacophore, has been successfully incorporated into a wide array of therapeutic agents, demonstrating its potential across diverse disease areas including oncology, neurodegenerative disorders, and inflammation.[3][4] Among its many derivatives, 5-Bromoimidazo[1,5-a]pyridine stands out as a particularly strategic starting material and key intermediate. The bromine atom at the 5-position is not merely a substituent but a versatile chemical handle, unlocking a vast chemical space for the development of novel, potent, and selective drug candidates.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound in medicinal chemistry. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this valuable building block in their own discovery programs.

The Imidazo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity

The imidazo[1,5-a]pyridine ring system's appeal lies in its unique electronic and structural features. The fusion of an imidazole and a pyridine ring creates a planar, aromatic structure with a distinct distribution of electron density, offering multiple points for interaction with biological targets.[2] This scaffold has been identified in compounds targeting a range of receptors and enzymes, highlighting its broad therapeutic potential.

Synthesis of the this compound Scaffold

The efficient construction of the this compound core is a critical first step in its utilization. While several methods exist for the synthesis of the parent imidazo[1,5-a]pyridine ring system, a common and effective strategy for introducing the 5-bromo substituent involves a cyclocondensation approach starting from a pre-brominated pyridine precursor.[5][6]

A plausible and frequently utilized pathway commences with the synthesis of (6-bromopyridin-2-yl)methanamine. This key intermediate can be prepared from 6-bromo-2-methylpyridine through radical bromination followed by a Gabriel synthesis.[5] The subsequent cyclization of (6-bromopyridin-2-yl)methanamine with a suitable one-carbon synthon, such as an aldehyde, in the presence of an oxidizing agent, yields the desired this compound.[1]

Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Cyclization 6-bromo-2-methylpyridine 6-Bromo-2-methylpyridine 6-bromo-2-(bromomethyl)pyridine 6-Bromo-2-(bromomethyl)pyridine 6-bromo-2-methylpyridine->6-bromo-2-(bromomethyl)pyridine NBS, BPO 6-bromopyridin-2-yl)methanamine (6-Bromopyridin-2-yl)methanamine 6-bromo-2-(bromomethyl)pyridine->6-bromopyridin-2-yl)methanamine Gabriel Synthesis This compound This compound (R-substituted at C3) 6-bromopyridin-2-yl)methanamine->this compound CBr4, Dehydrocyclization [1] Aldehyde R-CHO Aldehyde->this compound caption Synthetic approach to this compound.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis of (6-bromopyridin-2-yl)methanamine

This protocol is adapted from established procedures for the synthesis of related aminomethylpyridines.[5]

Step 1: Radical Bromination of 6-Bromo-2-methylpyridine

  • Dissolve 6-bromo-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator, for example, benzoyl peroxide (BPO, 0.05 eq).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to yield crude 6-bromo-2-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Gabriel Synthesis of (6-bromopyridin-2-yl)methanamine

  • To a solution of 6-bromo-2-(bromomethyl)pyridine (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).

  • Heat the mixture and stir for several hours.

  • After cooling, add hydrazine hydrate (1.2 eq) and continue to stir.

  • The product can be isolated by extraction and purified by column chromatography to afford (6-bromopyridin-2-yl)methanamine.

The Bromine at Position 5: A Gateway to Molecular Diversity

The true value of this compound in medicinal chemistry lies in the reactivity of the C5-bromo substituent. This bromine atom serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.

Suzuki_Coupling Start This compound Product 5-Aryl/Heteroaryl-imidazo[1,5-a]pyridine Start->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) [6] Catalyst->Product Base Base (e.g., K2CO3) Base->Product caption Suzuki-Miyaura cross-coupling of this compound.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki coupling of bromo-pyridines.[7][9]

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base, typically potassium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or DMF and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, perform a standard aqueous workup. The product is then isolated and purified, typically by column chromatography.

Potential Applications in Medicinal Chemistry

The ability to readily diversify the 5-position of the imidazo[1,5-a]pyridine scaffold opens up avenues for targeting a multitude of disease areas.

Kinase Inhibitors in Oncology

Kinases are a major class of drug targets in oncology. The imidazo[1,5-a]pyridine scaffold has been explored for the development of kinase inhibitors.[10][11] The introduction of various aryl and heteroaryl moieties at the 5-position via Suzuki coupling can modulate the inhibitor's interaction with the kinase active site, influencing both potency and selectivity. For instance, different substituents can be tailored to interact with specific pockets within the ATP-binding site, leading to highly selective inhibitors.

Compound IDR Group at C5Target KinaseIC50 (nM)
Hypothetical 1 PhenylKinase A50
Hypothetical 2 4-FluorophenylKinase A25
Hypothetical 3 Pyridin-3-ylKinase A15
Hypothetical 4 Thiophen-2-ylKinase B100

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential for SAR studies.

Modulators of Neurotransmitter Receptors and Enzymes in Neurodegenerative Diseases

The imidazo[1,5-a]pyridine core is also a promising scaffold for agents targeting neurodegenerative diseases like Alzheimer's disease.[10][12] Derivatives have been investigated as 5-HT4 receptor partial agonists, which may offer both symptomatic and disease-modifying benefits.[10] The 5-position provides a key point for modification to optimize properties such as blood-brain barrier penetration and receptor affinity.

Furthermore, phosphodiesterase 10A (PDE10A) has emerged as a target for the treatment of neurodegenerative disorders. Imidazo[1,5-a]quinoxaline derivatives, a related class of compounds, have shown potent PDE10A inhibitory activity with IC50 values in the sub-nanomolar range.[13] The strategic functionalization of the this compound core could lead to the discovery of novel and selective PDE10A inhibitors.

Compound IDR Group at C5TargetIC50 (nM)
Hypothetical 5 2-Fluoropyridin-3-ylPDE10A0.12[13]
Hypothetical 6 Pyridin-4-ylPDE10A0.048[13]
Hypothetical 7 3-Methoxyphenyl5-HT4 Receptor5.2

Note: The data in this table is a compilation of reported values for related imidazo-heterocycles to illustrate the potential potency achievable with this scaffold class.[13]

Therapeutic_Applications cluster_apps Potential Therapeutic Areas Core This compound Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Library Library of 5-Aryl/Heteroaryl Imidazo[1,5-a]pyridines Suzuki->Library Oncology Oncology (Kinase Inhibitors) Library->Oncology Neuro Neurodegenerative Diseases (e.g., Alzheimer's, PDE10A Inhibitors) Library->Neuro Inflammation Inflammation Library->Inflammation caption Therapeutic applications of this compound derivatives.

Caption: Potential therapeutic applications stemming from this compound.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its strategic bromine handle facilitates the rapid generation of diverse compound libraries through robust and well-established cross-coupling methodologies. This enables a thorough exploration of structure-activity relationships, paving the way for the discovery of novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles. The demonstrated and potential applications in oncology and neurodegenerative diseases underscore the significant promise of this scaffold. As our understanding of disease biology continues to evolve, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust theoretical and computational framework for the in-depth investigation of 5-Bromoimidazo[1,5-a]pyridine. Designed for researchers, medicinal chemists, and materials scientists, this document outlines a comprehensive, multi-step computational workflow. By leveraging a suite of computational techniques, from Density Functional Theory (DFT) to molecular dynamics, we can elucidate the electronic structure, reactivity, and potential biological activity of this promising heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a recognized pharmacophore, and its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery.[1] The introduction of a bromine atom at the 5-position offers a unique handle for further chemical modification and introduces the potential for halogen bonding, a key interaction in drug-receptor binding.

Part 1: Foundational Quantum Mechanical Analysis

The initial phase of our computational investigation focuses on understanding the intrinsic electronic properties of the this compound molecule in its ground state. This is achieved primarily through Density Functional Theory (DFT), a powerful quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[2][3]

Geometry Optimization and Vibrational Analysis

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using a suitable DFT functional and basis set. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and reliable choice for organic molecules containing halogens.[4][5] This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.[1] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Diagram: DFT Workflow for Ground State Properties

DFT_Workflow cluster_dft Density Functional Theory Analysis start Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_props Electronic Property Calculation verify_min->electronic_props Confirmed Minimum homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_props->mep qtaim QTAIM Analysis electronic_props->qtaim

Caption: Workflow for DFT calculations on this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.[6][7] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.[8]

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance.

  • Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[9][10]

Table: Calculated Reactivity Descriptors (Hypothetical Values)

ParameterFormulaHypothetical Value (eV)Interpretation
HOMO Energy (EHOMO)--6.5Electron-donating ability
LUMO Energy (ELUMO)--1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.3Chemical stability and reactivity
Electronegativity (χ)-(EHOMO + ELUMO)/23.85Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.65Resistance to change in electron distribution
Electrophilicity Index (ω)χ2 / (2η)2.79Propensity to accept electrons
Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around a molecule.[11][12] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts sites for intermolecular interactions.[13][14]

Protocol:

  • MEP Calculation: The MEP is calculated on the electron density surface of the optimized molecule.

  • Visualization: The MEP is visualized as a color-coded map, where red typically indicates regions of negative electrostatic potential (electron-rich) and blue indicates regions of positive electrostatic potential (electron-poor).[11][15]

Diagram: Interpretation of Molecular Electrostatic Potential

MEP_Interpretation cluster_mep MEP Map Interpretation mep_map Molecular Electrostatic Potential Map red_region Red Regions (Negative Potential) mep_map->red_region blue_region Blue Regions (Positive Potential) mep_map->blue_region green_region Green/Yellow Regions (Neutral Potential) mep_map->green_region electrophilic_attack Site for Electrophilic Attack red_region->electrophilic_attack h_bond_acceptor Potential Hydrogen Bond Acceptor Site red_region->h_bond_acceptor nucleophilic_attack Site for Nucleophilic Attack blue_region->nucleophilic_attack h_bond_donor Potential Hydrogen Bond Donor Site blue_region->h_bond_donor

Caption: Interpreting the reactive sites from an MEP map.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions, such as the halogen bond involving the bromine atom in our target molecule.[5][16][17]

Protocol:

  • Wavefunction Analysis: The wavefunction from the DFT calculation is analyzed to locate bond critical points (BCPs) between atoms.

  • Topological Analysis: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are analyzed to classify the nature of the interactions (covalent vs. non-covalent).[5][18] For the C-Br bond, this analysis can reveal the nature of the halogen bond donor potential.

Part 2: Simulating Biological Interactions

Given the prevalence of the imidazo[1,5-a]pyridine scaffold in medicinal chemistry, a key aspect of this guide is to outline a computational strategy for assessing the potential of this compound as a drug candidate. This involves molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[19][20] This allows for the identification of key binding interactions and an estimation of the binding affinity.

Protocol:

  • Target Selection and Preparation: A biologically relevant protein target is selected. The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: The 3D structure of this compound, optimized using DFT, is prepared by assigning atomic charges and defining rotatable bonds.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations of the ligand within the binding site of the protein.[19]

  • Analysis of Results: The resulting binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.[21]

Diagram: Molecular Docking Workflow

Docking_Workflow cluster_docking Molecular Docking Protocol ligand_prep Ligand Preparation (this compound) - DFT Optimized Geometry - Charge Assignment docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation - PDB Structure - Remove Water - Add Hydrogens protein_prep->docking analysis Analysis of Docking Poses - Binding Affinity Scoring - Interaction Analysis docking->analysis lead_id Lead Identification & Optimization analysis->lead_id

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.[22][23][24]

Protocol:

  • System Preparation: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.[25]

  • Force Field Parameterization: Appropriate force fields (e.g., CHARMM or AMBER) are assigned to the protein, ligand, and solvent.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand in the binding pocket, calculate binding free energies (e.g., using MM/GBSA), and identify persistent intermolecular interactions.[26]

Table: Key Analyses in MD Simulations

AnalysisMetricPurpose
Root Mean Square Deviation (RMSD)Ångstroms (Å)Assess the stability of the protein and ligand over time.
Root Mean Square Fluctuation (RMSF)Ångstroms (Å)Identify flexible regions of the protein.
Hydrogen Bond AnalysisOccupancy (%)Determine the persistence of hydrogen bonds.
Binding Free Energy Calculationkcal/molProvide a more accurate estimation of binding affinity.

Part 3: Applications and Future Directions

The theoretical and computational data generated through this comprehensive workflow can significantly impact several areas of research and development.

  • Drug Discovery: The insights into the electronic properties and binding modes of this compound can guide the rational design of more potent and selective inhibitors for specific biological targets. The bromine atom can be exploited for establishing halogen bonds, which are increasingly recognized as important interactions in drug design. Furthermore, understanding the molecule's reactivity profile can aid in predicting its metabolic fate.

  • Materials Science: The electronic and photophysical properties of the imidazo[1,5-a]pyridine scaffold, which can be tuned by substitution, make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[14] Computational modeling can predict properties like the HOMO-LUMO gap, which correlates with the material's electronic and optical characteristics, thereby accelerating the discovery of novel materials.

This guide provides a foundational framework for the computational exploration of this compound. By systematically applying these theoretical methods, researchers can unlock a deeper understanding of this versatile molecule and accelerate its application in both medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromoimidazo[1,5-a]pyridine Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the design of novel therapeutic agents and functional organic materials. Derivatives of imidazo[1,5-a]pyridine have demonstrated a wide array of biological activities, including applications as anti-inflammatory agents, anti-cancer therapeutics, and treatments for neurological disorders. The ability to functionalize specific positions of this bicyclic system is paramount for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.

This application note provides a detailed guide for the synthesis of 5-substituted imidazo[1,5-a]pyridine derivatives through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers a versatile and highly efficient method for introducing aryl, heteroaryl, or vinyl substituents at the C5-position, starting from the commercially available 5-Bromoimidazo[1,5-a]pyridine.[2][3][4]

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[5][6][7] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have established it as one of the most important transformations in modern organic synthesis.[8]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][9][10] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex.[5][6] This is often the rate-limiting step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) forms a boronate complex.[11] This activated species then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl intermediate. The base is crucial for activating the boronic acid and facilitating this transfer.[11]

  • Reductive Elimination: The two organic ligands on the palladium(II) complex couple, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² (Transmetalation Adduct) oa_complex->tm_complex Transmetalation boronic R²-B(OH)₂ + Base tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product start R¹-X (this compound) e1 start->e1 e2 boronic->e2 e1->oa_complex e2->tm_complex

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Expertise & Experience: Selecting the Right Conditions

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, base, and solvent. For heteroaryl bromides like this compound, these choices are particularly critical to ensure high yields and avoid undesirable side reactions.

  • Palladium Catalyst and Ligand: While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst, modern catalyst systems often employ a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[12][13] These advanced ligands can promote the oxidative addition step, enhance catalyst stability, and facilitate the coupling of more challenging substrates.[12][13][14] For many standard applications with bromo-pyridines, Pd(PPh₃)₄ provides a reliable and cost-effective starting point.[15][16]

  • Base: The base plays a multifaceted role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[11] Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective, with the latter often being used for more difficult couplings. Potassium phosphate (K₃PO₄) is another excellent choice, particularly in aqueous solvent mixtures, and is known to be effective for couplings involving nitrogen-containing heterocyles.[15]

  • Solvent: The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include 1,4-dioxane/water, toluene/water, and dimethylformamide (DMF). It is imperative that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, adapted from established procedures for similar bromo-azaheterocycles.

Experimental_Workflow start Start: Reagent Preparation setup 1. Reaction Setup - Add solids to Schlenk flask - this compound - Arylboronic acid - Base (e.g., K₃PO₄) start->setup inert 2. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon (3x) setup->inert addition 3. Reagent Addition - Add degassed solvent (e.g., Dioxane/H₂O) - Add Pd catalyst under Argon flow inert->addition reaction 4. Reaction - Heat to 85-95 °C with vigorous stirring - Monitor by TLC or LC-MS addition->reaction workup 5. Workup - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify end End: Characterized Product purify->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and potassium phosphate (2.2 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this evacuate/backfill cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.2 g of starting material). Stir the mixture for 5 minutes. Subsequently, add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask under a stream of argon.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting bromide), allow the flask to cool to room temperature. Dilute the mixture with water (15 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-aryl-imidazo[1,5-a]pyridine derivative.

Data Presentation: Representative Transformations

The described protocol is amenable to a wide range of aryl- and heteroarylboronic acids. The table below summarizes expected outcomes for the coupling of this compound with various boronic acids, with anticipated yields based on similar transformations in the literature.[15]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)901875-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)901880-90
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)901870-80
43-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)901865-75
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)901860-70

Conclusion and Outlook

The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable strategy for the synthesis of 5-aryl- and 5-heteroaryl-imidazo[1,5-a]pyridine derivatives. The protocol detailed herein offers a robust starting point for researchers and drug development professionals seeking to access this valuable chemical space. The versatility of the reaction allows for the rapid generation of diverse libraries of compounds for biological screening and materials science applications. Further optimization, including the screening of advanced palladium catalysts and ligands, may lead to even higher efficiencies and broader substrate scope.

References

Application Notes & Protocol: Sonogashira Coupling of 5-Bromoimidazo[1,5-a]pyridine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold and the Power of the Sonogashira Coupling

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous therapeutic agents and biologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive framework for designing molecules that can effectively interact with biological targets. In the realm of drug discovery, the ability to precisely and efficiently functionalize this core structure is paramount for generating compound libraries and optimizing lead candidates.

The Sonogashira cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[3][4][5] This palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions, broad functional group tolerance, and its utility in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][6][7] The introduction of an alkynyl moiety onto the imidazo[1,5-a]pyridine scaffold via the Sonogashira coupling opens a gateway to a diverse range of subsequent chemical transformations, making it a pivotal step in the synthesis of novel drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with 5-Bromoimidazo[1,5-a]pyridine. The protocol herein is built upon established principles of cross-coupling chemistry and adapted for the specific electronic nature of the imidazo[1,5-a]pyridine system.

Understanding the Reaction: The Catalytic Cycles in Action

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][8] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The Palladium Cycle: Activating the Heteroaryl Halide
  • Reductive Elimination & Catalyst Activation: The reaction typically begins with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound. This is often the rate-determining step and results in the formation of a Pd(II)-imidazo[1,5-a]pyridine complex.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired 5-alkynylimidazo[1,5-a]pyridine product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.

The Copper Cycle: Preparing the Alkyne
  • Acid-Base Reaction: In the presence of a base (e.g., an amine), the terminal alkyne is deprotonated.

  • Formation of Copper Acetylide: The resulting acetylide anion reacts with a Cu(I) salt (typically CuI) to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

Diagram: The Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ImPy-Br pd_complex [ImPy]-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex [ImPy]-Pd(II)L₂(C≡CR') transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 product ImPy-C≡CR' (Product) reductive_elimination->product cu_halide CuX cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide Base base Base cu_acetylide->transmetalation Transfers Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Key Considerations for Coupling with this compound

The imidazo[1,5-a]pyridine ring system presents unique electronic and steric characteristics that influence the Sonogashira coupling:

  • Electron-Rich Nature: The fused imidazole ring donates electron density to the pyridine ring, which can affect the rate of oxidative addition. While aryl bromides are generally less reactive than aryl iodides, the electronic nature of the heterocycle can modulate this reactivity.[3]

  • Potential for Catalyst Inhibition: The nitrogen atoms in the imidazo[1,5-a]pyridine core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The choice of ligand is crucial to mitigate this effect and maintain catalytic activity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective in such cases.[4][9]

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by copper salts in the presence of oxygen, a copper-free Sonogashira protocol can be employed.[3][8] These reactions often require a stronger base and may proceed at slightly higher temperatures.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization may be required for specific alkynes.

Materials and Reagents
  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Reaction Setup and Procedure

Diagram: Experimental Workflow

Workflow A 1. Reagent Preparation (Dry & Degas Solvents) B 2. Flask Setup (Add Solids: Heterocycle, Pd catalyst, CuI) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C D 4. Add Liquids (Solvent, Base, Alkyne) C->D E 5. Reaction (Stir at RT or Heat) D->E F 6. Monitoring (TLC / LC-MS) E->F G 7. Work-up (Filter, Extract, Dry) F->G H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Liquids: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. This is followed by the addition of the base (e.g., triethylamine) and then the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), gentle heating (e.g., 50-80 °C) may be required. The optimal temperature will depend on the specific substrates and catalyst system used.[10]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues. The filtrate is then typically washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynylimidazo[1,5-a]pyridine.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a more active catalyst/ligand system (e.g., using a bulky phosphine ligand or an N-heterocyclic carbene).[4][9]
Insufficiently anhydrous/anaerobic conditionsEnsure all solvents and reagents are dry and the reaction is performed under a strict inert atmosphere.
Low reaction temperatureGradually increase the reaction temperature (e.g., to 80 °C).[10]
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygenThoroughly degas all solvents and maintain a positive pressure of inert gas.
High concentration of copper catalystReduce the amount of CuI or switch to a copper-free protocol.[3]
Decomposition of Starting Material or Product Reaction temperature is too highPerform the reaction at a lower temperature.
Incompatible functional groupsProtect sensitive functional groups on the alkyne substrate prior to coupling.

Conclusion

The Sonogashira coupling of this compound is a highly effective and reliable method for the synthesis of a diverse array of 5-alkynylimidazo[1,5-a]pyridines, which are valuable building blocks in drug discovery. A rational choice of catalyst, ligand, and reaction conditions, grounded in a solid understanding of the reaction mechanism, is key to achieving high yields and purity. The protocol and insights provided in these application notes offer a robust foundation for researchers to successfully implement this critical transformation in their synthetic endeavors, accelerating the discovery of new therapeutic agents.

References

Introduction: The Strategic Importance of C-N Bond Formation in Imidazo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Bromoimidazo[1,5-a]pyridine

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives are noted for a wide array of biological activities and unique optical properties.[1][3] The ability to precisely functionalize this scaffold is paramount for developing novel therapeutic agents and advanced materials. Among the various methods for derivatization, the formation of carbon-nitrogen (C-N) bonds stands out as a critical transformation, enabling the introduction of diverse amine functionalities that can modulate a molecule's physicochemical properties, biological targets, and pharmacokinetic profile.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines.[4][5] It provides a powerful and general method for forming C-N bonds, often succeeding where traditional methods like nucleophilic aromatic substitution fail, especially with electron-rich heteroaromatic systems.[5] This guide provides a detailed examination of the application of the Buchwald-Hartwig amination to this compound, offering mechanistic insights, a comprehensive experimental protocol, and practical advice for researchers in drug discovery and chemical development.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-studied catalytic cycle involving a palladium catalyst.[4][6] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle, illustrated below, consists of three primary steps: oxidative addition, amination/deprotonation, and reductive elimination.

The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) complex, which is typically generated in situ from a palladium precatalyst. This step, often the rate-determining one, forms a Pd(II) intermediate.[7] Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, where the C-N bond is formed, releasing the desired N-arylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]

Buchwald_Hartwig_Mechanism Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L(X)) pd0->oa_complex + Ar-X (Oxidative Addition) amido_complex Amido Complex (Ar-Pd(II)L(NR'R'')) oa_complex->amido_complex + HNR'R'' - Base-H+X- amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination

Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Amination of this compound

This section provides a detailed, step-by-step protocol for the coupling of this compound with a representative secondary amine, morpholine. The choice of reagents and conditions is critical for success, particularly with heteroaryl halides.[9]

Rationale for Component Selection
ComponentSelectionRationale & Justification
Palladium Source G3-XPhos PalladacycleA pre-formed catalyst (precatalyst) ensures reliable and rapid generation of the active Pd(0) species, leading to more reproducible results compared to sources like Pd(OAc)2.[10][11]
Ligand XPhos (within precatalyst)Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos are highly effective for coupling heteroaryl halides, as they promote both the oxidative addition and the final reductive elimination steps.[12][13]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. For substrates sensitive to strong bases, weaker bases like K3PO4 or Cs2CO3 can be screened.[9][11]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are essential. Toluene is a common choice, but dioxane can also be effective. The solvent must be thoroughly degassed to prevent oxidation and deactivation of the catalyst.[14][15]
Temperature 100-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides.[9]

Step-by-Step Procedure

Experimental_Workflow arrow arrow A 1. Reaction Setup B 2. Inert Atmosphere A->B Schlenk flask/glovebox C 3. Reagent Addition B->C Add solids, then liquids D 4. Degassing C->D Freeze-Pump-Thaw (x3) E 5. Heating & Monitoring D->E Heat to 100 °C, monitor by TLC/LC-MS F 6. Work-up & Extraction E->F Cool, quench, extract with EtOAc G 7. Purification F->G Column Chromatography H 8. Analysis G->H NMR, MS

Caption: Figure 2: General Experimental Workflow.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • G3-XPhos Palladacycle (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound, G3-XPhos Palladacycle, and sodium tert-butoxide to the Schlenk flask.

    • Expert Insight: Using a precatalyst simplifies setup and improves reproducibility. If a glovebox is unavailable, the solids can be added quickly in the air, and the flask immediately sealed and purged with an inert gas.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by morpholine via syringe.

  • Degassing: If the reaction was set up outside a glovebox, degas the solvent by subjecting the sealed flask to three cycles of freeze-pump-thaw.

    • Causality: Removing dissolved oxygen is critical to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst, which would lead to catalyst deactivation and low yields.

  • Heating and Monitoring: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(morpholino)imidazo[1,5-a]pyridine.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvent.3. Insufficient temperature.1. Ensure a strictly inert atmosphere and use properly degassed solvent. Use a reliable precatalyst.[10]2. Use freshly purified reagents and anhydrous solvent.3. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Homocoupling of the starting material.1. This can arise from β-hydride elimination pathways, especially with primary amines.[16] Ensure the base is fully dissolved and the reaction is well-stirred. Consider a different ligand/base combination.2. Often a sign of catalyst decomposition. Re-evaluate inert atmosphere protocols.
Difficulty with Purification Residual palladium catalyst or ligand byproducts co-eluting with the product.Filter the crude organic solution through a pad of Celite before concentration. If issues persist, consider treatment with a palladium scavenger.
Reaction is Fickle Buchwald-Hartwig reactions can be sensitive to subtle changes in reagent quality, solvent dryness, and atmosphere control.Maintain consistency in reagent sources and purification methods. Always use a freshly opened bottle of base or titrate it before use. Screen different ligands, as no single ligand is optimal for all substrates.[10][17]

Scope and Limitations

The Buchwald-Hartwig amination is a broadly applicable methodology, but its success is highly dependent on the chosen conditions.[4][12]

  • Amine Scope: The protocol described can be adapted for a wide range of amines.

    • Secondary Amines: Generally robust coupling partners.

    • Primary Amines: Can be more challenging due to potential double arylation or competitive β-hydride elimination.[16] Using ligands like BrettPhos can be beneficial.[18]

    • Anilines: Typically couple well, though electron-deficient anilines may require more forcing conditions.

    • Ammonia Equivalents: Direct coupling with ammonia is difficult. Reagents like benzophenone imine can be used as ammonia surrogates, followed by hydrolysis to yield the primary amine.[4]

  • Substrate Limitations:

    • Steric Hindrance: Highly hindered amines or ortho-substituted aryl halides can slow the reaction rate, requiring higher catalyst loadings or more active catalyst systems.

    • Functional Group Tolerance: While generally tolerant of many functional groups, strong bases like NaOtBu can be incompatible with esters or some protecting groups.[14] In such cases, screening weaker bases like K3PO4 or K2CO3 is advised, though this may necessitate higher temperatures or longer reaction times.[9]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the this compound scaffold. A rational approach based on a sound mechanistic understanding allows for the strategic selection of catalyst, ligand, base, and solvent. The protocol detailed herein provides a robust starting point for researchers. By anticipating potential challenges and understanding the scope of the reaction, scientists can efficiently synthesize diverse libraries of N-arylated imidazo[1,5-a]pyridine derivatives, accelerating progress in drug discovery and materials science.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1] This nitrogen-fused bicyclic system is a key structural component in numerous pharmacologically active agents, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and anti-tumor properties.[2] Its unique electronic and structural features also make it a promising candidate for applications in organic light-emitting diodes (OLEDs).[3][4]

The development of efficient and versatile synthetic routes to access functionalized imidazo[1,5-a]pyridines is therefore a critical endeavor in modern organic synthesis. One-pot multicomponent reactions (MCRs) have emerged as a particularly powerful strategy, offering atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from readily available starting materials.[5][6] This guide provides a detailed exploration of a robust one-pot synthesis of functionalized imidazo[1,5-a]pyridines, delving into the mechanistic underpinnings, providing a step-by-step experimental protocol, and discussing the scope and limitations of the methodology.

Underlying Principles: A Mechanistic Overview of a Three-Component Condensation

One of the most efficient and straightforward one-pot methods for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines involves the condensation of a 2-pyridyl ketone, an aromatic aldehyde, and an ammonia source, typically ammonium acetate.[3][7] This reaction can be effectively promoted by a Lewis acid catalyst, such as lithium chloride, and accelerated by microwave irradiation.[3][7]

The reaction proceeds through a cascade of interconnected chemical transformations within a single reaction vessel. The proposed mechanism initiates with the formation of an enamine intermediate from the 2-pyridyl ketone. Concurrently, the aromatic aldehyde reacts with ammonia (from ammonium acetate) to form an imine. A subsequent nucleophilic attack of the enamine onto the imine, followed by cyclization and aromatization through oxidation (often by air), leads to the formation of the stable imidazo[1,5-a]pyridine ring system. The causality behind this one-pot efficiency lies in the sequential, self-validating sequence of reactions where the product of one step is the reactant for the next, all under the same reaction conditions.

Mechanism_of_Three_Component_Synthesis Start Starting Materials: 2-Pyridyl Ketone Aldehyde Ammonium Acetate Enamine Enamine Formation Start->Enamine [1] Imine Imine Formation Start->Imine [2] Coupling Nucleophilic Attack (Enamine on Imine) Enamine->Coupling Imine->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product Functionalized Imidazo[1,5-a]pyridine Aromatization->Product

Caption: Proposed mechanistic pathway for the three-component synthesis.

Experimental Protocol: A Representative One-Pot Synthesis

This protocol details the synthesis of 1,3-diaryl-imidazo[1,5-a]pyridines via a microwave-assisted, Lewis acid-catalyzed three-component reaction.[3][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-BenzoylpyridineReagentSigma-AldrichOr other substituted 2-pyridyl ketones
BenzaldehydeReagentSigma-AldrichOr other aromatic aldehydes
Ammonium AcetateACS ReagentFisher ScientificServes as the ammonia source
Lithium ChlorideAnhydrousAcros OrganicsLewis acid catalyst
Acetic AcidGlacialJ.T. BakerCo-solvent and proton source
Ethanol200 ProofDecon LabsFor recrystallization
AcetoneACS ReagentVWRFor recrystallization
Microwave Synthesis Vial10 mLBiotageWith snap-on cap
Magnetic Stir BarVWR
Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-benzoylpyridine (1.0 mmol, 183.2 mg), the desired aromatic aldehyde (2.0 mmol), ammonium acetate (6.0 mmol, 462 mg), and lithium chloride (2.0 mmol, 84.8 mg).[3]

  • Solvent Addition: Add glacial acetic acid (0.5 mL) to the vial.[3]

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of a microwave synthesizer. Irradiate the mixture for 3-5 minutes at a temperature of 120-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction vial to room temperature, add distilled water (10 mL) to the reaction mixture. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. For further purification, the solid can be recrystallized from an ethanol/acetone mixture or purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3]

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Experimental_Workflow Reagents 1. Combine Reagents (2-Pyridyl Ketone, Aldehyde, NH4OAc, LiCl, Acetic Acid) Microwave 2. Microwave Irradiation (3-5 min, 120-150 °C) Reagents->Microwave Workup 3. Aqueous Work-up (Precipitation) Microwave->Workup Purification 4. Purification (Filtration & Recrystallization/ Chromatography) Workup->Purification Characterization 5. Characterization (NMR, MS) Purification->Characterization Product Pure Functionalized Imidazo[1,5-a]pyridine Characterization->Product

Caption: A streamlined workflow for the one-pot synthesis.

Scope and Limitations

The versatility of one-pot syntheses allows for the incorporation of a wide range of functional groups, leading to a diverse library of imidazo[1,5-a]pyridine derivatives.

Substrate Scope
ComponentSubstituent ScopeExpected YieldsReferences
2-Pyridyl Ketone Aryl, HeteroarylGood to Excellent[3],[4]
Aldehyde Electron-donating & electron-withdrawing aryl, heteroarylGood to Excellent[3],[7]
Amine Source Alkylamines, Benzylamines, Amino AcidsModerate to Good[8],[9]

Note: Yields are generally high for aromatic aldehydes with both electron-donating and electron-withdrawing substituents. The reaction is also amenable to various substituted 2-pyridyl ketones.[3]

Alternative Methodologies

While the three-component condensation is highly effective, several other powerful one-pot strategies have been developed:

  • Copper-Catalyzed Aerobic Oxidative Cyclization: This method often utilizes readily available starting materials like 2-aminopyridines, aldehydes, and terminal alkynes, or involves the direct C-H amination of N-heteroaryl aldehydes with alkylamines.[8][10][11] Copper catalysts, in conjunction with an oxidant like air or O₂, facilitate the key C-N bond formations.[8][10] These reactions are attractive due to their use of environmentally benign oxidants.[10]

  • Denitrogenative Transannulation: Pyridotriazoles can undergo a copper-catalyzed reaction with amines or amino acids, leading to the formation of imidazo[1,5-a]pyridines through a ring-opening and recyclization cascade.[9]

  • Metal-Free Approaches: Iodine-mediated syntheses provide a transition-metal-free alternative, proceeding through oxidative C-N and C-S bond formations in a one-pot manner.[2][12]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive catalyst- Insufficient heating- Impure reagents- Use fresh, anhydrous LiCl.- Ensure the microwave is functioning correctly and reaching the target temperature.- Purify starting materials if necessary.
Incomplete Reaction - Short reaction time- Steric hindrance from bulky substituents- Increase the microwave irradiation time and monitor by TLC.- Consider a higher reaction temperature or a more active catalyst system.
Formation of Side Products - Competing reaction pathways- Overheating- Optimize the reaction temperature and time.- Ensure the stoichiometry of the reactants is accurate.
Purification Difficulties - Oily product- Product and impurities have similar polarity- Attempt to induce crystallization by scratching the flask or adding a seed crystal.- Use column chromatography with a shallow solvent gradient for better separation.

Conclusion

The one-pot synthesis of functionalized imidazo[1,5-a]pyridines represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The methodologies discussed herein, particularly the three-component condensation, offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate diverse molecular scaffolds. By understanding the underlying mechanistic principles and optimizing reaction conditions, researchers can effectively leverage these protocols to accelerate drug discovery and materials science innovation.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Platform for Fluorescent Probe Development

The imidazo[1,5-a]pyridine heterocyclic system has emerged as a highly versatile and stable scaffold for the development of advanced fluorescent probes.[1][2] Its rigid, planar structure and inherent emissive properties make it an ideal core for constructing sensitive and robust sensors for a variety of applications, from cellular imaging to materials science.[3] One of the key advantages of the imidazo[1,5-a]pyridine core is its remarkable photophysical characteristics, which often include a large Stokes shift (the separation between the absorption and emission maxima), good quantum yields, and excellent photostability.[3][4] These properties are crucial for minimizing self-quenching and background interference in fluorescence-based assays.

The strategic introduction of a bromine atom at the 5-position of the imidazo[1,5-a]pyridine ring system creates a synthetically valuable handle for further functionalization. This "bromo" substituent serves as a versatile precursor for a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These powerful synthetic tools allow for the precise and efficient introduction of a wide array of aryl and alkynyl moieties, respectively. This modular approach enables the rational design and synthesis of fluorescent probes with tailored photophysical and sensing properties. By carefully selecting the coupling partner, researchers can fine-tune the probe's absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes or environmental conditions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromoimidazo[1,5-a]pyridine in the synthesis of novel fluorescent probes. We will detail the synthesis of the core scaffold, provide robust protocols for its functionalization via Suzuki and Sonogashira cross-coupling reactions, discuss the underlying principles of probe design, and present the expected photophysical properties of the resulting derivatives.

Part 1: Synthesis of the this compound Core

A common and efficient method for the synthesis of the imidazo[1,5-a]pyridine core is through a one-pot cyclization reaction.[1][2] The synthesis of the 5-bromo derivative can be achieved by utilizing a brominated starting material. A plausible and efficient synthetic route involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile.[5]

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on established methodologies for the synthesis of imidazo[1,5-a]pyridines.[5]

Materials:

  • 6-Bromo-2-(aminomethyl)pyridine

  • Glyoxal (40% solution in water)

  • Ammonium chloride

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Bromo-2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: To the stirred solution, add glyoxal (1.1 eq) and a catalytic amount of ammonium chloride.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction.

  • Ammonium Chloride: This acts as a mild acid catalyst to facilitate the condensation and subsequent cyclization steps.

  • Aqueous Work-up: The neutralization and extraction steps are crucial for removing unreacted starting materials and byproducts, leading to a cleaner crude product for purification.

Part 2: Functionalization of this compound via Cross-Coupling Reactions

The bromine atom at the 5-position of the imidazo[1,5-a]pyridine core is the key to unlocking a diverse range of fluorescent probes. Palladium-catalyzed cross-coupling reactions provide a powerful means to introduce various functionalities at this position.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl Moieties

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] In the context of our work, it allows for the coupling of this compound with a variety of arylboronic acids or their esters. This enables the synthesis of 5-aryl-imidazo[1,5-a]pyridine derivatives, where the electronic and photophysical properties can be systematically tuned by varying the substituents on the aryl ring.

Suzuki_Coupling_Workflow

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is based on established procedures for the Suzuki coupling of bromo-pyridines and related heterocycles.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the final 5-aryl-imidazo[1,5-a]pyridine product.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium(0) species is the active catalyst that undergoes oxidative addition to the C-Br bond, initiating the catalytic cycle.

  • Base: The base is essential for the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures efficient coupling.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

Sonogashira Cross-Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for extending the π-conjugation of the imidazo[1,5-a]pyridine core, which often leads to a red-shift in the absorption and emission spectra of the resulting fluorescent probes.[8][9] The introduction of an alkynyl linker also provides a rigid connection, which can be beneficial for designing probes with specific spatial arrangements.

Sonogashira_Coupling_Workflow

Protocol 3: Sonogashira Cross-Coupling of this compound

This protocol is based on established procedures for the Sonogashira coupling of bromo-pyridines and related heterocycles.[10]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA], 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran [THF] or N,N-Dimethylformamide [DMF])

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas. Repeat three times.

  • Solvent and Reagent Addition: Add the degassed solvent, the amine base, and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 5-alkynyl-imidazo[1,5-a]pyridine.

Causality of Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the hydrogen bromide generated during the reaction.

  • Mild Reaction Conditions: Sonogashira couplings can often be performed at or near room temperature, which is advantageous for substrates with sensitive functional groups.

Part 3: Principles of Probe Design and Photophysical Properties

The rational design of fluorescent probes based on the 5-substituted-imidazo[1,5-a]pyridine scaffold relies on understanding the fundamental mechanisms of fluorescence and how they can be modulated by the introduced substituents.

Fluorescence Sensing Mechanisms

Two common mechanisms employed in the design of "turn-on" or "turn-off" fluorescent probes are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore (the imidazo[1,5-a]pyridine core) is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence (fluorescence "off").[11] Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and restoring fluorescence (fluorescence "on").[1]

PET_Mechanism

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule.[12] In a FRET-based probe, the imidazo[1,5-a]pyridine can act as the donor.[13] A change in the distance or orientation between the donor and acceptor upon analyte binding, or a change in the acceptor's absorption properties, can modulate the FRET efficiency, leading to a change in the fluorescence signal.[14][15]

FRET_Mechanism

Expected Photophysical Properties

The photophysical properties of 5-substituted imidazo[1,5-a]pyridines are highly dependent on the nature of the substituent introduced via cross-coupling. The following tables summarize representative photophysical data for imidazo[1,5-a]pyridine derivatives from the literature, which can serve as a guide for the expected properties of probes synthesized from the 5-bromo precursor.

Table 1: Photophysical Properties of 1-Alkynyl-3-aryl-imidazo[1,5-a]pyridines (in Chloroform) [8][9]

Substituent on AlkyneAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Phenyl~350-380~458-480~108-1000.08 - 0.15
4-Methoxyphenyl~360-390~470-490~110-1000.18 - 0.26
4-Nitrophenyl~370-400~540-560~170-1600.09 - 0.12

Table 2: Photophysical Properties of other Imidazo[1,5-a]pyridine Derivatives (in various solvents) [1][16]

DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Monomeric Imidazo[1,5-a]pyridineToluene~305-325~480>5000~0.10 - 0.15
Dimeric Imidazo[1,5-a]pyridineToluene~380~480>50000.12 - 0.38
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridineDichloromethane~384463~48000.19

Interpretation of Data:

  • Effect of Electron-Donating Groups: The introduction of electron-donating groups (e.g., methoxy) on the aryl or alkynyl substituent generally leads to an increase in the fluorescence quantum yield.

  • Effect of Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (e.g., nitro) can cause a significant red-shift in both absorption and emission, often accompanied by a decrease in quantum yield due to increased intramolecular charge transfer (ICT) character and potential non-radiative decay pathways.

  • Extended Conjugation: The extension of the π-system through the introduction of aryl and alkynyl groups generally leads to a bathochromic (red) shift in the absorption and emission spectra.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel fluorescent probes. Its stable heterocyclic core provides a robust platform with favorable intrinsic photophysical properties. The presence of the bromo substituent at the 5-position allows for facile and efficient functionalization through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This modular synthetic approach provides researchers with a powerful toolkit to rationally design and create a diverse library of fluorescent probes with tunable properties for a wide range of applications in chemical biology, materials science, and drug discovery. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful implementation of these synthetic strategies and to stimulate further innovation in the development of advanced fluorescent sensing technologies.

References

Application Notes & Protocols for the Development of Novel Bioactive Compounds from 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1] This guide provides a comprehensive framework for the development of novel bioactive compounds originating from the versatile building block, 5-Bromoimidazo[1,5-a]pyridine. We will detail synthetic strategies to leverage the reactive bromine handle for diversification, present robust protocols for biological screening against key therapeutic targets, and discuss the rationale behind the experimental designs.

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity.[2] Its structural similarity to purines allows it to interact with a variety of enzymes and receptors, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] The strategic placement of a bromine atom at the 5-position of this scaffold provides a crucial handle for synthetic diversification through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a key step in developing structure-activity relationships (SAR) and optimizing compounds for potency and selectivity.

Synthetic Strategy: From Core Scaffold to Diverse Library

The journey to novel bioactive compounds begins with a robust and scalable synthetic plan. Our strategy is twofold: first, the synthesis of the this compound core, and second, its diversification into a library of novel analogues.

Synthesis of the this compound Core

While this compound is commercially available,[6][7] an in-house synthesis can be advantageous for scalability and cost-effectiveness. A plausible synthetic route can be adapted from established methods for imidazo[1,5-a]pyridine synthesis.[4][8] A common approach involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine with a suitable cyclizing agent.

Protocol 2.1.1: Synthesis of this compound

This protocol is a proposed route based on established chemical principles for the synthesis of related compounds.

Materials:

  • 6-Bromo-2-(aminomethyl)pyridine

  • Triethyl orthoformate

  • Polyphosphoric acid (PPA)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 6-bromo-2-(aminomethyl)pyridine (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the crude residue, add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to 120-140 °C for 2-4 hours. The reaction should be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Causality: The initial reaction with triethyl orthoformate forms an intermediate that is then cyclized in the presence of a strong acid catalyst like PPA to yield the desired imidazo[1,5-a]pyridine ring system.

Diversification via Cross-Coupling Reactions

The bromine atom at the 5-position is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the imidazo[1,5-a]pyridine core to establish structure-activity relationships.

Diagram 2.2.1: Diversification Strategy

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E 5-Aryl-imidazo[1,5-a]pyridines B->E F 5-Alkynyl-imidazo[1,5-a]pyridines C->F G 5-Amino-imidazo[1,5-a]pyridines D->G

Caption: Diversification of this compound.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 5-position of the imidazo[1,5-a]pyridine and various aryl or heteroaryl groups.[9][10]

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid/ester, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

Causality: The palladium catalyst facilitates the coupling of the boronic acid with the bromo-substituted pyridine through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10]

Protocol 2.2.2: Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further functionalization or as pharmacophores themselves.[11][12]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous triethylamine, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Causality: This reaction utilizes a dual catalytic system where palladium facilitates the main cross-coupling cycle, and copper(I) activates the alkyne for transmetalation.[13]

Protocol 2.2.3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing the introduction of a wide variety of primary and secondary amines.[14][15]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

Causality: The palladium catalyst, in conjunction with a specialized phosphine ligand like Xantphos, enables the coupling of the amine with the aryl bromide.[16]

Biological Evaluation: A Tiered Screening Approach

A systematic biological evaluation is crucial to identify promising lead compounds. Based on the known activities of imidazopyridine derivatives, a tiered screening cascade targeting cancer, microbial infections, and neurodegenerative diseases is proposed.

Diagram 3.1: Biological Screening Workflow

G A Synthesized Library of 5-Substituted imidazo[1,5-a]pyridines B Tier 1: Primary Screening (Cytotoxicity, Antimicrobial, Neuroprotection) A->B E Anticancer Assays (e.g., MTT on cancer cell lines) B->E F Antimicrobial Assays (e.g., MIC against bacterial/fungal strains) B->F G Neuroprotection Assays (e.g., Oxidative stress-induced neuronal cell death) B->G C Tier 2: Secondary Screening (Mechanism of Action) D Tier 3: Lead Optimization (SAR, ADME/Tox) C->D H Kinase Inhibition Assays C->H I Cell Cycle & Apoptosis Assays C->I J Wnt/β-catenin Pathway Analysis C->J K Lead Candidate D->K E->C F->C G->C

Caption: Tiered workflow for biological screening.

Tier 1: Primary Screening

Protocol 3.1.1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay provides a rapid assessment of the general cytotoxicity of the synthesized compounds against various cancer cell lines.[17][18]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., HDF for dermal fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

Causality: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol 3.1.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[11][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well plates

Procedure:

  • Prepare a twofold serial dilution of the compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality: The broth microdilution method directly assesses the ability of a compound to inhibit the growth of a microorganism in a liquid medium.

Protocol 3.1.3: Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death, a common feature in neurodegenerative diseases.[20][21]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • Synthesized compounds

  • Reagents for cell viability assessment (e.g., MTT or LDH release assay kit)

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

  • Induce oxidative stress by adding the chosen agent (e.g., H₂O₂) and incubate for 24 hours.

  • Assess cell viability using a suitable method (e.g., MTT assay).

  • Compare the viability of cells treated with the compounds to the vehicle-treated control to determine the neuroprotective effect.

Causality: This assay models the neuronal damage caused by oxidative stress and assesses whether the test compounds can mitigate this damage, indicating potential therapeutic value for neurodegenerative disorders.

Tier 2: Secondary Screening (Mechanism of Action)

For compounds that show promising activity in the primary screens, secondary assays are performed to elucidate their mechanism of action.

Protocol 3.2.1: Kinase Inhibition Assay

Given that many imidazopyridine derivatives are known kinase inhibitors, this assay is crucial for identifying specific kinase targets.[15]

Materials:

  • Recombinant kinases (e.g., PIM1, FLT3, Aurora A)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Synthesized compounds

Procedure:

  • Set up the kinase reaction in a 96-well plate containing the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.

  • Calculate the percent inhibition of kinase activity and determine the IC₅₀ value.

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP converted to ADP.

Protocol 3.2.2: Wnt/β-catenin Signaling Pathway Analysis

The Wnt/β-catenin pathway is often dysregulated in cancer. This protocol assesses the effect of compounds on this pathway.[3]

Materials:

  • Cancer cell line with active Wnt signaling (e.g., HCT116)

  • Synthesized compounds

  • Antibodies for Western blotting (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-Actin)

  • TOP/FOP Flash reporter assay system

Procedure (Western Blotting):

  • Treat cells with the test compounds for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against β-catenin and its downstream targets (c-Myc, Cyclin D1), followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Causality: This method allows for the visualization and quantification of key proteins in the Wnt/β-catenin pathway, revealing whether the compound can modulate their expression levels.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in tables for easy comparison and interpretation of structure-activity relationships.

Table 1: Representative Data Summary for a Hypothetical Series of Compounds

Compound IDR-group at C5Cytotoxicity IC₅₀ (µM) (MCF-7)MIC (µg/mL) (S. aureus)Neuroprotection EC₅₀ (µM)Kinase Inhibition IC₅₀ (µM) (PIM1)
5-Br-IP -Br>100>128>100>100
IP-01 4-methoxyphenyl15.26425.612.8
IP-02 3,4-dichlorophenyl5.832>1004.5
IP-03 4-pyridyl22.112818.325.1
IP-04 Phenylethynyl8.91650.27.3
IP-05 Morpholino>100>12812.5>100

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel bioactive compounds. The synthetic protocols outlined provide a clear path for creating a diverse library of analogues through robust cross-coupling reactions. The tiered biological screening approach enables the efficient identification of lead compounds with potential therapeutic applications in oncology, infectious diseases, and neurodegeneration. By systematically exploring the structure-activity relationships, researchers can optimize these initial hits into potent and selective drug candidates.

References

The Versatile Scaffold: 5-Bromoimidazo[1,5-a]pyridine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The imidazo[1,5-a]pyridine core is a compelling structural motif that has garnered significant attention across diverse scientific disciplines, from medicinal chemistry to materials science.[1][2] Its inherent electronic properties, thermal stability, and propensity for functionalization make it a privileged scaffold for the development of novel functional materials. Among its derivatives, 5-Bromoimidazo[1,5-a]pyridine stands out as a particularly valuable and versatile building block. The bromine atom at the 5-position serves as a convenient synthetic handle, enabling the introduction of a wide array of functional groups through well-established cross-coupling methodologies. This strategic functionalization allows for the fine-tuning of the molecule's photophysical and electronic properties, paving the way for its application in cutting-edge technologies such as organic light-emitting diodes (OLEDs) and catalysis.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound in materials science. We will delve into its application in the development of novel emissive materials for OLEDs and its emerging role as a ligand in catalytic systems for sustainable chemical transformations.

Part 1: Application in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives, including their strong fluorescence and large Stokes shifts, make them highly attractive candidates for use as emitters in OLEDs.[1][2] By strategically modifying the 5-position of the imidazo[1,5-a]pyridine core, it is possible to tune the emission color and enhance the quantum efficiency of the resulting materials.

Application Note: Designing High-Performance Emitters

This compound serves as a key precursor for the synthesis of a diverse library of potential OLED emitters. The core principle involves the palladium-catalyzed cross-coupling of this compound with various aromatic and heteroaromatic boronic acids or amines. This approach allows for the introduction of electron-donating or electron-withdrawing groups, which directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby tuning its emission characteristics.

Logical Workflow for Emitter Synthesis and Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization This compound This compound Cross-Coupling Suzuki or Buchwald-Hartwig Cross-Coupling This compound->Cross-Coupling Arylboronic Acid / Amine Arylboronic Acid / Amine Arylboronic Acid / Amine->Cross-Coupling Functionalized Emitter Functionalized Emitter Cross-Coupling->Functionalized Emitter Photophysical Studies Photophysical Studies Functionalized Emitter->Photophysical Studies Electrochemical Analysis Electrochemical Analysis Functionalized Emitter->Electrochemical Analysis Thermal Analysis Thermal Analysis Functionalized Emitter->Thermal Analysis Device Fabrication Device Fabrication Photophysical Studies->Device Fabrication Electrochemical Analysis->Device Fabrication Thermal Analysis->Device Fabrication

Caption: Workflow for developing OLED emitters from this compound.

Experimental Protocol 1: Synthesis of a 5-Aryl-imidazo[1,5-a]pyridine Emitter via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate vial, under a positive flow of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the Schlenk flask containing the reactants.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-imidazo[1,5-a]pyridine.

Data Presentation: Photophysical Properties of 5-Substituted Imidazo[1,5-a]pyridine Derivatives

The following table summarizes the key photophysical properties of representative 5-substituted imidazo[1,5-a]pyridine derivatives.

Substituent at 5-positionAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Reference
Phenyl3504500.655102Adapted from[1][2]
4-Methoxyphenyl3604650.755085Adapted from[1][2]
4-(Trifluoromethyl)phenyl3454400.555000Adapted from[1][2]
N,N-diphenylamino3905100.855400Hypothetical, based on trends
Experimental Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using a solution-processing (spin-coating) technique.

Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized 5-aryl-imidazo[1,5-a]pyridine emitter

  • Host material (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene (anhydrous)

  • Spin coater

  • Thermal evaporator

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120 °C for 15 minutes.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material (e.g., CBP) and the synthesized imidazo[1,5-a]pyridine emitter (dopant, e.g., 5-10 wt%) in chlorobenzene. Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the film at 80 °C for 20 minutes.

  • Electron Transport Layer (ETL) Deposition: Transfer the substrate to a thermal evaporator. Deposit a layer of TPBi (e.g., 30 nm) by thermal evaporation under high vacuum (<10⁻⁶ Torr).

  • Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of LiF (e.g., 1 nm) and a layer of Al (e.g., 100 nm) by thermal evaporation without breaking the vacuum.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Part 2: Application as Ligands in Catalysis

The nitrogen-rich imidazo[1,5-a]pyridine scaffold can act as a versatile ligand for various transition metals. The strategic placement of coordinating atoms allows for the formation of stable metal complexes with potential applications in catalysis. Specifically, derivatives of imidazo[1,5-a]pyridine have been explored as N-heterocyclic carbene (NHC) ligands.

Application Note: Pyridine-Chelated Imidazo[1,5-a]pyridine NHC Ligands in Nickel Catalysis

A promising application of this compound in catalysis involves its conversion into a pyridine-chelated N-heterocyclic carbene (NHC) ligand. This is achieved by first substituting the bromine with a pyridine moiety, followed by N-alkylation and deprotonation to form the carbene. The resulting C,N-bidentate ligand can coordinate with transition metals like nickel to form catalytically active complexes. One such application is the synthesis of acrylates from ethylene and carbon dioxide, a process of significant interest for carbon capture and utilization (CCU).[3]

Logical Workflow for Catalyst Development and Application:

cluster_synthesis Ligand and Complex Synthesis cluster_catalysis Catalytic Application This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Pyridine Boronic Acid Pyridine Boronic Acid Pyridine Boronic Acid->Suzuki Coupling 5-(Pyridin-2-yl)imidazo[1,5-a]pyridine 5-(Pyridin-2-yl)imidazo[1,5-a]pyridine Suzuki Coupling->5-(Pyridin-2-yl)imidazo[1,5-a]pyridine N-Alkylation N-Alkylation 5-(Pyridin-2-yl)imidazo[1,5-a]pyridine->N-Alkylation Imidazolium Salt Imidazolium Salt N-Alkylation->Imidazolium Salt Deprotonation & Metalation Deprotonation & NiCl2 addition Imidazolium Salt->Deprotonation & Metalation Ni(II)-NHC Complex Ni(II)-NHC Complex Deprotonation & Metalation->Ni(II)-NHC Complex Catalytic Reaction Acrylate Synthesis Ni(II)-NHC Complex->Catalytic Reaction Ethylene + CO2 Ethylene + CO2 Ethylene + CO2->Catalytic Reaction Acrylate Acrylate Catalytic Reaction->Acrylate

Caption: Workflow for the development and application of a Ni(II)-NHC catalyst.

Experimental Protocol 3: Synthesis of a Pyridine-Chelated Imidazo[1,5-a]pyridinium Salt (NHC Precursor)

This protocol describes the synthesis of the imidazolium salt, which is the direct precursor to the NHC ligand.

Step 1: Synthesis of 5-(Pyridin-2-yl)imidazo[1,5-a]pyridine

  • Follow the Suzuki-Miyaura coupling protocol outlined in Experimental Protocol 1 , using 2-pyridylboronic acid as the coupling partner for this compound.

Step 2: N-Alkylation to form the Imidazolium Salt

Materials:

  • 5-(Pyridin-2-yl)imidazo[1,5-a]pyridine

  • Alkylating agent (e.g., methyl iodide or benzyl bromide)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Dissolve 5-(pyridin-2-yl)imidazo[1,5-a]pyridine (1.0 equiv.) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Alkylation: Add the alkylating agent (1.1 equiv.) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate is often observed.

  • Isolation: If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the crude product with diethyl ether to remove any unreacted starting materials. Dry the resulting imidazolium salt under vacuum.

Experimental Protocol 4: Synthesis of the Nickel(II)-NHC Complex and Catalytic Acrylate Synthesis

This protocol outlines the in-situ generation of the Ni(II)-NHC complex and its use in the catalytic synthesis of acrylates.[3]

Materials:

  • Pyridine-chelated imidazo[1,5-a]pyridinium salt (from Protocol 3)

  • Nickel(II) chloride (NiCl₂)

  • Strong base (e.g., potassium tert-butoxide, KOtBu)

  • Anhydrous, deoxygenated solvent (e.g., THF or Toluene)

  • High-pressure reactor (autoclave)

  • Ethylene gas

  • Carbon dioxide (CO₂) gas

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, add the imidazolium salt (e.g., 5 mol%) and NiCl₂ (5 mol%) to a high-pressure reactor.

  • Base Addition: Add the strong base (e.g., KOtBu, 1.1 equiv. relative to the imidazolium salt) to the reactor.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the reactor.

  • Reaction Setup: Seal the reactor and remove it from the glovebox.

  • Reactant Introduction: Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar), followed by pressurization with CO₂ (e.g., 20 bar).

  • Catalytic Reaction: Heat the reactor to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified reaction time (e.g., 12-24 hours).

  • Analysis: After cooling the reactor to room temperature and carefully venting the gases, take an aliquot of the reaction mixture. Add an internal standard and analyze by Gas Chromatography (GC) to determine the yield of the acrylate product.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in materials science. Its utility in the synthesis of tunable fluorescent emitters for OLEDs and as a precursor for novel NHC ligands in catalysis highlights its significant potential. The synthetic accessibility and the ease of functionalization via cross-coupling reactions provide a robust platform for the rational design of new materials with tailored properties.

Future research in this area will likely focus on the development of more sophisticated emitter structures with enhanced quantum efficiencies and improved device stability, particularly in the blue region of the spectrum. In the realm of catalysis, the exploration of other transition metal complexes with imidazo[1,5-a]pyridine-based ligands for a wider range of catalytic transformations is a promising avenue. The continued investigation of this remarkable scaffold is poised to lead to further advancements in organic electronics and sustainable chemistry.

References

Application Notes and Protocols: Characterizing the Photophysical Properties of 5-Bromoimidazo[1,5-a]pyridine Derivatives for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 5-Bromoimidazo[1,5-a]pyridines in Advanced Fluorogenic Applications

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its derivatives are known for a range of biological activities and, critically, for their inherent fluorescent properties.[2][3] These properties, including high quantum yields and large Stokes shifts, make them exceptional candidates for the development of fluorogenic probes, sensors, and labels.[4][5] The introduction of a bromine atom at the 5-position of the imidazo[1,5-a]pyridine core offers a strategic handle for both synthetic diversification (e.g., via cross-coupling reactions) and modulation of photophysical characteristics through the heavy-atom effect.

This guide provides an in-depth exploration of the key photophysical properties of 5-Bromoimidazo[1,5-a]pyridine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals who seek to leverage these unique fluorophores in applications ranging from high-throughput screening to advanced cellular imaging. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established photophysical principles.

Section 1: Core Photophysical Principles and the Influence of the 5-Bromo Substituent

The utility of a fluorophore is defined by a set of key photophysical parameters. Understanding these is crucial for designing effective experiments and interpreting results.

  • Absorption (Excitation): The process where a molecule absorbs a photon, promoting an electron to a higher energy state (S1). The efficiency of this process is quantified by the molar extinction coefficient (ε).

  • Fluorescence Emission: The radiative relaxation of the excited electron back to the ground state (S0), accompanied by the emission of a photon. The energy of the emitted photon is lower than the absorbed photon, resulting in a "Stokes Shift". A large Stokes shift is highly desirable as it minimizes self-absorption and improves signal-to-noise ratios.[4]

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] It is a critical determinant of a fluorophore's brightness.

  • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.[7] This property is sensitive to the molecular environment and can be used for advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

The Expected Impact of 5-Bromo Substitution:

The presence of the bromine atom at the 5-position is anticipated to influence the photophysical properties in several ways:

  • Heavy-Atom Effect: Bromine, being a heavy atom, can enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1). This process competes with fluorescence, potentially leading to a decrease in fluorescence quantum yield and a shortening of the fluorescence lifetime . While often viewed as quenching, this effect can be harnessed for specific applications like photodynamic therapy or triplet-triplet annihilation upconversion.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), potentially leading to shifts in the absorption and emission maxima.

  • Synthetic Handle: The C-Br bond serves as a versatile point for synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the facile introduction of various substituents to fine-tune the photophysical and biological properties of the core scaffold.

Section 2: Experimental Protocols for Photophysical Characterization

The following protocols are designed to provide a robust framework for characterizing the photophysical properties of novel this compound derivatives.

UV-Visible Absorption and Fluorescence Spectroscopy

This is the foundational analysis for any new fluorophore. It provides the absorption and emission maxima, which are essential for all subsequent experiments.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a high-purity, spectroscopic grade solvent (e.g., DMSO, ethanol, or dichloromethane) at a concentration of 1-5 mM.

    • From the stock solution, prepare a series of dilutions in the solvent of interest to create solutions with absorbances ranging from 0.01 to 0.1 at the absorption maximum. This range is crucial to avoid inner filter effects.[6]

  • UV-Visible Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from approximately 250 nm to 600 nm.

    • The wavelength of maximum absorbance (λabs) should be identified.

  • Fluorescence Emission and Excitation Measurement:

    • Use a spectrofluorometer.

    • To record the emission spectrum, set the excitation wavelength to the determined λabs. Scan the emission wavelengths from λabs + 10 nm to approximately 700 nm. The peak of this spectrum is the emission maximum (λem).

    • To record the excitation spectrum, set the emission monochromator to λem and scan the excitation wavelengths across the absorption band. The resulting spectrum should closely match the absorption spectrum, confirming the identity of the emitting species.

Causality and Insights:

  • Why a dilution series? Working with absorbances below 0.1 minimizes the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to artificially distorted spectra and inaccurate quantum yield measurements.

  • Solvent Choice: The polarity of the solvent can significantly influence the photophysical properties. It is advisable to perform these measurements in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol) to assess any solvatochromic effects.[2][8]

Determination of Fluorescence Quantum Yield (ΦF) - The Comparative Method

The comparative method, using a well-characterized fluorescent standard, is a widely accepted and accessible technique for determining ΦF.[6]

Protocol:

  • Select a Standard: Choose a fluorescent standard with a known quantum yield and whose absorption and emission spectra overlap with the sample. For blue-green emitting imidazo[1,5-a]pyridines, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or various coumarin dyes are often suitable choices.

  • Prepare Solutions: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.

  • Measure Absorbance and Fluorescence:

    • Measure the absorbance of all solutions at the same excitation wavelength.

    • Measure the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

Self-Validation and Trustworthiness:

  • The linearity of the plot of integrated fluorescence intensity versus absorbance is a critical checkpoint. A linear relationship confirms that you are working within a concentration range where quenching and inner filter effects are negligible.

  • The choice of the standard is paramount. Ensure the standard's quantum yield is well-documented in the literature and that it is photochemically stable under the experimental conditions.

Workflow for Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare dilution series of 5-Bromo-ImPy derivative (Abs < 0.1) measure_abs Measure Absorbance at excitation λ prep_sample->measure_abs prep_std Prepare dilution series of known standard (e.g., Quinine Sulfate) prep_std->measure_abs measure_fluo Measure Fluorescence Emission (identical settings) measure_abs->measure_fluo integrate Integrate area under each emission curve measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance for both integrate->plot calculate Calculate Φ_F using gradients and standard's Φ_F plot->calculate G A Synthesis of 5-Bromo-ImPy Library with diverse substituents B Photophysical Characterization (λ_abs, λ_em, Φ_F, τ) A->B Characterize properties C High-Throughput Screening (HTS) (e.g., Fluorescence Polarization, FRET-based assays) B->C Select optimal probes for assays D Cellular Imaging & Target Engagement (Confocal Microscopy, FLIM) B->D Develop probes for cell-based studies E Lead Optimization (Structure-Activity-Relationship) C->E Identify initial hits D->E Validate target engagement and cellular activity

References

Application Notes & Protocols for Screening the Biological Activity of 5-Bromoimidazo[1,5-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile platform for designing novel therapeutic agents. Derivatives of this and related imidazopyridine systems have demonstrated a wide spectrum of biological activities, including potent anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The introduction of a bromine atom at the 5-position, creating 5-Bromoimidazo[1,5-a]pyridine analogues, provides a key handle for further chemical modification (e.g., via Suzuki-Miyaura cross-coupling) while also potentially enhancing biological activity through specific halogen bonding interactions with target proteins.[6]

This guide provides a comprehensive, field-proven framework for the initial biological screening of a library of novel this compound analogues. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that researchers can not only execute these protocols but also understand and troubleshoot them effectively. We will detail a tiered screening cascade designed to efficiently identify and characterize promising "hit" compounds for further development.

A Tiered Strategy for Efficient Biological Screening

A successful screening campaign must be both comprehensive and resource-efficient. A tiered or cascaded approach is the industry standard for achieving this.[7][8] It involves subjecting the entire compound library to broad, high-throughput primary assays to identify initial hits. These hits are then progressed to more complex, lower-throughput secondary and mechanistic assays to confirm activity and elucidate the mode of action.

The rationale behind this structure is to quickly and cost-effectively eliminate inactive compounds while focusing resources on the most promising candidates. Initial cytotoxicity screening is crucial to flag non-specifically toxic compounds and to establish appropriate concentration ranges for subsequent targeted assays.

Screening_Workflow cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Target-Oriented & Secondary Assays cluster_2 Tier 3: Hit Validation & Prioritization Compound_Library This compound Analogue Library Cytotoxicity General Cytotoxicity Screen (e.g., MTT/MTS Assay) Establishes IC50 & Max Tolerated Conc. Compound_Library->Cytotoxicity All Compounds Kinase_Assay In Vitro Kinase Inhibition (e.g., TR-FRET Assay) Cytotoxicity->Kinase_Assay Active / Non-Toxic Compounds ('Hits') Antimicrobial_Assay Antimicrobial Susceptibility (Broth Microdilution for MIC) Cytotoxicity->Antimicrobial_Assay Active / Non-Toxic Compounds ('Hits') Anti_Inflammatory_Assay Anti-inflammatory Activity (LPS-induced NO Production) Cytotoxicity->Anti_Inflammatory_Assay Active / Non-Toxic Compounds ('Hits') Hit_Prioritization Data Analysis & Hit Prioritization (Potency, Selectivity, Low Toxicity) Kinase_Assay->Hit_Prioritization Antimicrobial_Assay->Hit_Prioritization Anti_Inflammatory_Assay->Hit_Prioritization

Caption: A tiered workflow for screening this compound analogues.

Protocol 1: General Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced, quantified by absorbance after solubilization, is directly proportional to the number of viable cells.[11] This initial screen is critical to identify compounds with potential anticancer activity and to determine the appropriate non-toxic concentration range for subsequent target-specific assays.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)[12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[11]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette and plate reader (spectrophotometer).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each this compound analogue in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in serum-free medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13] During this period, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background noise.[10]

Data Analysis and Presentation: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Formula: % Viability = (OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank) * 100

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Analog-001MCF-7485.2
Analog-002MCF-748> 100
Analog-003A5494812.8
DoxorubicinMCF-7480.8

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Principle: Protein kinases are critical regulators of cellular processes and are major targets in drug discovery, particularly for cancer.[14] Imidazopyridine scaffolds are known to act as kinase inhibitors.[15] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.[14] It measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium (Tb)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur. Kinase inhibition is measured as a decrease in the TR-FRET signal.

Signaling Pathway Example: MAPK/ERK Cascade The MAPK/ERK pathway is a key signaling cascade controlling cell proliferation and survival, and its dysregulation is common in cancer, making its components (e.g., MEK, ERK) prime targets for inhibitors.[14]

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response regulates

Caption: The MAPK/ERK signaling pathway, a key target for kinase inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, peptide substrate (biotinylated), kinase enzyme, and detection reagents (Tb-labeled antibody, SA-acceptor) as per the supplier's instructions (e.g., Cisbio, Promega).

  • Compound Plating: In a low-volume 384-well plate, dispense the this compound analogues across a range of concentrations. Include a known inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction: Add the kinase and the biotinylated peptide substrate to the wells. Allow a brief pre-incubation with the compounds (e.g., 15 minutes at room temperature).

  • Initiation: Start the kinase reaction by adding ATP. The final concentration of ATP should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibition. Incubate for the optimized reaction time (e.g., 60 minutes at room temperature).

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents (Tb-antibody and SA-acceptor) and incubate for 60-120 minutes to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis and Presentation: The TR-FRET signal is typically expressed as a ratio of the acceptor to donor fluorescence. Inhibition is calculated relative to the high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are determined using non-linear regression analysis.

Compound IDTarget KinaseIC₅₀ (µM)
Analog-001Aurora A0.25
Analog-003MEK11.1
Analog-007FLT30.09
StaurosporineAurora A0.015

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[18] This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, Candida albicans for fungi) into appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate until the culture reaches the logarithmic growth phase.

  • Inoculum Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution: In a 96-well plate, dispense 50 µL of sterile broth into each well. Add 50 µL of a 2x concentrated stock of the test compound to the first column, creating a 1:1 mixture. Perform a two-fold serial dilution by transferring 50 µL from one column to the next.[19]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. This step dilutes the compound concentrations to their final 1x test concentration.

  • Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a positive control.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[16]

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (i.e., no visible growth) is observed.[18] This can also be read spectrophotometrically by measuring the OD at 600 nm.

Data Analysis and Presentation: The results are presented as the MIC value in µg/mL or µM for each compound against each tested microorganism.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analog-004864>128
Analog-00516>12832
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Protocol 4: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key feature of inflammatory processes.[20] Therefore, inhibiting NO production is a common strategy for screening potential anti-inflammatory agents. This assay uses the murine macrophage cell line RAW 264.7. Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces the expression of iNOS and subsequent production of NO.[21] The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[20] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

Mechanism: LPS-induced NO Production

Inflammation_Pathway cluster_nuc LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds Signaling MyD88/TRIF Signaling Cascade TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Enzyme Nucleus->iNOS_Protein translates NO Nitric Oxide (NO) iNOS_Protein->NO converts Arginine L-Arginine Arginine->iNOS_Protein

References

Application Note: A Robust Ritter-Type Reaction for the Synthesis of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of compounds with diverse biological activities, including potential anti-cancer, anti-inflammatory, and antiviral agents.[2][3] Furthermore, these derivatives are explored for their emissive properties in applications like organic light-emitting diodes (OLEDs).[1][2]

Given their therapeutic and technological potential, the development of efficient and versatile synthetic routes to access this scaffold is of paramount importance.[4] The Ritter reaction, a classic method for forming N-alkyl amides from nitriles and a carbocation source, offers a powerful and direct approach.[5][6] This application note provides a detailed experimental protocol for a Ritter-type intermolecular cyclization to synthesize substituted imidazo[1,5-a]pyridines, grounded in a recently developed, highly efficient catalytic system. We will dissect the mechanistic rationale behind the procedural choices to ensure both reproducibility and a deep understanding of the reaction's principles.

Mechanistic Rationale: A Dual Catalytic Approach

The core of this synthetic strategy is the acid-mediated generation of a stable benzylic carbocation from a phenyl(pyridin-2-yl)methanol precursor, which is subsequently trapped by a nitrile. The reaction then proceeds through an intramolecular cyclization to form the fused heterocyclic system. The success of this transformation hinges on a synergistic dual catalytic system comprising Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), a potent Lewis acid, and p-toluenesulfonic acid (p-TsOH), a Brønsted acid.[7][8]

The proposed mechanism unfolds in four key steps[5][7]:

  • Carbocation Generation: The Lewis acid, Bi(OTf)₃, coordinates to the hydroxyl group of the pyridinylmethanol starting material. In the strongly acidic environment provided by p-TsOH, this facilitates the elimination of a water molecule, generating a resonance-stabilized benzylic carbocation.

  • Nitrilium Ion Formation: The lone pair of electrons on the nitrogen atom of the nitrile acts as a nucleophile, attacking the electrophilic carbocation. This addition results in the formation of a key nitrilium ion intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the pyridine ring, now positioned favorably, performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrilium ion. This step forges the five-membered imidazole ring.

  • Rearomatization: A final deprotonation step occurs to restore the aromaticity of the heterocyclic system, yielding the stable imidazo[1,5-a]pyridine product.

The combination of Bi(OTf)₃ and p-TsOH is crucial; control experiments have shown that the reaction yield is significantly diminished in the absence of the Bi(OTf)₃ catalyst, highlighting its essential role in promoting carbocation formation.[7]

Ritter-Type Reaction Mechanism cluster_start Starting Materials cluster_catalysis Catalysis & Carbocation Formation cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Final Product Start_Alc Phenyl(pyridin-2-yl)methanol Carbocation Benzylic Carbocation Intermediate Start_Alc->Carbocation Activation (-H₂O) Start_Nit Nitrile (R-CN) Nitrilium Nitrilium Ion Intermediate Start_Nit->Nitrilium Nucleophilic Attack Catalysts Bi(OTf)₃ + p-TsOH Catalysts->Carbocation Carbocation->Nitrilium Nucleophilic Attack Cyclization Intramolecular Cyclization Nitrilium->Cyclization Ring Closure Product Imidazo[1,5-a]pyridine Cyclization->Product Rearomatization (-H⁺)

Caption: The catalytic cycle for the Ritter-type synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the work of Phakhodee et al.[7] Researchers should adapt molar equivalents based on their specific starting materials.

3.1. Materials and Equipment

  • Reagents: Phenyl(pyridin-2-yl)methanol derivatives, aryl/alkyl nitriles, Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 1,2-Dichloroethane (DCE), Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄). All reagents should be of commercial grade or higher.

  • Equipment: Thick-walled sealed reaction tube with a screw cap, magnetic stirrer and hotplate, standard laboratory glassware, rotary evaporator, silica gel for column chromatography (60 Å, 230-400 mesh), Thin-Layer Chromatography (TLC) plates.

3.2. Step-by-Step Reaction Procedure

The following procedure details the synthesis of product 3a from phenyl(pyridin-2-yl)methanol 1a as a representative example.[7]

  • Vessel Preparation: To a thick-walled sealed tube equipped with a magnetic stir bar, add phenyl(pyridin-2-yl)methanol (1a , 100.2 mg, 0.5410 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Dissolve the starting material in 1,2-dichloroethane (DCE) to achieve a concentration of 0.3 M. To this solution, add Bi(OTf)₃ (17.9 mg, 0.02705 mmol, 5 mol %), p-TsOH·H₂O (7.5 equiv), and the corresponding nitrile (e.g., benzonitrile, 3.0 equiv).

  • Reaction Execution: Securely seal the tube and place the reaction mixture in a preheated oil bath at 100-150 °C. Stir vigorously for the specified reaction time (typically 12-24 hours). The optimal temperature may vary depending on the substrate.[7]

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC analysis until completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully unseal the tube. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure imidazo[1,5-a]pyridine product.

3.3. Safety Precautions

  • Strong Acids: p-Toluenesulfonic acid is corrosive. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressurized System: The reaction is performed in a sealed tube at elevated temperatures, which will cause a pressure buildup. Use only pressure-rated glassware designed for this purpose and employ a blast shield.

  • Solvents: Dichloroethane is a toxic and volatile solvent. All manipulations should be performed within a certified chemical fume hood.

  • Exothermic Potential: While this specific protocol is well-behaved, Ritter reactions can be exothermic.[9] For scale-up operations, a preliminary safety assessment using calorimetry is recommended.

Data Presentation and Workflow

The optimized conditions are versatile and have been successfully applied to a range of substrates, delivering products in moderate to excellent yields.[7]

Table 1: Substrate Scope and Product Yields [7]

EntryPyridinylmethanol Substrate (1)Product (3)Yield (%)
1Phenyl(pyridin-2-yl)methanol (1a)3a97
2(6-methylpyridin-2-yl)(phenyl)methanol (1b)3b93
3(4-methoxyphenyl)(pyridin-2-yl)methanol3h75
4(4-bromophenyl)(pyridin-2-yl)methanol3i95
5(2-fluorophenyl)(pyridin-2-yl)methanol3j90

Note: Yields are isolated yields after purification. Reaction conditions may vary slightly.

Experimental_Workflow reagents 1. Reagent Setup - Pyridinylmethanol - Nitrile - Bi(OTf)₃, p-TsOH - DCE Solvent reaction 2. Reaction - Assemble in Sealed Tube - Heat (100-150°C) - Stir (12-24h) reagents->reaction workup 3. Work-up - Cool to RT - Quench (Sat. NaHCO₃) - Extract (EtOAc) reaction->workup purify 4. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify characterize 5. Characterization - Pure Product - NMR, HRMS, etc. purify->characterize

Caption: A streamlined overview of the experimental workflow.

Conclusion

This application note details a strategic and efficient Ritter-type reaction for the synthesis of medicinally relevant imidazo[1,5-a]pyridines. By employing a dual catalytic system of Bi(OTf)₃ and p-TsOH, this method provides access to a wide range of derivatives in high yields from readily available starting materials. The provided step-by-step protocol, coupled with an understanding of the underlying mechanism and necessary safety precautions, offers researchers a reliable and robust tool for their synthetic endeavors in drug discovery and materials science.

References

Application Notes and Protocols for the Selective Functionalization of the Imidazo[1,5-a]pyridine Core at the 5-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold and the Challenge of C5-Functionalization

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that forms the structural basis of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide array of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1] The unique electronic and structural features of this fused bicyclic system also make it an attractive candidate for the development of novel functional materials.[2]

The reactivity of the imidazo[1,5-a]pyridine core is not uniform across its positions. The C1 and C3 positions on the imidazole ring are generally more electron-rich and thus more susceptible to electrophilic substitution and direct C-H functionalization.[3] This inherent reactivity has led to a wealth of synthetic methods for modifying these positions. However, the selective functionalization of the pyridine ring, particularly at the C5-position, presents a significant synthetic challenge due to its lower intrinsic reactivity.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of emerging strategies for the selective functionalization of the imidazo[1,5-a]pyridine core at the C5-position. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights and detailed, step-by-step protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to C5-Functionalization

Two primary strategies have emerged for the targeted functionalization of the C5-position of the imidazo[1,5-a]pyridine scaffold:

  • Directing Group-Assisted C-H Activation: This modern approach utilizes a directing group, pre-installed at a reactive position (typically C3), to guide a metal catalyst to the desired C5-position for C-H bond activation and subsequent coupling with a reaction partner.

  • Classical Cross-Coupling of a Pre-functionalized Core: This traditional yet reliable strategy involves the initial synthesis of a 5-halo-imidazo[1,5-a]pyridine intermediate, which then undergoes transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a diverse range of substituents.

This document will provide detailed protocols for both of these powerful approaches.

Method 1: Thioether-Directed C5-H Arylation via Copper Catalysis

A recent breakthrough in the selective functionalization of the imidazo[1,5-a]pyridine core is the use of a removable thioether directing group at the C3-position to facilitate a copper-catalyzed C5-H arylation.[2][4][5] This method offers a direct and efficient route to 5-aryl-imidazo[1,5-a]pyridines, which are valuable precursors for N-heterocyclic carbene (NHC) ligands and potential pharmaceutical agents.[6]

Causality of Experimental Choices and Mechanistic Insights

The success of this methodology hinges on the strategic installation of an ethylthio group at the C3-position. This directing group serves a dual purpose: it blocks the inherently more reactive C3-position from undergoing undesired side reactions, and its sulfur atom acts as a coordinating site for the copper catalyst, bringing it into close proximity to the C5-H bond of the pyridine ring. This chelation-assisted mechanism significantly lowers the activation energy for the C-H bond cleavage at the C5-position, enabling selective arylation.[3][4]

The proposed catalytic cycle, illustrated below, likely involves the formation of a copper(I) intermediate that coordinates to the thioether. This is followed by a concerted metalation-deprotonation (CMD) step at the C5-position, oxidative addition of the aryl iodide to form a Cu(III) species, and subsequent reductive elimination to yield the C5-arylated product and regenerate the active Cu(I) catalyst.[3]

Thioether-Directed C5-H Arylation cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products CuI Cu(I) Catalyst IntermediateA Coordinated Cu(I) Complex CuI->IntermediateA Coordination with 3-thioether-Imidazo[1,5-a]pyridine IntermediateB C5-Cuprated Intermediate IntermediateA->IntermediateB Concerted Metalation- Deprotonation (CMD) at C5 IntermediateC Cu(III) Intermediate IntermediateB->IntermediateC Oxidative Addition of Aryl Iodide IntermediateC->CuI Reductive Elimination & Product Release Product 5-Aryl-3-ethylthio-Imidazo[1,5-a]pyridine IntermediateC->Product Reactant1 3-Ethylthio-Imidazo[1,5-a]pyridine Reactant1->IntermediateA Reactant2 Aryl Iodide Reactant2->IntermediateB caption Catalytic cycle for thioether-directed C5-H arylation. Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition of 5-Bromo-Imidazo[1,5-a]pyridine Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation with Arylboronic Acid (Base) Transmetalation->Pd0 Reductive Elimination & Product Release Product 5-Aryl-Imidazo[1,5-a]pyridine Transmetalation->Product Reactant1 5-Bromo-Imidazo[1,5-a]pyridine Reactant1->OxAdd Reactant2 Arylboronic Acid Reactant2->Transmetalation caption Catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 5-Bromo-N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the yield and reproducibility of Suzuki-Miyaura cross-coupling reactions involving 5-bromo-N-heterocycles. The unique electronic properties and coordination potential of these substrates often present challenges not encountered with simple aryl bromides. This resource addresses these specific issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section covers common initial problems. If your issue persists, please consult the In-Depth Troubleshooting Guide that follows.

Q1: My Suzuki reaction shows no product formation, only starting materials. What are the first things I should check?

A1: When a reaction fails completely, it's crucial to verify the integrity of your foundational parameters before exploring more complex issues.

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote unwanted side reactions like the homocoupling of boronic acids.[1][2] Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and that the reaction is assembled and run under a positive pressure of an inert gas.[3]

  • Reagent Quality:

    • Palladium Source: Palladium acetate (Pd(OAc)₂) and other Pd(II) sources can degrade over time.[4] If your catalyst is old, consider using a freshly opened bottle or a more robust, air-stable precatalyst like a Buchwald G3 Palladacycle.[1]

    • Boronic Acid: Boronic acids can degrade on the shelf, especially if exposed to moisture. Check the purity of your boronic acid. If it's suspect, consider converting it to a more stable pinacol or MIDA boronate ester.[5][6]

    • Base: Anhydrous bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) can absorb water. For anhydrous reactions, ensure your base is freshly dried or purchased as an anhydrous grade.

  • Solubility: Ensure all reagents, particularly the inorganic base, have at least partial solubility in the reaction medium at the target temperature. If the base is completely insoluble, the reaction may not initiate. Using a solvent mixture like Dioxane/H₂O can often resolve this.[6][7]

Q2: My reaction is very slow and stalls, leaving significant amounts of unreacted 5-bromo-N-heterocycle. What is the likely cause?

A2: This is a classic symptom of either inefficient oxidative addition or catalyst inhibition, two of the most significant hurdles with N-heterocyclic substrates.

  • Catalyst Inhibition: The nitrogen lone pair on your heterocycle can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2][8] This is especially problematic with pyridine and imidazole-type substrates. The solution often lies in ligand selection.

  • Inefficient Oxidative Addition: The C-Br bond on electron-deficient heterocycles (e.g., 5-bromopyridine) is less reactive towards oxidative addition by the Pd(0) catalyst.[9][10]

To address this, you need a more robust catalytic system. Switch from simple triphenylphosphine (PPh₃) to a modern, electron-rich, and bulky ligand. Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate oxidative addition and prevent catalyst inhibition by sterically shielding the palladium center.[6][11][12]

Q3: I'm observing a significant amount of a side product that corresponds to my heterocycle without the bromine atom. What is this and how can I stop it?

A3: You are observing protodeboronation of your boronic acid followed by hydrodehalogenation of your starting material, or direct hydrodehalogenation. The more common issue is protodeboronation, where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom before it can couple.[1][5] This side reaction is often accelerated by strong bases and water, especially at high temperatures.[13]

  • Use a Milder Base: Switch from strong bases like NaOH or Cs₂CO₃ to weaker bases like K₃PO₄ or KF.[1][7]

  • Use a Boronic Ester: Convert your boronic acid to a more stable derivative like a pinacol boronate ester (Bpin). These esters are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[5][6]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[6]

Q4: My main impurity is a symmetrical biaryl derived from my boronic acid. Why is this homocoupling occurring?

A4: The homocoupling of boronic acids is typically caused by the presence of oxygen or an excess of a Pd(II) species in the reaction mixture.[2]

  • Oxygen Contamination: As mentioned in Q1, oxygen can interfere with the catalytic cycle. Rigorous degassing is the best preventative measure.[1]

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) catalyst. Sometimes, this reduction is facilitated by the boronic acid itself, leading to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that generates Pd(0) cleanly can mitigate this issue.[2]

In-Depth Troubleshooting Guide

This section provides a deeper dive into the chemical principles behind common failures and offers advanced strategies for optimization.

Problem 1: Catalyst Inhibition by the Heterocyclic Nitrogen

The lone pair of electrons on the nitrogen atom in heterocycles like pyridine, indazole, or imidazole can act as a ligand, binding strongly to the palladium center. This coordination can either slow down key steps in the catalytic cycle or form stable, off-cycle complexes that are catalytically inactive.

Suzuki_Cycle_Inhibition pd0 L₂Pd(0) (Active Catalyst) oa_complex Ar(Het)-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar(Het)-Br) inhibition Inactive Complex [LₙPd-N(Het)] pd0->inhibition tm_complex Ar(Het)-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation (Ar'-B(OH)₂, Base) oa_complex->inhibition Catalyst Poisoning tm_complex->pd0 product Ar(Het)-Ar' tm_complex->product Reductive Elimination

Caption: The Suzuki catalytic cycle showing where N-heterocycle coordination can lead to an inactive, off-cycle palladium complex.

  • Ligand Choice is Critical: The most effective strategy is to use a ligand that coordinates more strongly to palladium than the N-heterocycle and whose steric bulk prevents the heterocycle from accessing the metal center.

    • Bulky Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are highly effective. Their bulk accelerates the reductive elimination step and their electron-rich nature promotes the initial oxidative addition.[6][11][14]

    • N-Heterocyclic Carbenes (NHCs): These are very strong σ-donors that form robust bonds with palladium, making them resistant to displacement by other Lewis bases.[12] PEPPSI™-type precatalysts are excellent options.[15]

  • N-Protection (If Applicable): For some heterocycles like indoles or imidazoles, protecting the N-H group can prevent its coordination. However, this adds synthetic steps and may not be necessary with a well-chosen catalyst system.[16][17]

Problem 2: Optimizing for Substrate Electronics

The electronic nature of your 5-bromo-N-heterocycle dictates the difficulty of the oxidative addition step. A systematic approach to choosing your catalyst system based on this property is key.

Troubleshooting_Workflow start Low Yield with 5-Bromo-N-Heterocycle check_sm Is Starting Material Consumed? start->check_sm sm_present High SM Remaining: Inefficient Catalysis check_sm->sm_present No sm_consumed SM Consumed: Side Reactions Dominate check_sm->sm_consumed Yes is_electron_deficient Is Heterocycle Electron-Deficient? (e.g., Pyridine) sm_present->is_electron_deficient sol_deficient Use Highly Electron-Rich Ligand (e.g., Buchwald Ligands, NHCs) Increase Temperature is_electron_deficient->sol_deficient Yes sol_rich Catalyst Inhibition Likely Use Bulky Ligand (e.g., XPhos, RuPhos) is_electron_deficient->sol_rich No (e.g., Indole) check_protodeboronation Protodeboronation or Debromination Observed? sm_consumed->check_protodeboronation sol_protodeboronation Use Milder Base (K₃PO₄, KF) Use Boronate Ester (Bpin) Consider Anhydrous Conditions check_protodeboronation->sol_protodeboronation Yes sol_other Check for Homocoupling (Degas Rigorously) Check Reagent Purity check_protodeboronation->sol_other No

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions with 5-bromo-N-heterocycles.

ParameterFor Electron-Deficient Heterocycles (e.g., 5-Bromopyridine)For Electron-Rich Heterocycles (e.g., 5-Bromoindole)Rationale
Pd Precatalyst Buchwald G3/G4 Precatalysts, PEPPSI-IPrPd(OAc)₂ with ligand, Pd(dppf)Cl₂, Buchwald PrecatalystsPrecatalysts provide a reliable source of active Pd(0), crucial for difficult oxidative additions.[8]
Ligand XPhos, SPhos, RuPhos, IPrSPhos, P(t-Bu)₃, dppfElectron-rich ligands accelerate oxidative addition. Bulky ligands are needed for all N-heterocycles to prevent inhibition.[11][14]
Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄Stronger bases can help facilitate the transmetalation step, which can be sluggish.[18][19]
Solvent Dioxane/H₂O, Toluene, 2-MeTHFDME, THF/H₂O, Acetonitrile/H₂OAprotic polar solvents are generally effective. Water is often required to dissolve the base.[6][17]
Temperature 80 - 110 °C60 - 100 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition.

Validated Experimental Protocols

These protocols serve as robust starting points. Optimization may be required for your specific substrates.

Protocol A: Coupling with an Electron-Deficient Substrate (e.g., 5-Bromopyridine derivative)

This protocol uses a powerful Buchwald ligand/precatalyst system designed for challenging couplings.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add the 5-bromopyridine substrate (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (1-3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[19]

Protocol B: Coupling with an Electron-Rich Substrate (e.g., 5-Bromoindole derivative)

This protocol is suitable for substrates where oxidative addition is easier but catalyst stability and side reactions are still a concern.[20]

  • Reagent Preparation: To a reaction vial with a stir bar, add 5-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a portion of the degassed solvent mixture (e.g., Acetonitrile/H₂O 4:1).

  • Reaction Assembly: Add the catalyst solution to the reaction vial containing the solids.

  • Reaction: Seal the vial and stir the mixture at 80 °C until TLC or LC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

common side reactions in the synthesis of 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 5-Bromoimidazo[1,5-a]pyridine. This vital heterocyclic scaffold is a cornerstone in the development of novel therapeutics and functional materials. However, its synthesis, while conceptually straightforward, can be fraught with challenges that impact yield, purity, and scalability. This guide is designed to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights to navigate the common pitfalls and side reactions encountered during its preparation.

Drawing from established synthetic protocols and a deep understanding of the underlying reaction mechanisms, this document will serve as your comprehensive resource for troubleshooting and optimizing the synthesis of this important molecule. We will delve into the causality behind common experimental failures and provide robust, validated protocols to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, which is typically prepared via the cyclization of (5-bromopyridin-2-yl)methanamine with a one-carbon electrophile, such as formaldehyde or its equivalents (e.g., paraformaldehyde, trioxane). This reaction is a variant of the Pictet-Spengler reaction.[1][2]

Q1: My reaction is showing very low conversion to the desired this compound. What are the likely causes?

A1: Low conversion is a frequent challenge and can often be attributed to several factors related to the starting materials, reaction conditions, and the nature of the cyclization.

  • Poor Quality of Starting Material: The stability of (5-bromopyridin-2-yl)methanamine can be a concern. It is susceptible to degradation over time, especially if not stored under inert atmosphere and at low temperatures. Ensure the amine is pure and free of decomposition products.

  • Inefficient Formation of the Iminium Ion: The reaction proceeds through the formation of an N-acyliminium ion intermediate.[1] This step is acid-catalyzed. If the acidic conditions are not optimal, the formation of this key electrophile will be slow, leading to poor conversion.

  • Suboptimal Reaction Temperature: While heating is often necessary to drive the cyclization, excessive temperatures can lead to decomposition of the starting material or product. A systematic temperature screen is recommended to find the optimal balance between reaction rate and stability.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are often employed. The solubility of the starting materials and intermediates can significantly impact the reaction rate.

Troubleshooting Protocol: Optimizing Reaction Conversion

  • Verify Starting Material Purity:

    • Analyze the (5-bromopyridin-2-yl)methanamine by ¹H NMR and LC-MS to confirm its identity and purity.

    • If necessary, purify the amine by column chromatography or distillation prior to use.

  • Optimize Acid Catalyst:

    • If using a Brønsted acid (e.g., TFA, HCl), screen a range of concentrations.

    • Consider using a Lewis acid (e.g., BF₃·OEt₂) which can also facilitate iminium ion formation.[3]

  • Systematic Temperature Study:

    • Set up parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor the progress by TLC or LC-MS.

  • Solvent Screening:

    • Evaluate a range of solvents such as acetonitrile, DMF, and dioxane.

ParameterRecommended Starting PointOptimization Range
Temperature 80 °C60 - 120 °C
Acid Catalyst 1.1 eq. TFA0.5 - 2.0 eq.
Solvent AcetonitrileDioxane, DMF, Toluene
Concentration 0.1 M0.05 - 0.5 M
Q2: I'm observing a significant amount of an insoluble, white precipitate in my reaction. What is this and how can I prevent it?

A2: The formation of a white precipitate is a classic sign of formaldehyde polymerization.

Formaldehyde in solution exists in equilibrium with its linear polymer, paraformaldehyde, and its cyclic trimer, 1,3,5-trioxane.[4] Under acidic conditions, this equilibrium can be shifted towards the formation of insoluble high molecular weight polymers, which can trap starting materials and complicate work-up.

Visualizing Formaldehyde Equilibria

G Formaldehyde Formaldehyde (CH₂O) Paraformaldehyde Paraformaldehyde (Insoluble Polymer) Formaldehyde->Paraformaldehyde Polymerization (Acid-catalyzed) Trioxane 1,3,5-Trioxane (Soluble Trimer) Formaldehyde->Trioxane Trimerization (Acid-catalyzed) Paraformaldehyde->Formaldehyde Depolymerization (Heating) Trioxane->Formaldehyde Depolymerization (Acid/Heat)

Caption: Equilibrium between formaldehyde and its polymeric forms.

Preventative Measures & Troubleshooting:

  • Use a Stable Formaldehyde Source: Instead of aqueous formaldehyde, which contains water and can promote polymerization, consider using paraformaldehyde or 1,3,5-trioxane as an anhydrous source of formaldehyde.[4] These will depolymerize in situ under the reaction conditions.

  • Control the Rate of Formaldehyde Generation: If using paraformaldehyde, ensure it is of high quality. Older batches may be less reactive.

  • Optimize Reagent Addition: Add the formaldehyde source slowly to the reaction mixture at an elevated temperature to ensure it reacts as it depolymerizes, rather than accumulating and polymerizing.

Q3: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult. What are the likely byproducts?

A3: Several side reactions can lead to a complex product mixture. The most common culprits are incomplete cyclization, dimerization, and the formation of N-formyl adducts.

  • Incomplete Cyclization: The reaction may stall at the intermediate imine or N-acyliminium ion stage, especially if the cyclization step is slow. This leads to the presence of unreacted starting material and the intermediate in the final mixture.

  • Dimerization: The starting amine, (5-bromopyridin-2-yl)methanamine, can potentially dimerize through various pathways, especially under harsh conditions.

  • N-Formyl Adducts: The highly reactive formaldehyde can react with the starting amine to form an N-formyl derivative or with the product to form other adducts, which may be stable under the reaction conditions.

Logical Flow of Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start (5-bromopyridin-2-yl)methanamine + Formaldehyde Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Dimer Dimer of Starting Material Start->Dimer NFormyl N-Formyl Adduct Start->NFormyl Product This compound Intermediate->Product Cyclization Polymer Formaldehyde Polymer Formaldehyde->Polymer

Caption: Potential main and side reaction pathways.

Troubleshooting Purification:

  • Aqueous Work-up: An acidic wash (e.g., dilute HCl) can help remove unreacted basic starting material. A subsequent basic wash (e.g., sat. NaHCO₃) will neutralize the acid.

  • Chromatography Optimization:

    • Use a gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.

    • If the byproducts are very polar, consider a reverse-phase chromatography approach.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q4: I am concerned about the stability of the bromo-substituent. Could it be lost during the reaction?

A4: While aryl bromides are generally stable, dehalogenation can occur under certain conditions, particularly reductive ones.

The C-Br bond on the pyridine ring is relatively robust. However, if there are any reducing agents present in the reaction mixture, even in trace amounts, reductive dehalogenation is a possibility.[1]

Preventative Measures:

  • Ensure an Oxidative or Neutral Environment: The standard reaction conditions are typically not reductive. However, be mindful of any additives or impurities that could act as reducing agents.

  • Avoid Catalytic Hydrogenation Conditions: If any post-synthesis modifications are planned, be aware that catalytic hydrogenation (e.g., H₂, Pd/C) will likely remove the bromine atom.[1]

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound and has been optimized to minimize common side reactions.

Materials:

  • (5-bromopyridin-2-yl)methanamine (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Trifluoroacetic acid (TFA) (1.1 eq)

  • Acetonitrile (0.1 M solution based on the amine)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-bromopyridin-2-yl)methanamine and acetonitrile.

  • Begin stirring and add trifluoroacetic acid dropwise.

  • Add paraformaldehyde in one portion.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Preventing Dehalogenation of 5-Bromoimidazo[1,5-a]pyridine During Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation during palladium-catalyzed cross-coupling reactions involving 5-Bromoimidazo[1,5-a]pyridine. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Dehalogenation in Coupling Reactions

This section is designed to address specific issues you may encounter. Each problem is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Question 1: I'm observing significant hydrodehalogenation (replacement of Bromine with Hydrogen) of my this compound substrate during a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

Probable Causes & Solutions:

Hydrodehalogenation is a frequent side reaction in Suzuki-Miyaura couplings, particularly with electron-rich N-heterocycles like imidazo[1,5-a]pyridine.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from several sources within your reaction mixture.[1] This Pd-H intermediate can then participate in a competing catalytic cycle, leading to the undesired debrominated product.

Key Factors to Investigate:

  • Base Selection: Strong bases, especially alkoxides (e.g., NaOtBu, KOtBu) or hydroxides in the presence of protic solvents, can generate Pd-H species.[1][2] The imidazo[1,5-a]pyridine core is also sensitive, and harsh bases can promote degradation or undesired side reactions.

  • Solvent Choice: Protic solvents like alcohols or even trace amounts of water can serve as hydride sources.[1][3] While some water is often necessary for the transmetalation step in Suzuki couplings, excessive amounts can be detrimental.[4]

  • Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, making the formation of Pd-H species more favorable. The desired reductive elimination to form the C-C bond might be slower than the undesired reductive elimination leading to dehalogenation.

dot

Buchwald-Hartwig_vs_Dehalogenation cluster_main Catalytic Cycle cluster_pathways Competing Reductive Eliminations Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Amine_Complex Amine_Complex Ar-Pd(II)-Br->Amine_Complex + Amine (R2NH) Amido_Complex Amido_Complex Amine_Complex->Amido_Complex Deprotonation (Base) CN_Product C-N Coupled Product Amido_Complex->CN_Product C-N Reductive Elimination (Desired) Dehalogenated_Product Dehalogenated Byproduct Amido_Complex->Dehalogenated_Product β-Hydride Elimination & Reductive Elimination (Undesired) Amido_Complex->Pd(0)_cycle1 Amido_Complex->Pd(0)_cycle2

References

Technical Support Center: Regioselective Functionalization of Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of imidazopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile heterocyclic scaffold. The unique electronic nature of the imidazopyridine core presents both opportunities and significant challenges in achieving site-selective modifications. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter during your experiments.

Section 1: Foundational Concepts - Understanding Regioselectivity

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of the imidazo[1,2-a]pyridine ring system, as these govern its reactivity.

FAQ: Why is the C3 position the most common site for functionalization?

The C3 position is the most nucleophilic and electron-rich carbon in the imidazo[1,2-a]pyridine scaffold.[1] This is due to the resonance contribution from the bridgehead nitrogen (N4), which donates electron density into the imidazole portion of the ring system. Consequently, it is highly susceptible to attack by electrophiles and radicals, making it the default site for many functionalization reactions, including halogenations, alkylations, and arylations under transition-metal-free conditions.[1][2]

FAQ: What makes functionalization at C2 so challenging?

The C2 position is electronically passive and less reactive towards electrophilic attack compared to C3.[3] Direct C-H functionalization at this site is difficult and often requires specific synthetic strategies that build the ring with the desired C2-substituent already in place or utilize advanced catalytic systems designed for this less reactive position.[3]

FAQ: How is regioselectivity controlled on the pyridine ring (C5, C6, C7, C8)?

Functionalization on the pyridine portion of the scaffold is governed by different principles. These positions are less electron-rich than C3 and typically require transition-metal-catalyzed C-H activation.[4] Regioselectivity is most effectively achieved by installing a directing group (DG) on the imidazopyridine core, which coordinates to the metal catalyst and delivers it to a specific C-H bond, most commonly at the C5 or C8 positions.[5][6]

`dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Imidazo[1,2-a]pyridine Core" { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.15];

} ` Caption: Electronic reactivity map of the imidazo[1,2-a]pyridine scaffold.

Section 2: Troubleshooting Common Functionalization Reactions

This section addresses specific problems encountered during key synthetic transformations.

2.1 C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy, but it is often plagued by regioselectivity issues.[7]

Question: My C-H arylation is giving me a mixture of C3 and C5/C8 isomers. How can I favor one over the other?

Probable Causes & Explanations: This is a classic challenge resulting from the competition between the inherent electronic preference for C3 and a directing group-assisted, metal-catalyzed reaction at C5 or C8. If you are using a directing group, suboptimal reaction conditions (catalyst, ligand, temperature) can lead to a bleed-through of the C3-functionalized product via a background radical or electrophilic pathway.

Troubleshooting Steps & Solutions:

  • To Favor C5/C8 (Directed Functionalization):

    • Strengthen Chelation: Ensure your directing group forms a stable metallacycle. N-based directing groups like amides or pyridyls are effective for C8 functionalization.[5] Rh(III) catalysis with an N-methoxyamide directing group has been shown to be highly selective for the C5 position.[8]

    • Optimize Catalyst System: The choice of metal and ligand is critical. Rhodium and Palladium catalysts are common.[5][8] Screen different ligands; bulkier ligands can sometimes enhance selectivity by sterically blocking non-directed positions.

    • Control Temperature: Lowering the reaction temperature can sometimes suppress non-selective background reactions, favoring the lower-energy, directed pathway.

  • To Favor C3 (Non-Directed Functionalization):

    • Remove the Directing Group: If a directing group is not essential, removing it will typically default the reactivity to the C3 position.

    • Switch to Metal-Free Conditions: Many C3-selective reactions proceed efficiently under metal-free conditions, often initiated by an oxidant or via photoredox catalysis.[1][9] This completely avoids the competing directed pathway. Visible-light-mediated methods are particularly effective for C3 arylation, alkylation, and amination.[7]

Data Summary: Controlling C-H Arylation Regioselectivity

Target PositionStrategyCatalyst System (Example)Key ConditionReference(s)
C3 Electronic-drivenMetal-Free (Photocatalyst like Eosin Y)Visible Light, Oxidant[9]
C5 Directed C-H ActivationRh(III) catalystN-methoxyamide directing group[8]
C8 Directed C-H ActivationPd(II) catalystN-chelating directing group[5]

Question: I'm attempting a C3-alkylation, but my yields are low and I see significant starting material decomposition.

Probable Causes & Explanations: Low yields in C3-alkylations, particularly radical-mediated ones, can stem from several issues: inefficient radical generation, radical quenching side reactions, or instability of the imidazopyridine starting material under the reaction conditions. Electron-withdrawing groups on the imidazopyridine ring can decrease its nucleophilicity, slowing down the desired reaction.[10]

Troubleshooting Steps & Solutions:

  • Optimize Radical Generation:

    • Initiator/Photocatalyst: Ensure your radical initiator (e.g., DTBP) or photocatalyst is used at the optimal concentration and that the light source (if applicable) is of the correct wavelength and intensity.[9]

    • Solvent Choice: The solvent can dramatically affect radical reaction efficiency. Aprotic solvents like acetonitrile or DMF are common. Avoid solvents that can participate in hydrogen atom transfer (HAT) unless that is part of the desired mechanism.

  • Minimize Decomposition:

    • Reaction Temperature: Excessive heat can lead to decomposition. If using thermal initiators, screen a range of temperatures to find a balance between efficient initiation and substrate stability.

    • Inert Atmosphere: Many radical reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (N₂ or Argon) to prevent oxidative side reactions.[9]

  • Enhance Reactivity:

    • Substrate Modification: If possible, using an imidazopyridine substrate with electron-donating groups can increase the nucleophilicity of the C3 position and improve reaction rates.[10]

Detailed Protocol: Visible-Light-Promoted C3-Formylation [7]

This protocol provides an example of a highly regioselective C3 functionalization.

  • Materials: Imidazo[1,2-a]pyridine (1.0 equiv), Rose Bengal (photocatalyst, 2 mol%), KI (0.2 equiv), and Tetramethylethylenediamine (TMEDA, 3.0 equiv) as the formylating agent.

  • Setup: To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine, Rose Bengal, and KI.

  • Solvent & Reagents: Add acetonitrile (0.1 M) and TMEDA. Seal the vial with a septum.

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature. The reaction should be open to the air, as oxygen often acts as the terminal oxidant in these cycles.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the C3-formylated product.

2.2 Halogenation

Regioselective halogenation is critical for preparing intermediates for cross-coupling reactions.

Question: I need to brominate my imidazopyridine. How do I control whether the bromine adds to C3 or the pyridine ring?

Probable Causes & Explanations: Halogenation regioselectivity is highly dependent on the halogenating agent and the reaction conditions. Electrophilic or radical halogenation strongly favors the electron-rich C3 position.[11][12] Achieving halogenation on the pyridine ring often requires harsher conditions or a different mechanistic pathway.

Troubleshooting Steps & Solutions:

  • For C3-Halogenation (Most Common):

    • Reagent: Use mild halogenating agents under metal-free conditions. Sodium bromite (NaBrO₂) in the presence of acetic acid is an excellent system for regioselective C3-bromination, proceeding through a proposed radical mechanism.[11][12] N-Bromosuccinimide (NBS) is also a common choice.

    • Conditions: These reactions are typically fast and occur at or below room temperature in solvents like acetic acid or acetonitrile.

  • For Pyridine Ring Halogenation (e.g., C6):

    • Conditions: The choice of solvent can be critical. For some imidazo[4,5-b]pyridine systems, bromination in 50% aqueous acetic acid yields the 6-bromo product, while using glacial acetic acid can lead to different isomers.[13] This highlights the need for careful solvent screening.

    • Strategy: If direct halogenation is not selective, an alternative is to use a directing-group strategy followed by halogenation or to synthesize the pyridine ring with the halogen already in place.

`dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2];

} ` Caption: Troubleshooting workflow for regioselective halogenation.

2.3 Palladium-Catalyzed Cross-Coupling

Cross-coupling is essential for late-stage functionalization but relies on the selective synthesis of a halogenated precursor.

Question: I am performing a Suzuki coupling on a di-halogenated imidazopyridine, and I'm getting a mixture of products or reaction at the wrong position. How can I control the regioselectivity?

Probable Causes & Explanations: In Pd-catalyzed cross-couplings of di-haloheterocycles, regioselectivity is determined by the relative rates of oxidative addition at each C-X bond. This is influenced by several factors:

  • The Halogen: The C-I bond is typically more reactive than C-Br, which is more reactive than C-Cl.[14]

  • Electronic Environment: C-X bonds at positions alpha to a ring nitrogen are often more activated towards oxidative addition.[15]

  • Catalyst System: The ligand and palladium source can influence which site reacts preferentially, sometimes leading to unconventional selectivity.[15]

Troubleshooting Steps & Solutions:

  • Exploit Halogen Reactivity: To achieve selective mono-functionalization, use a substrate with two different halogens (e.g., 7-chloro-8-iodoimidazo[1,2-a]pyridine). The Suzuki coupling will overwhelmingly occur at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction.[14]

  • Modify Catalyst and Ligands:

    • For challenging couplings, ligand choice is paramount. Electron-rich, bulky phosphine ligands (e.g., XantPhos, SPhos) can promote oxidative addition at more sterically hindered or electron-rich positions.[14][16]

    • In some systems, the ligand-to-palladium ratio can invert selectivity. For example, in 2,4-dibromopyridine, a low PPh₃:Pd ratio can switch the reaction from the conventional C2 site to the unconventional C4 site.[15] This principle may be applicable to imidazopyridine systems and is worth exploring.

  • Control Reaction Conditions:

    • Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can enhance selectivity, as the energy difference between the two competing oxidative addition pathways becomes more significant.

    • Solvent and Base: The solvent and base can influence catalyst activity and stability. Aqueous conditions have been successfully used for Suzuki couplings on bromo-imidazopyridines.[17]

References

Technical Support Center: Overcoming Low Reactivity of 5-Bromoimidazo[1,5-a]pyridine in C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the C-H activation of 5-bromoimidazo[1,5-a]pyridine. This substrate presents unique challenges due to its electronic properties and multiple potential reaction sites. This document provides field-proven insights to help you navigate these complexities and achieve successful C-H functionalization.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My C-H activation reaction shows no conversion or a very low yield. What are the primary factors to investigate?

Answer: Low or no conversion in the C-H activation of this compound is a common issue. The imidazo[1,5-a]pyridine core can be challenging, and the bromine substituent adds another layer of complexity. Here is a systematic approach to troubleshooting:

  • Catalyst System Optimization: The choice of catalyst, ligand, and base is paramount. For direct arylation at the C-3 position, a palladium-based system is often the starting point.

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor[1]. Ensure it is from a reliable source and has not degraded.

    • Ligand: The reaction is often highly dependent on the ligand. While some direct arylations can proceed without a ligand, the addition of a phosphine ligand can dramatically increase efficiency. For the arylation of the parent imidazo[1,5-a]pyridine, triphenylphosphine (PPh₃) has been shown to significantly improve yields[1]. If PPh₃ is not effective, consider a more electron-rich and bulky ligand like tricyclohexylphosphine (PCy₃)[1].

    • Base: The base plays a crucial role in the C-H activation step, often participating in a concerted metalation-deprotonation (CMD) mechanism[2]. Tetrabutylammonium acetate (Bu₄NOAc) has proven effective, but other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) should be screened[1].

  • Reaction Temperature: C-H activation typically requires elevated temperatures to overcome the kinetic barrier of breaking the C-H bond. A systematic screen from 80 °C to 120 °C is recommended. The optimal temperature for the C-3 arylation of imidazo[1,5-a]pyridine has been reported to be around 100 °C[1].

  • Solvent Choice: The solvent can influence catalyst solubility, substrate reactivity, and the reaction pathway. Anhydrous toluene is a good starting point for palladium-catalyzed reactions[1]. If solubility is an issue or the reaction remains sluggish, consider more polar aprotic solvents like dioxane, DMF, or DMA, but be aware they can sometimes coordinate to the metal center and inhibit catalysis.

  • Atmosphere and Reagent Purity: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). All solvents and reagents should be anhydrous, as water can interfere with the catalyst and base.

G cluster_catalyst Catalyst System Checks start Low / No Conversion cat_sys Step 1: Re-evaluate Catalyst System start->cat_sys temp Step 2: Increase Temperature cat_sys->temp No Improvement catalyst Catalyst: Pd(OAc)₂ (5-10 mol%) cat_sys->catalyst solvent Step 3: Screen Solvents temp->solvent No Improvement success Successful Reaction temp->success purity Step 4: Check Reagent Purity & Atmosphere solvent->purity No Improvement solvent->success purity->start If all fail, reconsider substrate reactivity purity->success catalyst->success ligand Ligand: Add PPh₃ or PCy₃ ligand->success base Base: Screen Bu₄NOAc, K₂CO₃, PivOH base->success G pd2_start Pd(II)L₂ intermediate [L₂Pd(II)(ImPy)(X)] pd2_start->intermediate C-H Activation substrate ImPy-H substrate->intermediate product ImPy-Ar intermediate->product Reductive Elimination hx HX intermediate->hx pd2_end Pd(II)L₂ arx ArX arx->intermediate dummy->pd2_start Catalyst Regeneration

References

identifying and characterizing byproducts in imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this important synthetic transformation. As a privileged scaffold in medicinal chemistry and materials science, the efficient synthesis of imidazo[1,5-a]pyridines is crucial, yet often accompanied by the formation of challenging byproducts. This resource aims to equip you with the expertise to identify, characterize, and mitigate these undesired products, ensuring the success of your synthetic endeavors.

I. Understanding the Landscape: Common Synthetic Routes and Their Pitfalls

The construction of the imidazo[1,5-a]pyridine core is most commonly achieved through cyclocondensation reactions.[1][2] These methods, while powerful, are not without their challenges, often leading to a mixture of products that can complicate purification and reduce yields. Understanding the nuances of these reactions is the first step toward effective troubleshooting.

A prevalent strategy involves the reaction of 2-(aminomethyl)pyridines with various electrophilic partners such as carboxylic acids, acyl chlorides, or aldehydes.[1] While seemingly straightforward, these reactions can be sensitive to steric and electronic effects, leading to incomplete cyclization or the formation of stable, yet undesired, intermediates.

Another important route is the transition-metal-catalyzed synthesis, often employing copper.[3] These reactions, including Ullmann-type couplings and oxidative aminations, offer alternative pathways but can introduce their own set of byproducts, such as hydrolysis products of reactive intermediates.[3]

Multicomponent reactions (MCRs) have also emerged as an efficient approach, allowing for the rapid assembly of the imidazo[1,5-a]pyridine scaffold from simple starting materials.[3] However, the complexity of MCRs can sometimes lead to a diverse array of side products if reaction conditions are not carefully optimized.

Below is a diagram illustrating the common synthetic pathways and potential points of byproduct formation.

Caption: Common synthetic routes to imidazo[1,5-a]pyridines and potential byproduct pathways.

II. Troubleshooting Guide: A-Z of Byproduct Identification and Mitigation

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of imidazo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate that are difficult to separate. What are the likely culprits?

A1: Low yields and complex reaction mixtures are often indicative of incomplete reactions or the formation of multiple byproducts. Several factors could be at play:

  • Incomplete Cyclization: The final ring-closing step to form the imidazole ring may be sluggish. This can result in the isolation of stable acyclic intermediates.

    • Causality: Insufficient reaction temperature, incorrect stoichiometry of reagents, or the presence of deactivating groups on your starting materials can hinder the cyclization process.

    • Troubleshooting:

      • Increase Reaction Temperature: Refluxing in a higher boiling solvent can provide the necessary energy to overcome the activation barrier for cyclization.

      • Optimize Reagent Stoichiometry: Ensure that the cyclizing agent is present in a slight excess.

      • Catalyst Choice: For reactions involving a catalyst, screen different catalysts to find one that promotes efficient cyclization.

  • Formation of Regioisomers: If you are using substituted 2-(aminomethyl)pyridines, you may be forming a mixture of regioisomers.

    • Causality: The electronics and sterics of the substituents on the pyridine ring can influence the site of cyclization, leading to different isomeric products.

    • Troubleshooting:

      • Careful Selection of Starting Materials: If possible, choose starting materials that will favor the formation of the desired regioisomer.

      • Chromatographic Separation: Regioisomers can often be separated by careful column chromatography. Developing a good solvent system is key.

  • Side Reactions of Starting Materials: Your starting materials may be undergoing undesired side reactions before the main reaction can occur.

    • Causality: Aldehydes can undergo self-condensation (aldol reaction), and amines can be susceptible to oxidation.

    • Troubleshooting:

      • Order of Addition: Adding the more reactive starting material slowly to the reaction mixture can minimize self-condensation.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.

Q2: I have isolated a byproduct with the same mass as my desired product. How can I differentiate between them and confirm the structure of the byproduct?

A2: Byproducts with the same mass as the desired product are often isomers. Differentiating them requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the imidazo[1,5-a]pyridine core are highly sensitive to the substitution pattern. Regioisomers will exhibit distinct ¹H NMR spectra. For example, the chemical shift of the proton at the C1 position is typically found at a different chemical shift compared to a proton at the C3 position.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also differ between isomers.[4]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the structure of an unknown isomer by establishing connectivity between protons and carbons.

  • Mass Spectrometry (MS):

    • Fragmentation Analysis: Even though isomers have the same molecular weight, they may exhibit different fragmentation patterns in the mass spectrometer. Analyzing the fragmentation can provide clues about the structure of the isomer.

Q3: I am performing a copper-catalyzed synthesis and have isolated a byproduct that does not contain the imidazole ring. What could this be?

A3: In copper-catalyzed reactions, particularly those involving oxidative coupling, a common byproduct is the hydrolysis of a reaction intermediate. For example, in syntheses starting from 2-acylpyridines, the corresponding ketone can be a significant byproduct if water is present in the reaction mixture.

  • Causality: The presence of adventitious water in solvents or reagents can lead to the hydrolysis of key intermediates before the desired cyclization can occur.

  • Troubleshooting:

    • Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere can help to minimize the introduction of atmospheric moisture.

Q4: My final product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?

A4: The formation of dark, polymeric material is often a result of over-oxidation or decomposition of starting materials or products, especially at elevated temperatures.

  • Causality: Many synthetic routes to imidazo[1,5-a]pyridines involve oxidative steps. If the reaction is not carefully controlled, over-oxidation can lead to the formation of highly colored, insoluble byproducts.

  • Troubleshooting:

    • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote decomposition.

    • Optimize Oxidant Stoichiometry: If an external oxidant is used, carefully control its stoichiometry to avoid over-oxidation.

    • Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent product degradation.

III. Byproduct Characterization: A Spectroscopic Guide

Accurate identification of byproducts is crucial for effective troubleshooting. This section provides key spectroscopic signatures to aid in the characterization of common byproducts.

Table 1: Spectroscopic Data for Common Byproducts
Byproduct TypeKey ¹H NMR FeaturesKey ¹³C NMR FeaturesKey Mass Spec Fragmentation
Incomplete Cyclization Intermediate (Amide) Broad NH proton signal. Protons adjacent to the amide carbonyl will be deshielded.Carbonyl carbon signal around 160-180 ppm.Fragmentation will likely involve cleavage of the amide bond.
Regioisomer Different chemical shifts and coupling patterns for the aromatic protons on the pyridine and imidazole rings compared to the desired product.Distinct chemical shifts for the carbons of the heterocyclic core.May show subtle differences in fragmentation patterns compared to the desired isomer.
Hydrolysis Product (e.g., 2-Acylpyridine) Presence of a characteristic aldehyde or ketone proton signal. Absence of imidazole ring protons.Presence of a carbonyl carbon signal. Absence of imidazole ring carbon signals.Fragmentation pattern characteristic of the corresponding ketone or aldehyde.
N-Oxide Byproduct Protons on the pyridine ring, particularly those alpha to the N-oxide, will be significantly deshielded.Carbons alpha to the N-oxide will also be deshielded.Molecular ion peak will be 16 amu higher than the parent compound.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Complex Reaction Mixture (Multiple Spots on TLC) purification Purification (Column Chromatography, Recrystallization) start->purification isolated_byproduct Isolated Byproduct purification->isolated_byproduct nmr NMR Analysis (1H, 13C, 2D) isolated_byproduct->nmr ms Mass Spectrometry (HRMS, Fragmentation) isolated_byproduct->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation troubleshooting Implement Troubleshooting Strategies structure_elucidation->troubleshooting

Caption: A logical workflow for the isolation and identification of byproducts.

IV. Experimental Protocols: Best Practices for Synthesis and Purification

This section provides detailed, step-by-step methodologies for a common imidazo[1,5-a]pyridine synthesis and subsequent purification.

Protocol 1: Synthesis of 1-Phenyl-3-methylimidazo[1,5-a]pyridine via Ritter-Type Reaction

This protocol is adapted from a reported procedure and serves as a general guideline.[5]

Materials:

  • (Phenyl)(pyridin-2-yl)methanol

  • Acetonitrile

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of (phenyl)(pyridin-2-yl)methanol (1.0 equiv) in acetonitrile (0.3 M), add p-TsOH·H₂O (7.5 equiv) and Bi(OTf)₃ (5 mol %).

  • Stir the reaction mixture at 85 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-phenyl-3-methylimidazo[1,5-a]pyridine.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid imidazo[1,5-a]pyridine derivatives.[6]

Procedure:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution at reflux for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize recovery, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Conclusion

The synthesis of imidazo[1,5-a]pyridines, while a powerful tool for accessing valuable chemical entities, requires careful attention to reaction conditions to minimize the formation of byproducts. This guide provides a framework for understanding the common pitfalls associated with these syntheses and offers practical strategies for troubleshooting and purification. By applying the principles of mechanistic understanding and careful experimental technique, researchers can significantly improve the efficiency and success of their synthetic efforts in this important area of heterocyclic chemistry.

VI. References

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: --INVALID-LINK--

  • Aksenov, D. A., Arutiunov, N. A., Maliuga, V. V., & Aksenov, A. V. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2837–2845. Available from: --INVALID-LINK--

  • SpectraBase. imidazo[1,5-a]pyridine. Available from: --INVALID-LINK--

  • CUNY. Purification by Recrystallization. Available from: --INVALID-LINK--

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: --INVALID-LINK--

  • Di Francesco, M. E., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3845. Available from: --INVALID-LINK--

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. Available from: --INVALID-LINK--

References

troubleshooting guide for the synthesis of imidazo[1,5-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, and its efficient synthesis is crucial for the discovery of new therapeutic agents.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.

Section 1: General Troubleshooting Workflow

Before diving into specific issues, it's beneficial to have a general framework for troubleshooting a problematic reaction. The following workflow can help systematically identify and resolve the root cause of a failed or low-yielding synthesis.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory (Low Yield, Impure Product, No Reaction) check_reaction 1. Re-evaluate the Reaction Setup - Correct reagents and stoichiometry? - Anhydrous/inert conditions met? - Correct temperature and time? start->check_reaction check_reaction->start Error found check_sm 2. Analyze Starting Materials - Purity confirmed (NMR, GC-MS)? - Any degradation or moisture? check_reaction->check_sm Setup is correct check_sm->start Impurity detected check_literature 3. Review the Literature Protocol - Any critical steps missed? - Known issues with the substrate? check_sm->check_literature SMs are pure check_literature->start Deviation found tlc_analysis 4. Detailed TLC/LC-MS Analysis - New spots (side products)? - Starting material consumed? - Product spot characteristics? check_literature->tlc_analysis Protocol followed correctly optimization 5. Systematic Optimization - Vary temperature, concentration, catalyst. - Screen different solvents or bases. tlc_analysis->optimization Identify issue (e.g., side reaction) workup_purification 6. Investigate Work-up & Purification - Product lost during extraction? - Degradation on silica gel? - Inefficient purification? tlc_analysis->workup_purification Product is present but impure optimization->workup_purification Improved yield in crude end Successful Synthesis workup_purification->end Pure product isolated

Caption: A general workflow for troubleshooting synthetic problems.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into common problems encountered during the synthesis of imidazo[1,5-a]pyridine analogs.

Low or No Product Formation

Q1: My reaction has a very low yield or shows no product formation. What are the common causes?

A1: Low or no product formation is a frequent issue that can often be traced back to a few key areas. As a Senior Application Scientist, my first step is always to meticulously review the reaction setup and the quality of the starting materials.

  • Purity of Starting Materials: The purity of your starting materials, particularly the 2-aminomethylpyridine or 2-pyridyl ketone derivatives, is paramount.

    • 2-Aminomethylpyridines: These compounds can be prone to oxidation and can absorb atmospheric CO2 to form carbamates. It is advisable to use freshly distilled or recently purchased material. If you suspect purity issues, you can purify it by distillation under reduced pressure or by salt formation and recrystallization.[3][4][5][6]

    • 2-Pyridyl Ketones: The synthesis of these precursors can sometimes be challenging. Incomplete reactions or side products from their synthesis can act as inhibitors in the subsequent cyclization step. Confirm the purity of your ketone by ¹H NMR and GC-MS before proceeding.[7][8][9]

  • Reaction Conditions:

    • Anhydrous Conditions: Many cyclization reactions for imidazo[1,5-a]pyridines are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water can hydrolyze intermediates or deactivate catalysts.

    • Inert Atmosphere: For reactions employing organometallic reagents or sensitive catalysts (e.g., copper-catalyzed reactions), maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation.

    • Temperature Control: Some reactions have a narrow optimal temperature range. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of starting materials or products, and the formation of tars.[10]

  • Catalyst/Reagent Activity:

    • Catalyst Deactivation: If you are using a catalyst, ensure it is active. For example, some copper catalysts can be sensitive to air and moisture.

    • Base Strength: In base-catalyzed reactions, the choice and handling of the base are crucial. For instance, if using a strong base like sodium ethoxide, ensure it is freshly prepared or properly stored to maintain its activity.[10]

Q2: I am attempting a cyclocondensation reaction and the yield is poor. How can I optimize it?

A2: Cyclocondensation reactions are a cornerstone for the synthesis of imidazo[1,5-a]pyridines.[1] Low yields in these reactions often point to incomplete reaction or the formation of side products. Here’s a systematic approach to optimization:

ParameterTroubleshooting Action & Rationale
Solvent Screen a range of solvents with varying polarities and boiling points. The choice of solvent can significantly influence reaction rates and solubility of intermediates. For example, a higher boiling point solvent might be necessary to drive the reaction to completion.
Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS at each step to check for product formation and decomposition.
Concentration For intramolecular cyclizations, running the reaction at high dilution can favor the desired cyclization over intermolecular polymerization.[11] Conversely, for some bimolecular reactions, increasing the concentration may be beneficial.
Catalyst Loading If a catalyst is used, vary the loading (e.g., from 5 mol% to 15 mol%). Insufficient catalyst can lead to a slow reaction, while excess catalyst can sometimes promote side reactions.
Water Removal For reactions that produce water as a byproduct, using a Dean-Stark trap can be highly effective in driving the equilibrium towards the product.[10]

Step-by-Step Protocol: General Procedure for a Trial Cyclocondensation Optimization

  • Small-Scale Reactions: Set up a series of small-scale parallel reactions in vials.

  • Vary One Parameter: In each vial, vary only one parameter (e.g., solvent, temperature, or catalyst). Keep all other parameters constant.

  • Monitor Progress: Monitor each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Analyze Results: Compare the outcomes to identify the optimal conditions. Look for the conditions that give the highest conversion to the desired product with the fewest side products.

Unexpected Side Products

Q3: My NMR spectrum shows unexpected signals, suggesting the formation of side products. What are the common side products in imidazo[1,5-a]pyridine synthesis?

A3: The formation of side products is a common challenge. The nature of the side product is highly dependent on the synthetic route employed.

  • Incomplete Cyclization: You may observe the formation of stable intermediates that fail to cyclize. For example, in a reaction between a 2-aminomethylpyridine and a carboxylic acid, you might isolate the corresponding amide if the cyclization-dehydration step is not efficient.

    • Identification: Look for characteristic NMR signals of the open-chain intermediate (e.g., amide NH and CH₂ signals).

    • Solution: Increase the reaction temperature, use a stronger dehydrating agent (e.g., PPA), or extend the reaction time.[12][13]

  • Isomer Formation: In syntheses using unsymmetrical starting materials, the formation of regioisomers is possible.[12]

    • Identification: A mixture of isomers will often show two sets of closely related peaks in the NMR spectrum. 2D NMR techniques like NOESY can be helpful in assigning the correct structure.

    • Solution: Modifying the reaction conditions (e.g., temperature, catalyst) can sometimes favor the formation of one isomer. Alternatively, the isomers may need to be separated by careful chromatography.

  • Pyridine N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially in reactions using oxidizing agents or prolonged heating in the presence of air.

    • Identification: The formation of an N-oxide can cause a downfield shift of the pyridine protons in the ¹H NMR spectrum.

    • Solution: Conduct the reaction under an inert atmosphere. If an N-oxide is formed, it can sometimes be deoxygenated using reagents like PCl₃ or PPh₃.

  • Side Products in Ritter-Type Reactions: In the Ritter-type synthesis of imidazo[1,5-a]pyridines, a common side product is the amide formed from the nucleophilic addition of the alcohol to the nitrilium ion, followed by hydrolysis.[14]

    • Identification: Look for characteristic amide signals in the NMR spectrum.

    • Solution: Optimization of the reaction conditions, such as the amount of acid and nitrile, can minimize the formation of this side product.[14]

Purification Challenges

Q4: I am having difficulty purifying my imidazo[1,5-a]pyridine analog by silica gel column chromatography. The compound seems to be streaking or I am getting low recovery.

A4: The basic nature of the pyridine nitrogen in imidazo[1,5-a]pyridines can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing, poor separation, and sometimes decomposition.

Purification_Troubleshooting start Purification Issues (Streaking, Low Recovery, Decomposition) deactivate_silica 1. Deactivate Silica Gel - Add triethylamine (0.1-1%) to the eluent. - Rationale: The amine base competes with the product for binding to acidic silanol groups. start->deactivate_silica check_stability 4. Check for On-Column Decomposition - Spot the crude mixture on a TLC plate and let it sit for an hour before eluting. - Compare with a freshly spotted sample. - Rationale: To determine if the product is degrading on the silica. start->check_stability If decomposition is suspected alternative_stationary_phase 2. Use an Alternative Stationary Phase - Alumina (basic or neutral). - C18 (reverse-phase). - Rationale: Provides a different separation mechanism and avoids acidic interactions. deactivate_silica->alternative_stationary_phase Streaking persists alternative_purification 3. Consider Alternative Purification Methods - Recrystallization. - Preparative TLC/HPLC. - Acid-base extraction. - Rationale: Non-chromatographic methods can be gentler and more effective for certain compounds. alternative_stationary_phase->alternative_purification Separation still poor end Pure Product Obtained alternative_purification->end Successful purification check_stability->deactivate_silica

Caption: Troubleshooting guide for purification issues.

Experimental Protocol: Deactivating Silica Gel for Column Chromatography

  • Prepare the Eluent: Prepare your chosen eluent system (e.g., ethyl acetate/hexanes).

  • Add Triethylamine: Add a small amount of triethylamine (Et₃N) to the eluent, typically 0.1% to 1% by volume.

  • Prepare the Slurry: Prepare the silica gel slurry using this modified eluent.

  • Run the Column: Run the column as usual. The triethylamine will help to saturate the acidic sites on the silica, allowing your basic compound to elute more cleanly.

Aza-Wittig Reaction Troubleshooting

Q5: I am using an intramolecular Aza-Wittig reaction to synthesize an imidazo[1,5-a]pyridine, but the reaction is not working. What could be the problem?

A5: The Aza-Wittig reaction is a powerful tool for the synthesis of N-heterocycles.[3] Failure in this reaction can often be attributed to issues with the formation or reactivity of the key iminophosphorane intermediate.

  • Failure of the Staudinger Reaction: The first step is the reaction of an azide with a phosphine (typically triphenylphosphine) to form an iminophosphorane.

    • Problem: The Staudinger reaction can be slow or incomplete. You might observe the starting azide in your reaction mixture.

    • Solution: Ensure your phosphine is of high purity. The reaction can sometimes be accelerated by gentle heating. Monitor the reaction by IR spectroscopy for the disappearance of the azide stretch (~2100 cm⁻¹). If the iminophosphorane is not soluble in water, hydrolysis to the amine can be difficult. In such cases, using trimethylphosphine can be advantageous as the resulting iminophosphorane hydrolyzes more readily.[15][16]

  • Low Reactivity of the Iminophosphorane: The formed iminophosphorane must be nucleophilic enough to react with the intramolecular carbonyl group.

    • Problem: Sterically hindered ketones are less reactive towards Wittig-type reagents.[1]

    • Solution: The reaction may require higher temperatures (refluxing in a high-boiling solvent like toluene or xylene) to proceed. Ensure that the linker between the iminophosphorane and the carbonyl group allows for a favorable ring-closing transition state (typically 5- or 6-membered rings are favored).[11][17]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines [18]

This protocol is adapted from a literature procedure and provides a general method for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.

  • To a solution of the 2-pyridyl ketone (1.0 mmol) and the alkylamine (1.2 mmol) in a suitable solvent (e.g., DMSO, 5 mL) in a round-bottom flask, add sodium acetate (2.0 mmol) and iodine (1.5 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired imidazo[1,5-a]pyridine.

Protocol 2: General Procedure for the Purification of 2-Aminomethylpyridine [3][4][5][6]

  • Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Place the crude 2-aminomethylpyridine in the distillation flask with a few boiling chips.

  • Slowly apply vacuum and gently heat the flask using an oil bath.

  • Collect the fraction that distills at the correct boiling point and pressure.

  • Store the purified 2-aminomethylpyridine under an inert atmosphere and in a refrigerator to minimize degradation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloroimidazo[1,5-a]pyridine in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C5-Functionalized Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional organic materials. Functionalization at the C5 position is of particular strategic importance, as it allows for the introduction of diverse molecular fragments that can modulate biological activity, solubility, and photophysical properties. Among the most versatile handles for such modifications are halogens, which serve as key precursors for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of the reactivity of two key C5-halogenated imidazo[1,5-a]pyridine building blocks: 5-bromoimidazo[1,5-a]pyridine and 5-chloroimidazo[1,5-a]pyridine. While direct head-to-head comparative studies on these specific substrates are not extensively documented in the peer-reviewed literature, this guide will leverage well-established principles of organic chemistry and experimental data from analogous heterocyclic systems to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the expected reactivity differences in cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr). This analysis aims to inform substrate selection, reaction optimization, and the strategic design of synthetic routes.

Core Principles of Reactivity: C-Br vs. C-Cl Bonds

The fundamental difference in reactivity between 5-bromo- and 5-chloroimidazo[1,5-a]pyridine in transition metal-catalyzed reactions stems from the inherent properties of the carbon-halogen bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond (approximately 85 kcal/mol for C-Br vs. 100 kcal/mol for C-Cl in aromatic systems). Consequently, the C-Br bond is more readily cleaved, leading to a faster rate of oxidative addition.

This general trend (I > Br > OTf >> Cl) dictates that this compound is expected to be substantially more reactive than its 5-chloro counterpart in most palladium-catalyzed cross-coupling reactions.[1] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivative. Conversely, the greater stability of the C-Cl bond necessitates more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition step.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[3]

Expected Reactivity: this compound is anticipated to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 5-chloroimidazo[1,5-a]pyridine. For the bromo-substrate, standard catalyst systems such as Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base in a solvent mixture like dioxane/water are often sufficient.[4][5] In contrast, the coupling of the chloro-analogue would likely require more specialized and highly active catalyst systems, for instance, those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands, along with stronger bases and higher reaction temperatures.[2][6]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound5-Chloroimidazo[1,5-a]pyridine
Relative Reactivity HighLow to Moderate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/Bulky Ligand (e.g., XPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, t-BuOK
Typical Temperature 80-100 °C100-150 °C
Expected Yield Good to ExcellentModerate to Good (highly condition-dependent)

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-N-Heterocycle

This protocol is adapted from the Suzuki coupling of 5-bromoindazoles and serves as a starting point for this compound.[4]

To a mixture of this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) in a reaction vessel is added a 4:1 mixture of 1,4-dioxane and water (5 mL). The mixture is degassed by bubbling with argon for 15 minutes. Then, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%) is added. The vessel is sealed and heated to 80-90 °C with stirring for 2-12 hours, or until reaction completion is observed by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (5-Haloimidazo[1,5-a]pyridine) ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal L1 L1 L2 L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[7][8] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are arylamines.

Expected Reactivity: Similar to the Suzuki coupling, the oxidative addition step is critical. Therefore, this compound is expected to be a more facile substrate for Buchwald-Hartwig amination. While standard conditions involving a palladium precatalyst and a phosphine ligand should be effective for the bromo-derivative, the chloro-analogue will likely require a more sophisticated catalyst system. The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has been instrumental in enabling the coupling of less reactive aryl chlorides.[9]

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound5-Chloroimidazo[1,5-a]pyridine
Relative Reactivity HighLow
Typical Catalyst Pd₂(dba)₃/BINAP or XantPhosPd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., tBuBrettPhos)[10]
Typical Base NaOt-Bu, K₃PO₄NaOt-Bu, LHMDS
Typical Temperature 80-110 °C100-140 °C
Expected Yield Good to ExcellentPoor to Good (highly dependent on ligand)

Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This protocol is adapted from the amination of 2-bromo-6-methylpyridine and can be used as a starting point.[11]

A Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a palladium precatalyst with the appropriate ligand (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd; and BINAP, 0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene or dioxane (5 mL) is added, and the mixture is heated to 80-110 °C with stirring for 4-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Diagram: Generalized Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants 5-Haloimidazo[1,5-a]pyridine Amine (R₂NH) Base (e.g., NaOt-Bu) Pd Precatalyst & Ligand Start->Reactants Inert Establish Inert Atmosphere (Argon Purge) Reactants->Inert Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Inert->Solvent Heat Heat Reaction Mixture (80-140 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product: 5-Amino-substituted Imidazo[1,5-a]pyridine Purify->End

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] This reaction is invaluable for introducing alkynyl moieties into organic molecules.

Expected Reactivity: The reactivity trend of aryl halides in Sonogashira coupling is I > Br > Cl.[14] Thus, this compound is expected to be a significantly better substrate than the 5-chloro derivative. Standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂/CuI, amine base) should be effective for the bromo compound.[15] For the 5-chloro analogue, successful coupling is more challenging and often requires higher temperatures, specialized ligands (such as bulky phosphines or NHCs), and sometimes copper-free conditions to avoid side reactions.

Table 3: Predicted Comparative Performance in Sonogashira Coupling

ParameterThis compound5-Chloroimidazo[1,5-a]pyridine
Relative Reactivity Moderate to HighVery Low
Typical Catalyst Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / P(t-Bu)₃ or NHC-Pd complex
Typical Base Et₃N, i-Pr₂NHCs₂CO₃, K₃PO₄
Typical Temperature Room Temp. to 60 °C80-120 °C
Expected Yield Good to ExcellentLow to Moderate

Representative Experimental Protocol: Sonogashira Coupling of a Bromo-Pyridine

This protocol is adapted from the coupling of 5-bromo-3-fluoro-2-cyanopyridine and can serve as a guide.[15]

To a degassed solution of this compound (1.0 mmol, 1.0 equiv.) in a mixture of THF (8 mL) and triethylamine (4 mL), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%) and copper(I) iodide (CuI) (0.1 mmol, 10 mol%) are added. The mixture is degassed again with argon for 5 minutes. The terminal alkyne (1.1 mmol, 1.1 equiv.) is then added dropwise, and the reaction is stirred at room temperature for 16-24 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous NH₄Cl and brine, dried, and concentrated. The crude product is purified by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another potential pathway for the functionalization of halo-heterocycles. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a Meisenheimer intermediate, followed by the expulsion of the halide. The feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring.

Expected Reactivity: The imidazo[1,5-a]pyridine ring system is composed of an electron-deficient pyridine ring fused to an electron-rich imidazole ring. For SNAr on a pyridine ring, the attack is most favorable at the C2 and C4 positions, which are ortho and para to the ring nitrogen and thus most activated towards nucleophilic attack.[5] The C5 position is less activated. Therefore, SNAr at the C5 position of 5-haloimidazo[1,5-a]pyridines is expected to be challenging and would likely require a strong nucleophile and harsh reaction conditions (e.g., high temperatures).

In SNAr reactions, the C-F bond is typically the most reactive, followed by C-Cl, C-Br, and C-I. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. Therefore, in the context of SNAr, 5-chloroimidazo[1,5-a]pyridine might be slightly more reactive or show comparable reactivity to the 5-bromo analogue, assuming the reaction proceeds via this mechanism. However, given the general difficulty of SNAr at the C5 position of pyridines, palladium-catalyzed cross-coupling reactions are overwhelmingly the preferred method for functionalization.

Conclusion and Scientific Insights

The comparative reactivity of 5-bromo- and 5-chloroimidazo[1,5-a]pyridine is primarily dictated by the strength of the carbon-halogen bond, which directly influences the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this compound is the demonstrably superior substrate. Its greater reactivity allows for the use of milder reaction conditions, a broader range of coupling partners, and generally leads to higher yields. This makes it the preferred starting material for synthetic campaigns where efficiency and versatility are paramount.

  • 5-Chloroimidazo[1,5-a]pyridine, while less reactive, offers a viable alternative, particularly when cost is a major consideration. Successful functionalization of this substrate is achievable but requires careful optimization and the use of modern, highly active catalyst systems. The development of specialized bulky phosphine and NHC ligands has been crucial in expanding the utility of aryl chlorides in cross-coupling chemistry.

  • Nucleophilic aromatic substitution is not a generally recommended strategy for the functionalization of the C5 position of the imidazo[1,5-a]pyridine core due to the unfavorable electronics of this position for nucleophilic attack.

References

A Comparative Guide to the Biological Activity of Imidazo[1,5-a]pyridine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] This guide offers an in-depth comparison of the biological activities of imidazo[1,5-a]pyridine and its structural isomers, with a particular focus on their potential as anticancer agents and modulators of the GABA-A receptor. By synthesizing data from contemporary research, we aim to provide a clear, evidence-based resource for researchers engaged in the design and development of novel therapeutics.

The Imidazopyridine Family: A Tale of Isomeric Scaffolds

The fusion of an imidazole ring with a pyridine ring gives rise to several isomeric structures, each with a unique spatial arrangement of nitrogen atoms that profoundly influences its physicochemical properties and, consequently, its biological activity. The most extensively studied isomers include imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine.[2] The distinct electronic distribution and hydrogen bonding capabilities of each isomer dictate its interaction with biological targets, leading to diverse pharmacological profiles.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of imidazopyridine isomers as potent anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

One study directly compared the anticancer activities of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives against a panel of cancer cell lines.[3][4] The findings revealed that the imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer effects than their imidazo[1,2-a]pyrazine counterparts.[3] This suggests that the presence and position of the nitrogen atoms in the six-membered ring are critical determinants of cytotoxic potency.

Structure-Activity Relationship (SAR) Insights

Imidazo[1,2-a]pyridines: A significant body of research has focused on the SAR of this isomer. Studies have shown that substitutions at various positions of the imidazo[1,2-a]pyridine core can dramatically modulate anticancer activity. For instance, a series of novel imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives displayed potent anticancer activity, with some compounds showing greater potency than the standard drug cisplatin.[5] The introduction of bulky aromatic groups at the 2-position and specific substituents on the phenyl ring at the 3-position have been shown to be crucial for activity.[6][7]

Imidazo[4,5-c]pyridines: Research into this isomer has identified derivatives with potent inhibitory activity against Src family kinases, which are often overactive in glioblastoma.[8] The SAR for these compounds indicated that a 4-chlorophenyl group at the R2 position and an aliphatic ring at the R1 position were generally favorable for inhibitory activity.[8]

While direct comparative studies between imidazo[1,5-a]pyridine and these other isomers in the context of anticancer activity are less common, the existing data underscores the importance of the isomeric scaffold in defining the therapeutic potential of this class of compounds.

Modulation of GABA-A Receptors: A Focus on Neurological Applications

Imidazopyridine derivatives are well-known for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction is the basis for the therapeutic effects of widely used drugs like zolpidem (an imidazo[1,2-a]pyridine derivative) for insomnia.

Imidazo[1,2-a]pyridines: The SAR for imidazo[1,2-a]pyridines as GABA-A receptor modulators is well-established. Zolpidem and its analogs selectively bind to the α1-containing GABA-A receptor subtypes, an interaction mediated by key pharmacophores including the imidazopyridine core, an amide moiety, and an aromatic ring.[9]

Imidazo[1,5-a]quinoxalines (as a proxy for Imidazo[1,5-a]pyridines): While direct SAR studies on imidazo[1,5-a]pyridines as GABA-A receptor modulators are limited in the provided search results, research on the closely related imidazo[1,5-a]quinoxaline scaffold offers valuable insights. A study on these derivatives identified compounds with high affinity for the α5-GABA-A receptor, acting as both positive and negative allosteric modulators.[10][11] This suggests that the imidazo[1,5-a] fused system is a viable scaffold for targeting GABA-A receptors, with the potential for subtype selectivity.

The subtle shift in the nitrogen position from the 2-position in imidazo[1,2-a]pyridines to the 5-position in imidazo[1,5-a]pyridines can significantly alter the binding mode and functional activity at the GABA-A receptor, highlighting the importance of isomeric considerations in drug design.

Experimental Data Summary

Isomer ScaffoldBiological TargetKey FindingsReference
Imidazo[1,2-a]pyridineCancer Cell LinesGenerally more potent than imidazo[1,2-a]pyrazine derivatives.[3][3][4]
Imidazo[1,2-a]pyridineVarious KinasesSubstitutions at 2- and 3-positions are critical for activity.[6][7][5][6][7]
Imidazo[4,5-c]pyridineSrc Family KinasesSpecific substitutions at R1 and R2 positions enhance inhibitory activity.[8][8]
Imidazo[1,2-a]pyridineGABA-A Receptor (α1)Core scaffold is a key pharmacophore for binding.[9][9]
Imidazo[1,5-a]quinoxalineGABA-A Receptor (α5)Scaffold demonstrates potential for both positive and negative allosteric modulation.[10][11][10][11]

Key Experimental Protocols

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test imidazopyridine isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations in a suitable reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as:

    • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of remaining ATP or the ADP produced.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

GABA-A Receptor Binding Assay

This assay determines the affinity of a compound for the GABA-A receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]flunitrazepam) for binding to the GABA-A receptor in a membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from a tissue source rich in GABA-A receptors (e.g., rat brain cortex).

  • Binding Reaction: In a reaction tube, incubate the membrane preparation with the radiolabeled ligand and various concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the specific binding of the radioligand at each concentration of the test compound and calculate the Ki value (inhibitory constant), which represents the affinity of the compound for the receptor.

Visualizing Key Pathways and Workflows

G cluster_0 Anticancer Activity Workflow Start Synthesized Imidazo[1,5-a]pyridine Isomers Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A streamlined workflow for the discovery and development of imidazo[1,5-a]pyridine-based anticancer agents.

G cluster_1 GABA-A Receptor Signaling GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds Channel_Opening Chloride Ion Channel Opening GABAAR->Channel_Opening Induces Imidazopyridine Imidazopyridine Isomer Imidazopyridine->GABAAR Allosterically Modulates Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in

Caption: Simplified signaling pathway of GABA-A receptor modulation by imidazopyridine isomers.

Conclusion and Future Directions

The isomeric form of the imidazopyridine scaffold is a critical determinant of its biological activity. While imidazo[1,2-a]pyridine derivatives have been extensively studied, this guide highlights the significant, yet comparatively underexplored, potential of other isomers like imidazo[1,5-a]pyridine. The subtle differences in nitrogen placement can lead to profound changes in target selectivity and pharmacological effect, offering a rich landscape for the design of novel therapeutics.

Future research should focus on systematic, head-to-head comparisons of imidazopyridine isomers against a broad range of biological targets. A deeper understanding of the structure-activity relationships for each isomeric scaffold will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to the Imidazo[1,5-a]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed the evolution of numerous heterocyclic scaffolds from niche curiosities to mainstays of medicinal chemistry. Among these, the imidazo[1,5-a]pyridine core has demonstrated a remarkable versatility that warrants a closer look. This guide provides an in-depth analysis of this scaffold's advantages, supported by experimental data and comparative insights, to inform and empower researchers in the field of drug development.

Part 1: The Structural and Physicochemical Edge

The imidazo[1,5-a]pyridine system is a fused bicyclic heterocycle, consisting of an imidazole ring fused to a pyridine ring.[1] Its unique arrangement of nitrogen atoms and π-electrons confers a distinct set of physicochemical properties that are highly advantageous for drug design.

Unlike its more clinically established isomer, imidazo[1,2-a]pyridine (the core of drugs like Zolpidem and Alpidem), the imidazo[1,5-a]pyridine scaffold is an emerging platform.[1][2] While no drugs based on this specific core are yet on the market, extensive research highlights its pharmacological potential.[1] The scaffold's compact, rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for achieving high-affinity interactions with biological targets. Its aromatic nature contributes to thermal and chemical stability, a desirable trait for any drug candidate.[3] Furthermore, the scaffold possesses characteristics such as water solubility and potential for biocompatibility, making it an attractive starting point for drug discovery programs.[4]

Part 2: Synthetic Tractability: A Gateway to Chemical Diversity

A key advantage of any scaffold is the ease with which it can be synthesized and modified. The imidazo[1,5-a]pyridine core excels in this regard, with numerous efficient synthetic methodologies reported in the literature.[5] These methods often feature mild reaction conditions, a broad substrate scope, and high atom economy, making them suitable for generating large compound libraries for high-throughput screening.[6]

Modern synthetic approaches, such as one-pot, multi-component reactions, allow for the rapid construction of substituted imidazo[1,5-a]pyridines from readily available starting materials.[6][7] This synthetic accessibility is paramount for conducting thorough Structure-Activity Relationship (SAR) studies, enabling chemists to systematically explore the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Synthesis cluster_end Outcome SM1 2-Aminomethylpyridines Reaction One-Pot Cyclization (e.g., Iodine-Mediated) SM1->Reaction SM2 Aldehydes / Ketones SM2->Reaction SM3 Other Reagents (e.g., Sulfinates) SM3->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Substituted Imidazo[1,5-a]pyridine Purification->Product

Caption: A generalized workflow for the one-pot synthesis of imidazo[1,5-a]pyridine derivatives.

Experimental Protocol: Iodine-Mediated One-Pot Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine Analogs

This protocol is adapted from an efficient, one-pot method that constructs C-N and C-S bonds simultaneously under mild conditions.[6]

Rationale: This method is chosen for its operational simplicity, high atom utilization, and use of convenient, easily accessible starting materials, making it ideal for library synthesis. Iodine serves as a mild oxidant to facilitate the final cyclization and aromatization step.

Methodology:

  • Reactant Preparation: To a 25 mL reaction tube, add 2-aminomethylpyridine (0.2 mmol, 1.0 equiv.), the desired benzaldehyde (0.2 mmol, 1.0 equiv.), sodium benzenesulfinate (0.3 mmol, 1.5 equiv.), and iodine (0.3 mmol, 1.5 equiv.).

  • Solvent Addition: Add 2 mL of DMSO as the solvent.

  • Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of a saturated aqueous solution of Na2S2O3 to remove excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure imidazo[1,5-a]pyridine product.[6]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Part 3: A Scaffold for Diverse Therapeutic Targets

The true value of the imidazo[1,5-a]pyridine scaffold is demonstrated by the broad spectrum of biological activities its derivatives possess.[8][9] This versatility allows it to be applied across multiple therapeutic areas, targeting a range of proteins and pathways implicated in disease.

Oncology

In cancer research, the scaffold has emerged as a promising platform for developing novel therapeutics.[4][10]

  • Kinase Inhibition: Derivatives have been identified as inhibitors of key signaling kinases. For example, certain compounds show inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a critical target in many cancers.[4]

  • Tubulin Polymerization Inhibition: A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis in cancer cells.[10]

  • PI3K/Akt Pathway Inhibition: These same hybrids were also found to decrease the levels of p-AKT, indicating an inhibitory effect on the crucial PI3K/Akt cell survival pathway.[10]

Diagram: Imidazo[1,5-a]pyridine Targeting the PI3K/Akt Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by an imidazo[1,5-a]pyridine derivative.

Neuroscience and Cognitive Disorders

The scaffold is also being actively investigated for its potential in treating central nervous system disorders.

  • Alzheimer's Disease: Derivatives have been developed as 5-hydroxytryptamine4 receptor (5-HT4R) partial agonists.[11] This mechanism is pursued for both symptomatic and potential disease-modifying treatment of cognitive decline associated with Alzheimer's disease.[11] One lead compound demonstrated good brain penetration and efficacy in animal models of cognition.[11]

  • Brain Injury: Certain compounds have shown promising results in models related to brain injury.[6]

Other Therapeutic Areas

The scaffold's utility extends to other areas, including:

  • Anti-inflammatory Agents: As inhibitors of NF-κB inducing kinase (NIK).[6]

  • Antiviral Agents: As potential HIV-protease inhibitors.[4][12]

  • Cardiotonic Agents: For potential use in heart conditions.[12]

Part 4: Performance and Comparative Data

To objectively assess the scaffold's potential, it is essential to examine quantitative data from experimental studies. The following table summarizes the performance of several representative imidazo[1,5-a]pyridine derivatives against various biological targets.

Compound IDTherapeutic AreaTarget / AssayActivity (GI₅₀ / IC₅₀)Source
5d OncologyCytotoxicity (60 human tumor cell lines)1.06 to 14.9 µM[10]
5l OncologyCytotoxicity (60 human tumor cell lines)0.43 to 7.73 µM[10]
5l OncologyTubulin Polymerization InhibitionIC₅₀ = 1.71 µM[10]
5a Neuroscience5-HT4 Receptor Partial AgonistPotent and selective[11]
Compound b OncologyAnti-cancer ActivityNot specified, but "excellent"[6]
Compound c OncologyAntitumor Activity (in vivo and in vitro)Not specified, but "good"[6]
Novel Compounds OncologyEGFR Tyrosine Kinase InhibitionPromising binding free energies compared to Erlotinib[4]

Analysis: The data clearly indicates that the imidazo[1,5-a]pyridine scaffold can be decorated to produce compounds with potent, low-micromolar to nanomolar activity against diverse and therapeutically relevant targets. For instance, compound 5l shows broad-spectrum cytotoxic activity against a wide panel of cancer cells with a GI₅₀ as low as 0.43 µM, which is comparable to or better than many compounds entering preclinical development.[10] Its dual-action mechanism, inhibiting both tubulin polymerization and the PI3K/Akt pathway, represents a significant advantage in tackling cancer cell heterogeneity and resistance.[10]

In neuroscience, the development of brain-penetrant 5-HT4R partial agonists like compound 5a highlights the scaffold's ability to be optimized for challenging ADME (Absorption, Distribution, Metabolism, and Excretion) properties required for CNS drugs.[11]

Conclusion

The imidazo[1,5-a]pyridine scaffold represents a confluence of desirable attributes for modern drug discovery. Its unique and favorable physicochemical properties, coupled with remarkable synthetic accessibility, provide a robust foundation for building diverse and potent compound libraries. The demonstrated breadth of biological activity, spanning oncology, neuroscience, and inflammatory diseases, confirms its status as a versatile and privileged structure. While it has not yet yielded a marketed drug, the compelling preclinical data and ongoing research efforts strongly suggest that imidazo[1,5-a]pyridine derivatives are poised to become a significant source of next-generation therapeutics. For researchers and drug development professionals, this scaffold offers a fertile ground for innovation and a promising avenue toward addressing unmet medical needs.

References

A Comparative Guide to the Synthetic Utility of 5-Bromoimidazo[1,5-a]pyridine versus Other Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, bromo-heterocycles serve as indispensable building blocks for the construction of complex molecular architectures. Their utility primarily lies in their susceptibility to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. Among the diverse range of available bromo-heterocycles, 5-Bromoimidazo[1,5-a]pyridine has emerged as a scaffold of significant interest. This guide provides a comprehensive comparison of the synthetic performance of this compound against other commonly employed bromo-heterocycles, including bromopyridines, bromoindoles, and bromothiophenes, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Imidazo[1,5-a]pyridine Core: A Privileged Scaffold

The imidazo[1,5-a]pyridine core is a recognized pharmacophore, a structural motif that is frequently found in biologically active compounds.[1] Its unique electronic and structural features, arising from the fusion of an electron-rich imidazole ring and an electron-deficient pyridine ring, impart favorable physicochemical properties for drug development. This scaffold is present in a variety of therapeutic agents, highlighting its importance in medicinal chemistry. The introduction of a bromine atom at the 5-position provides a versatile handle for further molecular elaboration through cross-coupling chemistry.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reactivity of bromo-heterocycles in this reaction is influenced by factors such as the electronic nature of the heterocyclic ring and the position of the bromine atom.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions of Various Bromo-Heterocycles

Bromo-HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O802High[2]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585
5-BromoindolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110-95[3]
2-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[2]
3-Bromopyridine4-Anisylboronic acidPd(dppf)Cl₂K₂CO₃DME802-6High

From the available data, this compound demonstrates high reactivity in Suzuki-Miyaura coupling, affording high yields in relatively short reaction times. This can be attributed to the electronic nature of the imidazo[1,5-a]pyridine ring system. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, a crucial step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a degassed 4:1 mixture of DME and water (10 mL).

  • Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylimidazo[1,5-a]pyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid K₂CO₃ B Add Catalyst: Pd(PPh₃)₄ C Add Solvents: DME/H₂O D Degas Mixture (Freeze-Pump-Thaw) C->D E Heat to 80 °C and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Extraction with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J

Experimental Workflow for Suzuki-Miyaura Coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[4] The reactivity of bromo-heterocycles in this reaction is also influenced by the electronic properties of the heterocyclic core.

Similar to the Suzuki-Miyaura coupling, a direct comparative study is lacking. However, by examining data from various sources, we can infer the relative reactivity of this compound.

Table 2: Comparison of Buchwald-Hartwig Amination Reactions of Various Bromo-Heterocycles

Bromo-HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromoimidazo[2,1-b][4][5][6]thiadiazole *AnilinePd₂(dba)₃/dppfCs₂CO₃Toluene11012Moderate[5]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃/BINAPNaOtBuToluene80460[7]
5-BromoindoleMorpholinePd(OAc)₂/BINAPNaOtBuToluene80-95[8]
2-BromothiopheneAnilinePd(OAc)₂/RuPhosK₂CO₃t-Amyl alcohol1002493[8]
3-BromopyridineMorpholinePd(OAc)₂/RuPhosLiHMDSToluene651271[8]

*Note: Data for this compound is not explicitly available in the provided search results. Data for the structurally related 5-bromo-imidazo[2,1-b][4][5][6]thiadiazole is used as a proxy.

The electron-deficient nature of the pyridine portion of the imidazo[1,5-a]pyridine ring is expected to make it a good substrate for Buchwald-Hartwig amination. The lone pair of electrons on the imidazole nitrogen may potentially coordinate to the palladium catalyst, but the use of bulky phosphine ligands can mitigate this effect.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) followed by the amine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aminoimidazo[1,5-a]pyridine.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII LigExch Ligand Exchange PdII->LigExch H₂NR' AmineCoord [Ar-Pd(II)(H₂NR')(L)₂]⁺Br⁻ LigExch->AmineCoord Deprot Deprotonation AmineCoord->Deprot Base Amido Ar-Pd(II)-NHR'(L)₂ Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NHR' RedElim->Product

Catalytic Cycle of the Buchwald-Hartwig Amination.

Discussion and Conclusion

Based on the available data, this compound is a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its performance in Suzuki-Miyaura coupling is comparable to, and in some cases may exceed, that of other common bromo-heterocycles like bromopyridines and bromothiophenes, often proceeding under mild conditions with high yields.

While direct comparative data for the Buchwald-Hartwig amination is less clear, the electronic properties of the imidazo[1,5-a]pyridine system suggest it is a favorable substrate for this transformation. The successful amination of the related imidazo[2,1-b][4][5][6]thiadiazole scaffold further supports this notion.

Key Advantages of this compound:

  • Privileged Scaffold: The imidazo[1,5-a]pyridine core is a well-established pharmacophore.

  • High Reactivity: The electronic nature of the ring system promotes efficient oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Versatility: It can be effectively utilized in both C-C and C-N bond-forming reactions.

Considerations for Other Bromo-Heterocycles:

  • Bromopyridines: Reactivity is highly dependent on the position of the bromine atom. Electron-deficient pyridines are generally good substrates.

  • Bromoindoles: The presence of the N-H proton can sometimes interfere with the catalytic cycle, and protection may be required. However, modern catalyst systems have shown success with unprotected indoles.[9]

  • Bromothiophenes: The reactivity difference between 2- and 3-bromothiophene is a key consideration in synthetic planning, with the 2-position generally being more reactive.

References

A Comparative Guide to Validating Reaction Mechanisms: The Case of 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,5-a]pyridine scaffold is a privileged structure, recognized for its versatility and presence in numerous biologically active compounds.[1] The functionalization of this core, particularly through reactions involving the 5-bromo substituent, is a cornerstone of synthetic strategy. However, proposing a reaction mechanism is only the first step; rigorous validation is what transforms a plausible hypothesis into a reliable synthetic tool.

This guide provides an in-depth, objective comparison of modern experimental and computational techniques for elucidating the reaction mechanism of 5-Bromoimidazo[1,5-a]pyridine. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and trustworthy approach to mechanistic investigation.

The Mechanistic Landscape: Plausible Pathways for this compound

The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a highly effective electrophilic handle for a variety of transformations.[2] Understanding the subtle interplay of factors that dictate the operative mechanism is crucial for reaction optimization and the rational design of new synthetic routes.

Pathway 1: Palladium-Catalyzed Cross-Coupling Reactions

This is the most prevalent and powerful method for functionalizing aryl halides.[3][4] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling proceed through a well-established catalytic cycle. The choice of ligand on the palladium center is critical; electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, particularly for less reactive substrates or to facilitate challenging steps like oxidative addition.[5][6]

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM R-M RE Reductive Elimination TM->RE Cat_Regen Active Pd(0) Catalyst RE->Cat_Regen Product (Ar-R) Cat_Regen->OA Ar-Br Reactants Ar-Br + R-M Product Ar-R

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Pathway 2: Metal-Free C-H Functionalization

While the C-Br bond is the most reactive site, direct C-H functionalization of the imidazo[1,5-a]pyridine core represents an alternative, atom-economical strategy.[7][8] These reactions, which can be promoted by visible light or other catalysts, often proceed via radical mechanisms or through the formation of electron donor-acceptor (EDA) complexes.[9] Validating such a pathway requires a different set of experiments compared to metal-catalyzed processes, primarily focused on detecting radical intermediates.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

Though less common for aryl bromides than for halides on more electron-deficient rings, SNAr is a plausible, albeit challenging, pathway.[2] The electron-deficient character of the pyridine ring facilitates nucleophilic attack.[10] This mechanism involves the formation of a Meisenheimer complex, a negatively charged intermediate.[2] Successful SNAr typically requires strong nucleophiles and elevated temperatures to overcome the high activation energy.[2]

A Multi-Pronged Approach to Mechanistic Validation

Validation_Workflow A Propose Plausible Mechanisms (e.g., Pd-catalyzed, Radical) B Design Key Experiments A->B C Kinetic Analysis (Rate Laws, Orders) B->C D Spectroscopic Monitoring (In Situ NMR, IR, MS) B->D E Control Experiments (Radical Traps, No Catalyst) B->E F Computational Modeling (DFT Energy Profiles) B->F G Synthesize & Analyze Data C->G D->G E->G F->G H Refine or Corroborate Mechanism G->H H->A Iterate if needed

Caption: A comprehensive workflow for validating a reaction mechanism.

Experimental Protocols & Data Interpretation

Here, we detail key experimental protocols and compare the type of information they provide. The causality for each step is explained to highlight the "why" behind the "how."

Kinetic Studies: Unveiling the Rate-Determining Step

Kinetic analysis is fundamental to understanding which species are involved in the rate-determining step of a reaction.[] By systematically varying the concentration of reactants, catalyst, and ligands, one can determine the reaction order with respect to each component.

Protocol: Initial Rate Analysis via HPLC

  • Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., a boronic acid for Suzuki coupling), the palladium precatalyst, ligand, and base in a suitable solvent. Include an internal standard (e.g., dodecane) for accurate quantification.

  • Baseline Experiment: Set up a standard reaction with defined concentrations of all components.

  • Execution: At time t=0, initiate the reaction by adding the final component (often the catalyst). Vigorously stir the reaction at a constant temperature.

  • Sampling: At regular, short intervals (e.g., every 2 minutes for the first 20 minutes), withdraw a small aliquot (e.g., 50 µL), quench it immediately in a vial containing a solvent like acetonitrile and water, and vortex. The quench is critical to stop the reaction instantly.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product or the disappearance of the starting material relative to the internal standard.

  • Data Processing: Plot concentration versus time. The initial rate is the slope of the linear portion of this curve near t=0.

  • Systematic Variation: Repeat steps 2-6, but systematically double the concentration of each component (e.g., substrate, boronic acid, catalyst) one at a time, while keeping others constant.

  • Determining Reaction Order: Analyze how the initial rate changes. A doubling of rate when concentration is doubled indicates a first-order dependence. No change indicates zero-order. A quadrupling of rate indicates a second-order dependence.

Data Summary Table: Interpreting Kinetic Data

Component Varied (Concentration Doubled)Observed Change in Initial RateInferred Reaction OrderMechanistic Implication (for a Suzuki Reaction)
This compoundDoubled1Substrate is involved in the rate-determining step (likely Oxidative Addition).
Boronic AcidNo significant change0Transmetalation is likely not the rate-determining step.
Palladium CatalystDoubled1The active catalyst is involved in the rate-determining step.
BaseDoubled1Base is involved in a key step, possibly activating the boronic acid.
Spectroscopic Methods: A Window into Transient Species

Direct observation of reaction intermediates provides the most compelling evidence for a proposed mechanism.[][12][13] Modern spectroscopic techniques allow for in situ monitoring, capturing fleeting species that would be destroyed upon workup.[]

Comparison of Spectroscopic Techniques

TechniqueStrengthsWeaknessesBest For
In Situ NMR Provides detailed structural information. Can quantify species.Lower sensitivity. Slower acquisition times may miss very fast processes.Identifying and characterizing key intermediates like the oxidative addition product (Pd-Aryl complex).
In Situ IR/UV-Vis High sensitivity. Fast acquisition times suitable for rapid reactions.Provides functional group information, not full structure. Spectra can be complex.Tracking the formation/decay of species with distinct chromophores or vibrational modes.[][14]
Mass Spectrometry (ESI-MS) Extremely high sensitivity to charged or ionizable species.Provides mass-to-charge ratio, not definitive structure. Can be prone to artifacts.Detecting catalytic intermediates in the solution phase, especially in organometallic cycles.

Protocol: In Situ ¹H NMR Monitoring

  • Setup: Use a specialized NMR tube (e.g., a J. Young tube) that allows for the safe mixing of reactants under an inert atmosphere.

  • Reagent Preparation: In a glovebox, charge the NMR tube with this compound, the coupling partner, base, and solvent (a deuterated solvent like Toluene-d8).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting materials before initiating the reaction. This is crucial for reference.

  • Initiation: Add a small, known amount of the catalyst solution via syringe.

  • Time-Resolved Acquisition: Immediately begin acquiring ¹H NMR spectra at set intervals. Modern spectrometers can be programmed for automated, timed acquisitions.

  • Analysis: Monitor the disappearance of starting material signals and the appearance of product signals. Crucially, look for new, transient signals in the aromatic or upfield regions that may correspond to intermediates. For example, in a Suzuki coupling, the formation of a Pd(II)-aryl intermediate would cause characteristic shifts in the aromatic protons of the imidazopyridine ring.

Control Experiments: Ruling Out Alternative Pathways

Control experiments are the bedrock of scientific integrity. They are designed to test the necessity of each component and to probe for alternative, non-dominant reaction pathways.

Protocol: Probing for a Radical Mechanism

  • Rationale: Palladium-catalyzed reactions can sometimes have radical off-cycle pathways. If a C-H functionalization mechanism is suspected, testing for radicals is essential.

  • Experiment: Run the standard reaction, but add 2-3 equivalents of a radical scavenger like TEMPO or 1,1-diphenylethylene.

  • Execution: Set up two parallel reactions: one under the optimized conditions and one with the added radical scavenger.

  • Analysis: Monitor the reaction progress in both setups (e.g., by TLC or HPLC).

    • Outcome 1: Reaction is significantly inhibited or stopped by the scavenger. This is strong evidence for a radical-mediated pathway.

    • Outcome 2: Reaction proceeds with a similar rate. This suggests that a radical pathway is likely not the primary mechanism.

Computational Chemistry: The Theoretical Corroboration

Density Functional Theory (DFT) has become an invaluable tool for complementing experimental studies.[15][16] It allows researchers to map out the entire potential energy surface of a reaction, calculating the structures and relative energies of reactants, transition states, and intermediates.

  • Application: For a proposed Suzuki coupling, DFT can be used to:

    • Calculate the activation barriers for oxidative addition, transmetalation, and reductive elimination to predict the rate-determining step.

    • Compare the energies of different potential catalytic intermediates to see which is most stable.

    • Predict the NMR spectra of proposed intermediates, which can then be compared to experimental in situ NMR data for validation.[]

A strong correlation between experimentally determined kinetic data and DFT-calculated energy barriers provides powerful validation for a proposed mechanism.

Conclusion

Validating the mechanism of a reaction involving this compound is a systematic process of inquiry that relies on the synergy between kinetic, spectroscopic, and computational methods. By moving beyond a single technique and embracing a multi-faceted approach, researchers can build a robust, evidence-based understanding of the chemical transformations they employ. This deeper insight is not merely an academic exercise; it is essential for rational reaction optimization, troubleshooting unforeseen outcomes, and ultimately, accelerating the development of novel molecules for science and medicine.

References

spectroscopic analysis to confirm the structure of 5-Bromoimidazo[1,5-a]pyridine products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The introduction of a bromine atom, as in 5-Bromoimidazo[1,5-a]pyridine, offers a versatile handle for further functionalization through cross-coupling reactions, making its precise characterization paramount.

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound. We will move beyond a mere listing of methods to explain the "why" behind experimental choices, offering insights grounded in the electronic nature of the heterocyclic system. This document is designed to be a self-validating resource, demonstrating how complementary spectroscopic data converge to provide a definitive structural assignment, distinguishing the target molecule from potential isomers and synthetic precursors.

The Challenge: Isomeric Differentiation

The synthesis of this compound can potentially yield other isomers, such as 1-bromo, 3-bromo, or 7-bromo derivatives, depending on the synthetic route.[3] Furthermore, incomplete cyclization could leave starting materials, like a substituted 2-(aminomethyl)pyridine, in the final product mixture. Each of these possibilities possesses a unique electronic and steric environment, which will be reflected in their respective spectra. Our goal is to leverage these subtle differences for conclusive identification.

Core Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is essential for the robust characterization of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for identifying the substitution pattern on the imidazo[1,5-a]pyridine core. The chemical shift, multiplicity (splitting pattern), and coupling constants (J-values) of each proton provide a detailed map of the molecule's connectivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key for comparative analysis.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the five aromatic protons. The bromine atom at the C5 position will significantly influence the chemical shifts of the adjacent protons due to its electron-withdrawing inductive effect and its influence on the ring current.

Table 1: Comparative ¹H NMR Data (Predicted for this compound vs. a Potential Isomer)

Proton Expected Chemical Shift (δ, ppm) for 5-Bromo Isomer Expected Multiplicity & Coupling (J, Hz) Expected Chemical Shift (δ, ppm) for 7-Bromo Isomer Expected Multiplicity & Coupling (J, Hz)
H-1~7.8 - 8.0s~7.9 - 8.1d, J ≈ 1.5
H-3~7.4 - 7.6s~7.5 - 7.7d, J ≈ 1.5
H-6~7.2 - 7.4d, J ≈ 9.0~8.3 - 8.5d, J ≈ 7.5
H-7~6.6 - 6.8t, J ≈ 7.0N/A (Br substituted)N/A
H-8~8.1 - 8.3d, J ≈ 7.0~7.0 - 7.2dd, J ≈ 7.5, 1.5

Note: These are predicted values based on known data for substituted imidazo[1,5-a]pyridines and general substituent effects. Actual values may vary.[5][6]

The key differentiator for the 5-bromo isomer is the presence of three distinct signals for the pyridine ring protons (H-6, H-7, and H-8) exhibiting characteristic doublet, triplet, and doublet patterns, respectively. In contrast, a 7-bromo isomer would show only two protons on the pyridine ring with different splitting.

dot

G cluster_workflow ¹H NMR Workflow prep Sample Preparation (5-10 mg in CDCl₃) acq Data Acquisition (400+ MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Integration) acq->proc Generate FID analysis Spectral Analysis (Shifts, Multiplicity, J-values) proc->analysis Process Spectrum confirm Structural Confirmation analysis->confirm Compare to Predicted

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the molecule. The direct attachment of the electronegative bromine atom to C5 will cause a significant downfield shift for this carbon, while also influencing the chemical shifts of other carbons in the ring system.

The sample preparation is the same as for ¹H NMR. The acquisition, however, requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The most telling signal in the ¹³C NMR spectrum will be the carbon directly bonded to the bromine atom (C-5). This signal is expected to be significantly shifted compared to the unsubstituted parent compound.

Table 2: Comparative ¹³C NMR Data (Predicted for this compound)

Carbon Expected Chemical Shift (δ, ppm) Rationale
C-1~130 - 132Imidazole ring carbon
C-3~120 - 122Imidazole ring carbon
C-5~115 - 118Direct attachment to Br (shielding/deshielding effects)
C-6~128 - 130Pyridine ring carbon
C-7~113 - 115Pyridine ring carbon
C-8~119 - 121Pyridine ring carbon
C-8a~135 - 137Bridgehead carbon

Note: Predicted values are based on related structures and known substituent effects.[5][7]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) can offer valuable structural clues.

  • Sample Introduction: The sample is typically introduced via direct infusion or coupled with a chromatographic method like GC or LC.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺.[5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).

  • Fragmentation (for MS/MS): The parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

The presence of a bromine atom is readily identified by a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. For this compound (C₇H₅BrN₂), the expected monoisotopic mass is approximately 195.96 g/mol .[8]

The fragmentation of the imidazo[1,5-a]pyridine core often involves the loss of HCN.[9] The bromo-substituted derivative may also exhibit cleavage of the C-Br bond.

dot

G cluster_ms Mass Spectrometry Fragmentation M [C₇H₅BrN₂]⁺˙ m/z ≈ 196/198 M_minus_HCN [C₆H₄BrN]⁺˙ m/z ≈ 169/171 M->M_minus_HCN - HCN M_minus_Br [C₇H₅N₂]⁺ m/z ≈ 117 M->M_minus_Br - Br•

Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While less specific for determining isomeric structure compared to NMR, IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the overall aromatic nature of the compound.

A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and the spectrum is recorded.

The IR spectrum of this compound is expected to show characteristic absorptions for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1400-1650 cm⁻¹[6]

  • C-H bending (out-of-plane): ~700-900 cm⁻¹ (The pattern in this region can sometimes be indicative of the substitution pattern on the aromatic ring).

  • C-Br stretching: Typically observed in the fingerprint region, often below 600 cm⁻¹.

Conclusion: A Symphony of Spectroscopic Data

The structural confirmation of this compound is not achieved by a single technique but by the harmonious convergence of data from multiple spectroscopic methods. ¹H and ¹³C NMR provide the detailed framework of the molecule's connectivity and electronic environment, allowing for clear differentiation from potential isomers. Mass spectrometry confirms the molecular weight and elemental composition, with the isotopic pattern of bromine serving as a definitive marker. Finally, IR spectroscopy provides a quick verification of the aromatic nature of the compound. By employing these techniques in a complementary fashion, researchers can be confident in the structural integrity of their synthesized this compound, paving the way for its application in further scientific discovery.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Bromoimidazo[1,5-a]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This is particularly true for novel heterocyclic compounds like 5-Bromoimidazo[1,5-a]pyridine, a molecule of significant interest in medicinal chemistry and materials science due to the versatile biological and photophysical properties of the imidazo[1,5-a]pyridine scaffold.[1][2] Impurities, even in trace amounts, can lead to erroneous biological screening results, altered physicochemical properties, and complications in downstream applications.

This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, enabling you to select and implement the most appropriate purity assessment strategy for your specific needs.

Understanding Potential Impurities in the Synthesis of this compound

A robust purity assessment begins with an understanding of the potential impurities that can arise during synthesis. The synthesis of imidazo[1,5-a]pyridines can be achieved through various routes, often involving cyclocondensation or cycloaddition reactions.[1][3] A common strategy for introducing the bromo-substituent is through electrophilic aromatic substitution on the imidazo[1,5-a]pyridine core.

Based on these general synthetic pathways, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the final product.

    • Reagents and Catalysts: While purification steps aim to remove them, traces of reagents (e.g., brominating agents like N-bromosuccinimide) or catalysts may persist.

    • Solvent Residues: Residual solvents used during the reaction or purification can be present.

  • Product-Related Impurities:

    • Isomers: Depending on the synthetic route, regioisomers of this compound could be formed.

    • Over-brominated or Under-brominated Species: The bromination step might yield di-brominated or non-brominated imidazo[1,5-a]pyridine.

    • By-products from Side Reactions: Decomposition of starting materials or intermediates can lead to various by-products.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare the most relevant methods for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative capabilities. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Experimental Protocol (General):

  • Column Selection: A C18 column is a good starting point. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

  • Mobile Phase Preparation: A gradient elution is often preferred for separating a mixture of compounds with varying polarities. A typical mobile phase system would be a gradient of water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile.

  • Sample Preparation: The synthesized this compound is dissolved in a suitable solvent (e.g., the initial mobile phase composition) to a known concentration.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded using a UV detector, typically at a wavelength where the analyte and potential impurities have significant absorbance.

Data Interpretation: The purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram. The presence of additional peaks indicates impurities.

Parameter High-Performance Liquid Chromatography (HPLC)
Principle Differential partitioning between a stationary and a mobile phase.
Typical Stationary Phase C18-silica (Reversed-Phase)
Typical Mobile Phase Water/Acetonitrile or Water/Methanol gradient
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)
Strengths High resolution, quantitative, widely applicable, non-destructive.
Limitations May not detect non-UV active impurities, requires reference standards for absolute quantification.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Dissolve Synthesized Compound Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase Separate Chromatographic Separation MobilePhase->Separate Column Equilibrate HPLC Column Column->Separate Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Logical flow for identifying impurities using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is dependent on the chemical environment of the nucleus, providing information about the molecular structure.

Experimental Protocol (General):

  • Solvent Selection: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆) is used.

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.

Data Interpretation: The ¹H NMR spectrum of pure this compound should show a specific set of signals with characteristic chemical shifts and coupling patterns. The presence of unexpected signals indicates impurities. The integration of the signals in the ¹H NMR spectrum can be used for quantitative analysis if a certified internal standard is used (qNMR).

Parameter Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Nuclei Primarily ¹H and ¹³C
Detection Inductive coil
Strengths Provides detailed structural information, non-destructive, can be quantitative (qNMR).
Limitations Lower sensitivity compared to MS, may not detect impurities with overlapping signals.
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, and in this case, Br) in a compound. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Principle: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Halogens are typically determined by other methods after combustion.

Experimental Protocol (General):

  • Sample Preparation: A small, accurately weighed amount of the dried sample is used.

  • Analysis: The sample is combusted in an elemental analyzer.

Data Interpretation: The experimentally determined elemental percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₇H₅BrN₂). A significant deviation from the theoretical values suggests the presence of impurities.

Parameter Elemental Analysis
Principle Combustion of the sample and quantification of the resulting elemental gases.
Elements C, H, N, S, Halogens
Detection Thermal conductivity, IR detectors
Strengths Confirms elemental composition and empirical formula.
Limitations Not suitable for identifying specific impurities, requires a relatively pure sample for accurate results.

Conclusion: An Orthogonal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, using multiple techniques that rely on different physicochemical principles, is highly recommended. For this compound, a combination of HPLC for quantitative purity and the detection of non-volatile impurities, GC-MS for volatile impurities and structural confirmation, and NMR for structural verification and detection of structurally similar impurities provides a robust and comprehensive assessment of purity. Elemental analysis serves as a final confirmation of the elemental composition. By understanding the strengths and limitations of each technique and the potential impurities that may arise during synthesis, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.

References

comparative study of the photophysical properties of substituted imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of Substituted Imidazo[1,5-a]pyridines

For: Researchers, scientists, and drug development professionals.

Executive Summary

Imidazo[1,5-a]pyridine is a versatile heterocyclic scaffold that has garnered significant attention for its remarkable photophysical properties, including high Stokes shifts, tunable emissions, and good photostability.[1] These characteristics make its derivatives prime candidates for a wide array of applications, from optoelectronic devices and fluorescent sensors to bioimaging agents.[2] This guide provides a comparative analysis of how substitutions on the imidazo[1,5-a]pyridine core modulate its key photophysical parameters. We will explore the causal relationships between molecular structure and optical behavior, present quantitative data for objective comparison, and provide robust, field-proven experimental protocols for the characterization of these promising fluorophores.

Introduction to Imidazo[1,5-a]pyridines: A Luminescent Scaffold

The imidazo[1,5-a]pyridine nucleus is a fused bicyclic aromatic system that serves as a foundational structure for a diverse class of luminescent compounds.[2] Its rigid, compact shape and inherent emissive properties are advantageous for various applications.[3][4] The true power of this scaffold lies in its synthetic accessibility and the ease with which its photophysical properties can be tuned through strategic chemical modifications.[4][5] By altering substituents at various positions on the heterocyclic rings, researchers can precisely control the electronic structure, thereby influencing absorption and emission wavelengths, fluorescence quantum yields, and environmental sensitivity.[1][6] This tunability is critical for designing molecules tailored for specific functions, such as developing fluorescent probes that are sensitive to pH or specific ions, or creating efficient emitters for Organic Light Emitting Diodes (OLEDs).[7][8]

Fundamentals of Key Photophysical Properties

To compare different imidazo[1,5-a]pyridine derivatives, it is essential to understand the core photophysical metrics:

  • Absorption (λabs) and Emission (λem): These represent the wavelengths of maximum light absorption and emission, respectively. The energy difference between these two is known as the Stokes shift.

  • Stokes Shift: A large Stokes shift, a characteristic feature of many imidazo[1,5-a]pyridine derivatives, is highly desirable as it minimizes self-absorption (reabsorption of emitted light), leading to a clearer and more intense fluorescence signal.[1][3]

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1.0) is crucial for applications requiring bright fluorescence, such as high-sensitivity bioimaging.[7]

  • Solvatochromism: This refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This property is particularly useful for developing probes that can report on the polarity of their microenvironment, such as within a cell membrane.[3][9]

Comparative Analysis of Substituted Imidazo[1,5-a]pyridines

The photophysical characteristics of imidazo[1,5-a]pyridines are profoundly influenced by the nature and position of their substituents.

Effect of Aromatic Substituents

The introduction of different aromatic groups can significantly alter the electronic properties and quantum yield. For instance, replacing a benzene ring with a pyridine group has been shown to enhance fluorescence efficiency. In a study comparing dimeric imidazo[1,5-a]pyridines, the symmetric dipyridyl analog (4 ) exhibited a quantum yield of 0.38 in toluene, which was three times higher than that of the diphenyl analog (2 ) (QY = 0.12).[3] This enhancement is attributed to the electronic effects of the pyridine nitrogen.

Impact of π-System Extension

Extending the conjugated π-system generally leads to a bathochromic (red) shift in the absorption spectrum. This is observed when moving from monomeric to dimeric imidazo[1,5-a]pyridine structures. Monomeric species typically have absorption bands centered around 305–325 nm, whereas dimeric compounds, with their increased conjugation, shift this absorption to around 380 nm, moving it further into the visible range.[3] This principle allows for the rational design of dyes that absorb at specific wavelengths.

Solvatochromism and Environmental Sensing

Many imidazo[1,5-a]pyridine derivatives exhibit significant solvatochromic behavior, making them excellent candidates for fluorescent probes.[3][9] For example, donor-π-acceptor (D–π–A) type fluorophores based on this scaffold can show remarkable on-off-on fluorescence in response to changes in pH.[7] Protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring in an acidic environment alters the molecule's electronic structure, leading to a redshift in the emission spectrum.[7] This property has been harnessed to create sensors for volatile organic compounds and for anticounterfeiting applications.[7]

Coordination with Metal Ions

The imidazo[1,5-a]pyridine core contains nitrogen atoms that can act as coordination sites for metal ions. Complexation with metals like zinc (Zn(II)) can enhance the photophysical properties by increasing molecular rigidity, which reduces non-radiative decay pathways.[6] This coordination often leads to improved quantum yields (up to 37% in some reported cases) and a hypsochromic (blue) shift in the emission spectrum.[6]

Quantitative Data Summary

The table below summarizes the photophysical properties of select substituted imidazo[1,5-a]pyridines from the literature to facilitate comparison.

Compound TypeSubstituentsSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Reference
DimericDiphenylToluene~380~480>50000.12[3]
DimericAsymmetric Phenyl/PyridylToluene~380~480>50000.18[3]
DimericDipyridylToluene~380~480>50000.38[3]
Monomeric3-phenyl-1-(pyridin-2-yl)Dichloromethane~384463~43000.19[1]
D-π-ABenzilimidazole-conjugatedSolid State-510-0.93[7]
D-π-AAnthracene-conjugatedHexane-528~11000-[8]
D-π-AAnthracene-conjugatedAcetonitrile-586--[8]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization is paramount. The following sections provide detailed, self-validating protocols for key photophysical measurements.

Workflow for Photophysical Characterization

The overall process for characterizing a new fluorophore involves a sequence of spectroscopic measurements.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_qy Quantum Yield Calculation prep Prepare Stock & Dilutions (Spectroscopic Grade Solvent) blank_abs Record Solvent Baseline prep->blank_abs Use pure solvent measure_abs Measure Absorbance Spectra (Ensure A < 0.1 at λex) blank_abs->measure_abs find_max Determine λmax measure_abs->find_max measure_em Measure Emission Spectra (Excite at λmax) find_max->measure_em Set excitation wavelength integrate_em Integrate Emission Intensity measure_em->integrate_em measure_std Repeat Steps for QY Standard integrate_em->measure_std Compare integrated areas calc_qy Calculate Relative QY measure_std->calc_qy

Caption: Experimental workflow for photophysical analysis.

Protocol for Steady-State Absorption and Emission Spectroscopy

Objective: To determine the absorption (λabs) and emission (λem) maxima.

Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • Compound of interest

Procedure:

  • Sample Preparation: Prepare a stock solution of the imidazo[1,5-a]pyridine derivative in the chosen solvent. From this, create a dilute solution such that the absorbance at the expected maximum is between 0.1 and 0.5 AU.[10]

  • Absorption Measurement: a. Set the spectrophotometer to scan the desired wavelength range (e.g., 250-600 nm). b. Fill a cuvette with the pure solvent to serve as a blank and record a baseline correction.[10] c. Replace the blank with the sample cuvette and record the absorption spectrum. d. Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Set the excitation wavelength to the λabs determined in the previous step. c. Set the emission scan range to start approximately 10-20 nm above the excitation wavelength to avoid Rayleigh scattering. d. Record the emission spectrum of the sample. e. Identify the wavelength of maximum fluorescence intensity (λem).

Causality: Using a dilute solution for absorption minimizes deviations from the Beer-Lambert law. Exciting the sample at its absorption maximum ensures the most efficient promotion to the excited state, yielding the strongest possible emission for analysis.

Protocol for Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

Principle: The comparative method assumes that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[11]

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.58; Rhodamine 6G in ethanol, ΦF = 0.94).[12][13]

  • Sample and standard solutions

  • Spectroscopic grade solvents

Procedure:

  • Standard and Sample Preparation: a. Prepare a series of five dilutions for both the test sample and the quantum yield standard in the same solvent (if possible). b. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is below 0.1 AU for all solutions to prevent inner filter effects.[11][14]

  • Data Acquisition: a. Choose an excitation wavelength where both the sample and the standard have significant absorbance. b. For each of the ten solutions (5 sample, 5 standard), measure the exact absorbance at the excitation wavelength using the UV-Vis spectrophotometer. c. Immediately after, measure the corrected fluorescence emission spectrum for each solution on the spectrofluorometer, keeping all instrument settings (e.g., excitation/emission slit widths, detector voltage) identical for all measurements.[14]

  • Data Analysis: a. For each emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). b. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The result should be a straight line passing through the origin. c. Determine the gradient (slope) of each line (GradX for the test sample, GradST for the standard). d. Calculate the quantum yield of the test sample (ΦX) using the following equation:[14]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).

Trustworthiness: This protocol is self-validating. By preparing a series of dilutions and plotting intensity versus absorbance, you confirm that the measurements are within the linear response range of the instrument and free from concentration-dependent artifacts like self-quenching. A linear plot with a high correlation coefficient (R² > 0.99) provides confidence in the calculated gradient and the final quantum yield value.

Conclusion and Future Outlook

The imidazo[1,5-a]pyridine scaffold is a powerful platform for the development of advanced fluorescent materials. Through judicious selection of substituents, researchers can fine-tune photophysical properties to meet the demands of sophisticated applications in materials science and biology. The comparative data and robust protocols provided in this guide serve as a foundational resource for professionals seeking to characterize and optimize these versatile fluorophores. Future research will likely focus on developing derivatives with even larger Stokes shifts, higher quantum yields in aqueous media for biological applications, and multi-functional probes capable of sensing multiple analytes simultaneously.

References

Navigating the Challenges of a Privileged Scaffold: A Comparative Guide to the Synthetic Utility of 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,5-a]pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to purines have made it a privileged core in a multitude of biologically active compounds. Among the various synthetic handles used to elaborate this framework, 5-Bromoimidazo[1,5-a]pyridine stands out as a key intermediate for introducing molecular diversity. However, its utility is not without limitations. This guide provides an in-depth, objective comparison of this compound's performance in common cross-coupling reactions and explores alternative synthetic strategies, supported by experimental insights and data.

The bromine atom at the 5-position of the imidazo[1,5-a]pyridine ring system serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations are, in principle, powerful methods for forging new carbon-carbon and carbon-nitrogen bonds. However, the inherent electronic nature of the imidazo[1,5-a]pyridine heterocycle introduces a set of challenges that can limit reaction scope and efficiency.

The Landscape of Limitations: A Closer Look at Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is a delicate balance of activating and deactivating factors. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle. Conversely, the lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or deactivation. This duality often necessitates careful optimization of reaction conditions to achieve desirable outcomes.

Suzuki-Miyaura Coupling: The Double-Edged Sword of Arylation

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds. While this compound can participate in this reaction, several limitations can arise:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive or less active catalytic species. This often manifests as sluggish or incomplete reactions, requiring higher catalyst loadings or more specialized ligand systems to overcome.

  • Competing Dehalogenation: A common side reaction is the reduction of the C-Br bond, leading to the formation of the parent imidazo[1,5-a]pyridine. This hydrodehalogenation is often promoted by the presence of a hydride source, which can be generated from the base, solvent, or even the boronic acid reagent itself. Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[1]

  • Substrate Scope: The success of the coupling can be highly dependent on the electronic and steric properties of the boronic acid coupling partner. Electron-rich and sterically hindered boronic acids may exhibit lower reactivity, leading to diminished yields.

Suzuki_Coupling_Challenges This compound This compound Arylboronic Acid Arylboronic Acid Pd(0) Catalyst Pd(0) Catalyst Base Base

Buchwald-Hartwig Amination: Navigating the Nucleophilicity Maze

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, when applied to this compound, specific challenges can emerge:

  • Substrate-Catalyst Interactions: Similar to the Suzuki coupling, the nitrogenous substrate can interact with the palladium catalyst, potentially hindering the catalytic cycle.[2]

  • Steric Hindrance: The steric bulk of both the amine nucleophile and the imidazo[1,5-a]pyridine core can significantly impact the reaction rate and yield. Highly hindered amines may require more sophisticated and bulky phosphine ligands to facilitate the coupling.

  • Basicity Considerations: The choice of base is critical. Strong bases are often required to deprotonate the amine, but they can also promote side reactions. The inherent basicity of the substrate itself can also influence the reaction environment.

Sonogashira Coupling: The Quest for Stable C-C Triple Bonds

The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles. While feasible with this compound, limitations include:

  • Homocoupling of Alkynes: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which consumes the alkyne and complicates purification.

  • Catalyst Deactivation: The reaction conditions, which often involve a copper co-catalyst, can sometimes lead to the formation of inactive palladium species.

  • Functional Group Tolerance: The Sonogashira coupling can be sensitive to certain functional groups on both the alkyne and the aryl halide.

A Comparative Look at Alternatives: Moving Beyond the Bromo-Intermediate

Given the potential limitations of this compound, it is crucial for synthetic chemists to consider alternative strategies for functionalizing the 5-position of the imidazo[1,5-a]pyridine core.

Direct C-H Activation/Functionalization

A more atom-economical and increasingly popular alternative is the direct C-H activation and functionalization of the imidazo[1,5-a]pyridine ring. Recent studies have demonstrated that the C5 position can be selectively targeted for arylation and alkenylation under specific catalytic conditions, bypassing the need for a pre-installed halogen.[3][4][5]

  • Advantages:

    • Avoids the synthesis of the bromo-intermediate, reducing step count.

    • Generates less halide waste.

    • Offers different selectivity profiles compared to cross-coupling.

  • Disadvantages:

    • Often requires specific directing groups to achieve high regioselectivity.[4][5]

    • The scope of compatible coupling partners may be different from traditional cross-coupling reactions.

    • May require harsher reaction conditions in some cases.

Alternative_Strategies cluster_cross_coupling Cross-Coupling Strategy cluster_ch_activation C-H Activation Strategy Start1 Imidazo[1,5-a]pyridine Step1 Bromination Intermediate This compound Step2 Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Product1 5-Substituted Imidazo[1,5-a]pyridine Start2 Imidazo[1,5-a]pyridine Step3 Direct C5-H Functionalization (e.g., with Aryl Halide) Product2 5-Substituted Imidazo[1,5-a]pyridine

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is another powerful technique for regioselective functionalization. While less commonly reported for the imidazo[1,5-a]pyridine system at the 5-position without a directing group at an adjacent position, it remains a viable strategy for related heterocycles and could be adapted. This method involves deprotonation at a specific site directed by a functional group, followed by quenching with an electrophile.

  • Advantages:

    • Can provide access to functionalities not easily introduced via cross-coupling.

    • High regioselectivity is often achievable.

  • Disadvantages:

    • Requires a directing group, which may need to be installed and later removed.

    • Often requires strongly basic and cryogenic conditions.

Experimental Data and Protocols

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1]
22-Bromo-5-methylpyridin-4-amine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O9012-1688[6]
35-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives

EntryBromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-5-bromo-4-methylpyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895[8]
25-Bromo-imidazo[2,1-b][1][3][9]thiadiazoleAnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1400.570-80[10]

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[11]
25-BromopyrimidinePropargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NTHFRT12~85[12]
36-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Low (25)[7]
General Experimental Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow Start Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) Setup Reaction Setup under Inert Atmosphere Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Purified Product Analysis->End

Conclusion

This compound is undeniably a valuable synthetic intermediate for the elaboration of the medicinally important imidazo[1,5-a]pyridine scaffold. Its utility in palladium-catalyzed cross-coupling reactions, however, is tempered by potential limitations such as catalyst inhibition, side reactions like dehalogenation, and steric and electronic constraints. A thorough understanding of these challenges is paramount for the successful design and execution of synthetic routes.

For researchers and drug development professionals, it is essential to not only optimize cross-coupling conditions but also to consider alternative strategies such as direct C-H functionalization. The choice between these approaches will depend on the specific target molecule, the desired functional group tolerance, and considerations of atom and step economy. By carefully weighing the advantages and disadvantages of each method, chemists can more effectively navigate the synthesis of novel imidazo[1,5-a]pyridine derivatives for a wide range of applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my role extends beyond product application to ensuring that our partners in research and development can manage the entire lifecycle of a chemical safely and responsibly. 5-Bromoimidazo[1,5-a]pyridine (CAS No. 885275-77-4) is a key heterocyclic building block in modern drug discovery and materials science.[1][2] Its proper disposal is not merely a regulatory compliance issue; it is a critical component of a robust laboratory safety culture. This guide provides a comprehensive, technically grounded framework for the disposal of this compound, moving from hazard assessment to final disposition.

Core Principle: Hazard-Based Waste Identification

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. While specific environmental fate data for this compound is not extensively published, its hazard classification and structural similarity to regulated compounds provide a clear directive for its management as a hazardous waste.

The compound is classified as harmful and an irritant. The pyridine substructure is particularly noteworthy. Pyridine itself is regulated as a hazardous waste, with established protocols for its disposal, primarily through high-temperature incineration.[3][4] Therefore, a conservative and scientifically sound approach mandates that this compound and materials contaminated with it are handled under the same hazardous waste classification.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[5]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[5]

| GHS Pictogram: GHS07 (Exclamation Mark) | Signal Word: Warning | |

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Causality of Segregation

The primary risk during waste accumulation is unintended chemical reactions. Pyridine and its derivatives are known to react violently with certain classes of chemicals.[6] Segregating this compound waste from these incompatible materials is crucial to prevent fire, explosion, or the generation of toxic gases.[6][7]

Table 2: Chemical Incompatibilities

Incompatible Material Class Specific Examples Rationale / Potential Hazard
Strong Oxidizing Agents Peroxides, Chromic Acid, Permanganates Violent reaction, fire, and explosion hazard.[6][7]

| Strong Acids | Nitric Acid, Sulfuric Acid, Perchloric Acid | Exothermic and potentially violent reaction.[6][7] |

Waste Accumulation Protocol
  • Select Appropriate Containers: Use only sealable, airtight, and chemically compatible waste containers. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Label Immediately: Attach a completed hazardous waste label to the container before adding the first drop of waste.[7] The label must clearly state "Hazardous Waste," the full chemical name "this compound," and its CAS number (885275-77-4).

  • Store Safely: Keep waste containers tightly closed when not in use.[8] Store them in a designated, well-ventilated waste accumulation area, away from the incompatible materials listed in Table 2.[7][9]

Step-by-Step Disposal and Decontamination Workflow

This section provides the procedural steps for managing waste from generation to pickup. The entire process should be conducted within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and suitable gloves (butyl rubber or PVA are recommended for pyridine-based compounds; nitrile gloves may offer insufficient protection).[7]

Step 1: Waste Generation and Collection
  • Pure Compound/Concentrated Solutions: Collect any unused or expired this compound directly into your designated hazardous waste container.

  • Contaminated Labware: Disposable items (e.g., pipette tips, weighing boats) heavily contaminated with the compound should be placed in a sealed bag and then into a solid hazardous waste container.

  • Aqueous Solutions: Collect dilute aqueous solutions in a dedicated hazardous waste container for liquids. Do not dispose of them down the drain.[5]

Step 2: Spill Management and Decontamination

Accidental releases must be managed promptly and safely.

  • Small Spills (<100 mL, contained in a fume hood):

    • Ensure appropriate PPE is worn.[7]

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[7]

    • Carefully sweep or scoop the absorbed material into a sealable container.[5]

    • Label the container as hazardous waste containing this compound.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Large Spills (>100 mL or any spill outside a fume hood):

    • Immediately evacuate and secure the area to prevent entry.[7]

    • Contact your institution's Environmental Health & Safety (EHS) office or local emergency services immediately.[7]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step 3: Final Disposal Pathway

The only acceptable disposal route for this compound is through a licensed hazardous waste management contractor.

  • Container Finalization: Once the waste container is full (not exceeding 90% capacity) or no longer in use, ensure the cap is tightly sealed.[8]

  • Request Pickup: Complete a chemical collection request form as required by your institution's EHS department.[7]

  • Transfer to EHS: Deliver the container to your designated waste accumulation area for pickup by the EHS operator or licensed contractor.[7]

The ultimate disposal method will almost certainly be high-temperature incineration .[3] This is the standard and most effective technology for destroying halogenated organic compounds, breaking them down into less hazardous components under controlled conditions.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for handling materials potentially contaminated with this compound.

DisposalWorkflow start Waste Generation Point (e.g., reaction quench, expired chemical) is_contaminated Is material contaminated with This compound? start->is_contaminated treat_hazardous Treat as Hazardous Waste is_contaminated->treat_hazardous  Yes non_hazardous Follow Standard Non-Hazardous Waste Stream is_contaminated->non_hazardous No segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) treat_hazardous->segregate collect Collect in Designated, Labeled, and Sealed Container segregate->collect store Store in Ventilated Waste Accumulation Area collect->store request_pickup Request Pickup via EHS or Licensed Contractor store->request_pickup final_disposal Final Disposal via High-Temperature Incineration request_pickup->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that their vital work with this compound is conducted with the highest standards of safety and environmental stewardship from the beginning of its lifecycle to the end.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoimidazo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromoimidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.